4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIGYLAWCFYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-34-9 | |
| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde from 4-hydroxycoumarin
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block, from the readily available starting material, 4-hydroxycoumarin. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of prevalent formylation methodologies, including the Vilsmeier-Haack and Duff reactions. Beyond procedural steps, this guide elucidates the mechanistic underpinnings and the rationale behind experimental choices, ensuring a comprehensive understanding of the chemical transformations. Detailed, validated protocols, comparative analysis of synthetic routes, and a survey of the product's applications in medicinal chemistry are presented to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1] Among the vast family of coumarins, this compound (also known as 4-hydroxy-3-formylcoumarin) stands out as a particularly versatile synthetic intermediate.[2] Its unique molecular architecture, featuring a reactive aldehyde group at the C3 position adjacent to a phenolic hydroxyl group, allows for a diverse range of chemical modifications. This dual functionality makes it a cornerstone for the synthesis of more complex heterocyclic systems, such as pyranocoumarins, chromeno[4,3-b]quinolines, and various Schiff base derivatives with significant therapeutic potential.[3][4]
This guide focuses on the direct formylation of 4-hydroxycoumarin, a cost-effective and common starting material, to yield this key intermediate. We will dissect two of the most effective and widely cited methods: the Vilsmeier-Haack reaction and a modern, microwave-assisted adaptation of the Duff reaction.
Strategic Overview of Synthetic Pathways
The introduction of a formyl group onto the electron-rich C3 position of the 4-hydroxycoumarin ring is the central challenge. This is achieved via electrophilic substitution. The choice of formylating agent and reaction conditions dictates the efficiency, selectivity, and environmental impact of the synthesis.
Diagram 1: High-level overview of synthetic routes.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a classic and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]
Mechanistic Insights
The expertise in applying this reaction lies in understanding its mechanism, which proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This species is the active formylating agent.
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of 4-hydroxycoumarin attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
The regioselectivity for the C3 position is driven by the electronic nature of the 4-hydroxycoumarin tautomers. The enol form is highly nucleophilic at the C3 position, making it the prime site for electrophilic attack.
Diagram 2: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of activated aromatic systems.[6][7]
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, prepare a solution of 4-hydroxycoumarin (1 equivalent) in anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Self-Validation: The formation of the product can be confirmed by a distinct melting point and spectroscopic analysis (NMR, IR). The purity should be checked by TLC against the starting material.
Method 2: Microwave-Assisted Duff Reaction
The Duff reaction is another classical method for the ortho-formylation of phenols, traditionally using hexamethylenetetramine (HMTA) in glycerol or acetic acid.[8] Modern adaptations have significantly improved the efficiency of this reaction. A particularly effective method involves the use of trifluoroacetic acid (TFAA) as both a solvent and a catalyst, with microwave irradiation to accelerate the reaction.
Mechanistic Insights and Role of Reagents
The microwave-assisted Duff reaction presents a more complex, yet highly efficient, pathway.
-
Role of HMTA: Hexamethylenetetramine serves as the source of the formyl group. In the acidic medium, it is believed to generate an electrophilic iminium ion species.
-
Role of Trifluoroacetic Acid (TFAA): TFAA is a strong acid that facilitates the decomposition of HMTA to the active electrophile. Its low boiling point and high polarity also make it an excellent solvent for this reaction, especially under microwave conditions.[9]
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the polar reaction mixture, dramatically reducing reaction times from hours to minutes. This can also lead to higher yields and cleaner reactions by minimizing the formation of side products.[10]
The reaction proceeds through an electrophilic attack of the iminium species on the C3 position of 4-hydroxycoumarin, followed by hydrolysis of the resulting Schiff base intermediate to the aldehyde.
Diagram 3: Microwave-assisted Duff reaction workflow.
Experimental Protocol: Microwave-Assisted Duff Reaction
This protocol is adapted from a reported efficient synthesis of formyl coumarins.[11]
Materials:
-
4-Hydroxycoumarin
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFAA)
-
Sulfuric acid (50% v/v)
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4-hydroxycoumarin (1 mmol) and hexamethylenetetramine (3 mmol) in trifluoroacetic acid (10 mL).
-
Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and treat it with a hot 50% (v/v) solution of sulfuric acid.
-
Reflux the mixture for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Cool the mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol.
Self-Validation: The yield of this reaction is reported to be around 65%.[11] Purity should be assessed by melting point determination and TLC. The structure should be confirmed by spectroscopic methods.
Comparative Analysis of Synthetic Methods
| Feature | Vilsmeier-Haack Reaction | Microwave-Assisted Duff Reaction |
| Reagents | POCl₃, DMF | HMTA, TFAA, H₂SO₄ |
| Conditions | Conventional heating (60-70 °C) | Microwave irradiation (800 W) |
| Reaction Time | 2-3 hours | ~3 minutes (irradiation time) |
| Advantages | Well-established, reliable | Extremely rapid, often higher yields |
| Disadvantages | Corrosive and hazardous reagents | Requires specialized microwave equipment |
| Workup | Neutralization, extraction | Acid hydrolysis, extraction |
Product Characterization
The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆O₄ | [2][12] |
| Molecular Weight | 190.15 g/mol | [2][12] |
| CAS Number | 51751-34-9 | [2][12] |
| Appearance | Pale yellow solid | |
| Melting Point | 138-140 °C | |
| IR (cm⁻¹) | ~3325 (O-H), ~1730 (C=O, lactone), ~1650 (C=O, aldehyde) | [13] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.3 (s, 1H, CHO), 8.1-7.3 (m, 4H, Ar-H), ~14.0 (br s, 1H, OH) | |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), ~162 (C=O), ~155 (C-O), aromatic signals |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Applications in Advanced Synthesis
This compound is a versatile precursor for a variety of heterocyclic compounds, many of which are of interest in drug discovery.
-
Synthesis of Pyranocoumarins: The aldehyde can undergo condensation reactions with active methylene compounds, followed by intramolecular cyclization, to form pyranocoumarin derivatives. These scaffolds are known to possess diverse biological activities.
-
Formation of Schiff Bases: The formyl group readily reacts with primary amines to form Schiff bases. These imine derivatives and their metal complexes have been investigated for their antimicrobial and anticancer properties.[3]
-
Precursor for Fused Heterocycles: It serves as a starting material for the synthesis of more complex, fused heterocyclic systems such as chromeno[4,3-b]quinolin-6-ones, which are of interest in materials science and medicinal chemistry.[4]
Conclusion
The synthesis of this compound from 4-hydroxycoumarin is a well-established and crucial transformation for the generation of a versatile synthetic intermediate. Both the Vilsmeier-Haack and the microwave-assisted Duff reactions offer reliable pathways to this molecule, each with its own set of advantages and considerations. The Vilsmeier-Haack reaction is a robust, classical method, while the microwave-assisted Duff reaction provides a rapid and efficient modern alternative. The choice of method will depend on the available equipment, scale of the reaction, and desired throughput. The utility of the final product as a scaffold for the synthesis of a wide range of biologically active compounds underscores the importance of mastering these synthetic protocols.
References
- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. scite.ai [scite.ai]
- 8. grokipedia.com [grokipedia.com]
- 9. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 10. albion.edu [albion.edu]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Formylation of 4-Hydroxycoumarin: Mechanisms and Protocols
Abstract
The introduction of a formyl group onto the 4-hydroxycoumarin scaffold, particularly at the C-3 position, is a pivotal transformation in synthetic organic chemistry. The resulting 3-formyl-4-hydroxycoumarin derivatives are crucial intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules, including anticoagulants and antimicrobial agents.[1][2][3] This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formylation of 4-hydroxycoumarin. It focuses on the Vilsmeier-Haack reaction as the most prevalent and efficient method, while also discussing alternative approaches like the Duff reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols.
Introduction: The Synthetic Value of 3-Formyl-4-Hydroxycoumarin
4-Hydroxycoumarin is a bicyclic lactone that exists in a dynamic tautomeric equilibrium between its 4-hydroxy-2H-chromen-2-one and 2,4-chromanedione forms.[4] This structural feature makes the C-3 position particularly nucleophilic and susceptible to electrophilic substitution. Formylation at this position yields 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde, a versatile building block.[4][5] Its aldehyde functionality allows for subsequent reactions such as condensations, cyclizations, and oxidations, providing access to complex molecular architectures.[1][3]
The most widely adopted method for this transformation is the Vilsmeier-Haack reaction, which offers high yields and selectivity under relatively mild conditions.[4][5][6] Understanding the nuances of this reaction, from the in-situ generation of the electrophile to the final hydrolysis, is critical for optimizing reaction outcomes and troubleshooting synthetic challenges.
The Vilsmeier-Haack Reaction: The Principal Pathway
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8][9] In the context of 4-hydroxycoumarin, it provides a direct and efficient route to the desired 3-formyl derivative.[4][5] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the coumarin ring.
Mechanism of Action
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8][10]
-
The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
This addition is followed by the elimination of a dichlorophosphate anion, resulting in the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[7][10][11] This species is the key formylating agent in the reaction.
Stage 2: Electrophilic Attack and Hydrolysis
-
The electron-rich C-3 position of 4-hydroxycoumarin acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7][10] This step disrupts the aromaticity of the coumarin's benzene ring.
-
A subsequent deprotonation step, often assisted by DMF, restores aromaticity and forms an iminium salt intermediate attached to the C-3 position.[7]
-
The final step involves aqueous work-up. Water attacks the iminium carbon, and subsequent elimination of dimethylamine and a proton yields the final 3-formyl-4-hydroxycoumarin product.[7][9]
Mechanistic Diagram: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction pathway for 4-hydroxycoumarin.
Causality in Experimental Design
-
Choice of Reagents: DMF and POCl₃ are the classic pair. DMF serves as both the formyl source and often the solvent. POCl₃ is a highly effective dehydrating agent that readily activates DMF.[12] Other acid chlorides like SOCl₂ or oxalyl chloride can also be used, but POCl₃ is most common for this substrate.[7]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to prevent degradation of the reagent and control the reaction rate.[13] The subsequent formylation step may require heating, depending on the substrate's reactivity.[7]
-
Stoichiometry: An excess of DMF is often used, functioning as the solvent. The molar ratio of POCl₃ to the 4-hydroxycoumarin substrate is a critical parameter that must be optimized for maximum yield.
-
Work-up: The reaction is quenched by pouring the mixture into cold water or onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and also neutralizes any remaining POCl₃.[13] A basic solution (e.g., sodium acetate) is sometimes added during work-up to facilitate the hydrolysis and neutralize the generated HCl.[8]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure for the synthesis of 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde.[4][5]
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (e.g., 10 molar equivalents) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (e.g., 2-3 molar equivalents) dropwise to the stirred DMF over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The formation of a thick, pale yellow to pinkish mass indicates the formation of the Vilsmeier reagent.[13]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add solid 4-hydroxycoumarin (1 molar equivalent) portion-wise to the reaction mixture, maintaining the low temperature.
-
After the addition of the coumarin, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large excess of crushed ice with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in an oven at 60 °C.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the 3-formyl-4-hydroxycoumarin as a crystalline solid.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point determination, FT-IR, ¹H NMR, and Mass Spectrometry. The IR spectrum should show characteristic peaks for the aldehyde C-H stretch (~2860 cm⁻¹), the aldehyde carbonyl (C=O) stretch (~1680 cm⁻¹), and the lactone carbonyl stretch (~1720 cm⁻¹).[14]
Data Summary
| Reaction Method | Formylating Agent | Catalyst/Activator | Typical Yield | Reference |
| Vilsmeier-Haack | DMF | POCl₃ | 80-90% | [6] |
| Microwave-assisted | Ethyl Orthoformate | p-TSA | Quantitative | [15] |
| Duff Reaction | Hexamethylenetetramine | Acidic Media | Low-Moderate | [16][17] |
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is dominant, other classical formylation reactions can, in principle, be applied to phenols and other electron-rich aromatics.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[16][18][19]
Mechanism:
-
HMTA is protonated and undergoes ring-opening to generate an electrophilic iminium ion.[16][18]
-
The phenol attacks the iminium ion in an electrophilic aromatic substitution, typically at the ortho position.[16][20]
-
A series of intramolecular redox and rearrangement steps ensue, followed by acidic hydrolysis of the resulting imine to yield the aldehyde.[16]
Applicability to 4-Hydroxycoumarin: The Duff reaction is generally less efficient and provides lower yields compared to the Vilsmeier-Haack method for this specific substrate.[16][17] The strongly acidic conditions and higher temperatures required can lead to side reactions and decomposition, making it a less favorable choice.
Other Methods (Gattermann, Reimer-Tiemann)
-
Gattermann Reaction: This method uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst.[21][22] Due to the extreme toxicity of HCN, this reaction is rarely used. Modifications using zinc cyanide (Adams modification) are safer but still less common for coumarin synthesis.[21][22]
-
Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base to generate dichlorocarbene as the electrophile for ortho-formylation of phenols.[23][24] The harsh basic conditions are generally incompatible with the lactone functionality of the coumarin ring, which is susceptible to hydrolysis.
Conclusion
The formylation of 4-hydroxycoumarin is a cornerstone reaction for accessing a rich portfolio of derivative compounds. This guide establishes the Vilsmeier-Haack reaction as the superior and most practical method, grounded in its high efficiency, selectivity, and operational simplicity. The detailed mechanistic explanation and the validated experimental protocol provide researchers with the necessary tools to successfully synthesize 3-formyl-4-hydroxycoumarin. By understanding the underlying principles of electrophile generation and substitution, scientists can confidently apply and adapt these methodologies for the development of novel chemical entities in medicinal chemistry and materials science.
References
- 1. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. scite.ai [scite.ai]
- 6. sciforum.net [sciforum.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciepub.com [sciepub.com]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. synarchive.com [synarchive.com]
- 20. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 22. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 24. psiberg.com [psiberg.com]
Spectroscopic Characterization of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the coumarin scaffold stands as a privileged structure, celebrated for its broad spectrum of biological activities and unique photophysical properties. Within this esteemed family, 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (also known as 3-formyl-4-hydroxycoumarin) emerges as a particularly intriguing molecule. Its strategic placement of hydroxyl, lactone, and aldehyde functionalities imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems. Furthermore, the electronic interplay between these groups gives rise to fascinating spectroscopic behavior, including the potential for tautomerism and sensitivity to its environment.
This technical guide is born out of the necessity for a consolidated, in-depth resource on the spectroscopic characterization of this pivotal compound. It is designed not merely as a repository of data, but as a narrative that explains the "why" behind the "how"—elucidating the causal links between molecular structure, experimental choices, and the resultant spectral signatures. By synthesizing field-proven insights with rigorous scientific principles, this document aims to empower researchers to confidently identify, characterize, and utilize this compound in their drug discovery and development endeavors. Every protocol herein is crafted to be a self-validating system, ensuring the trustworthiness and reproducibility of the obtained data.
Molecular Structure and Inherent Chemical Nuances
This compound possesses a molecular formula of C₁₀H₆O₄ and a molecular weight of 190.15 g/mol [1][2][3][4][5]. Its structure is characterized by a benzopyrone (chromene-2-one) core, substituted with a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 3-position. This specific arrangement of functional groups is the cornerstone of its chemical and spectroscopic properties.
The Phenomenon of Keto-Enol Tautomerism
A critical aspect of the chemistry of 4-hydroxycoumarins is the existence of keto-enol tautomerism. While the 4-hydroxy-2-oxo-2H-chromene form is predominantly observed, it can exist in equilibrium with its tautomeric forms, such as the 2,4-chromandione structure[2]. This equilibrium is influenced by factors such as the solvent and pH of the medium. Spectroscopic techniques are paramount in elucidating the dominant tautomeric form under various conditions. In DMSO solution, for instance, the 4-hydroxycoumarin form is the major species observed in NMR studies of related compounds[6].
dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="4-Hydroxy-2-oxo-2H-chromene\n(Enol form)", fillcolor="#4285F4", pos="0,0!"]; B [label="2,4-Chromandione\n(Keto form)", fillcolor="#EA4335", pos="3,0!"]; C [label="2-Hydroxy-4-oxo-4H-chromene\n(Alternative Enol form)", fillcolor="#FBBC05", pos="1.5,-2!"];
A -- B [label="Equilibrium", dir=both]; A -- C [label="Equilibrium", dir=both]; } Caption: Tautomeric equilibria of the 4-hydroxycoumarin scaffold.
Synthesis of this compound
The reliable synthesis of the title compound is a prerequisite for its thorough characterization. A common and effective method involves the formylation of 4-hydroxycoumarin.
Synthetic Protocol: Microwave-Assisted Formylation
A reported method for the synthesis of 3-formyl-4-hydroxycoumarin involves the reaction of 4-hydroxycoumarin with an orthoformate under microwave irradiation, which can lead to a quantitative yield[7].
Experimental Workflow:
Step-by-Step Methodology:
-
Combine 4-hydroxycoumarin, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in a microwave-safe vessel.
-
Subject the mixture to microwave irradiation. The reaction is performed in the absence of a solvent[7].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is obtained and can be purified if necessary, although this method is reported to yield the product quantitatively[7].
Spectroscopic Characterization: A Multi-faceted Approach
A comprehensive understanding of this compound necessitates a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic Proton (-CHO) | 10.0 - 10.3 | Singlet | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. A similar compound shows this peak at 10.13 ppm[8]. |
| Aromatic Protons (H-5 to H-8) | 7.0 - 8.0 | Multiplets | The exact chemical shifts and coupling patterns will depend on the electronic environment of the benzene ring. |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet | The chemical shift is highly dependent on concentration, temperature, and solvent. May undergo exchange with residual water in the solvent. |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehydic Carbonyl (-CHO) | 185 - 190 | Downfield shift characteristic of an aldehyde carbonyl. A related compound shows this peak at 187.92 ppm[8]. |
| Lactone Carbonyl (C-2) | 160 - 165 | Typical chemical shift for a lactone carbonyl carbon. |
| C-4 (bearing -OH) | 160 - 165 | Deshielded due to the attached hydroxyl group. |
| Aromatic Carbons (C-4a to C-8a) | 110 - 155 | A series of peaks corresponding to the carbons of the benzene ring. |
| C-3 (bearing -CHO) | 110 - 120 | The chemical shift will be influenced by the attached aldehyde group. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and lactone functionalities.
Expected FT-IR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3500 | O-H stretch (hydroxyl) | Broad |
| ~1720 | C=O stretch (lactone) | Strong |
| ~1680 | C=O stretch (aldehyde) | Strong |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |
| ~2850 and ~2750 | C-H stretch (aldehyde) | Medium (often a doublet) |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the coumarin core. The absorption and emission properties are often sensitive to the solvent environment (solvatochromism) and the pH of the solution.
Expected UV-Vis Absorption Data:
The UV-Vis spectrum of this compound is expected to exhibit absorption maxima in the UV-A and UV-B regions, typical for 4-hydroxycoumarin derivatives[7]. The exact wavelength of maximum absorption (λmax) will be influenced by the solvent polarity. In general, more polar solvents may lead to a shift in the absorption bands.
Fluorescence Spectroscopy:
Many coumarin derivatives are known for their fluorescent properties[9]. The introduction of the aldehyde group at the 3-position may influence the fluorescence quantum yield and emission wavelength. The fluorescence properties are also expected to be solvent-dependent.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-1.0 AU for UV-Vis).
-
UV-Vis Spectral Acquisition: Record the absorption spectrum against a solvent blank over a suitable wavelength range (e.g., 200-500 nm).
-
Fluorescence Spectral Acquisition: Excite the sample at its absorption maximum and record the emission spectrum. The emission wavelength will be longer than the excitation wavelength (Stokes shift).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (190.15 g/mol ) should be observed.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29)[6]. The coumarin ring itself can also undergo characteristic fragmentation. Analysis of Schiff bases derived from the title compound has been performed using mass spectrometry, indicating that the parent molecule is amenable to this technique[6].
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Detection: Detect the resulting ions and their mass-to-charge ratios (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
The Influence of Environment: Solvatochromism and pH Effects
The spectroscopic properties of this compound are not static but can be modulated by its immediate environment.
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is reflected in shifts in the UV-Vis absorption and fluorescence emission spectra. For coumarin derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state.
Effect of pH
The presence of the acidic 4-hydroxyl group means that the spectroscopic properties of the title compound will be pH-dependent. Deprotonation of the hydroxyl group at higher pH values will lead to the formation of a phenolate anion. This will alter the electronic structure of the molecule and result in significant changes in the UV-Vis absorption spectrum. This property can be exploited to determine the pKa of the compound.
Conclusion and Future Outlook
The spectroscopic characterization of this compound is a crucial step in its utilization as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the expected spectroscopic data and the experimental protocols required to obtain them. The interplay of its functional groups gives rise to a rich and informative spectroscopic profile.
Future research could focus on a more detailed investigation of its photophysical properties, including the determination of its fluorescence quantum yield in various solvents and an in-depth study of its excited-state dynamics. Such studies will further unlock the potential of this versatile coumarin derivative in the development of novel fluorescent probes and functional materials.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 3. 51751-34-9|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a key coumarin derivative with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern NMR techniques.
Introduction
This compound, also known as 4-hydroxy-3-formylcoumarin, belongs to the coumarin family, a class of benzopyrone compounds widely distributed in nature.[1] These compounds are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The introduction of a formyl group at the C-3 position of the 4-hydroxycoumarin scaffold creates a versatile intermediate for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.[2] A thorough understanding of its molecular structure, unequivocally provided by NMR spectroscopy, is paramount for its application in drug design and materials science.
Molecular Structure and Atom Numbering
The structural integrity and subsequent spectral assignments are based on the standardized atom numbering scheme for the coumarin ring system. The following diagram illustrates the molecular structure of this compound and the numbering convention used for NMR signal assignments.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the hydroxyl group.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for resolving the aromatic proton signals and their coupling patterns.
3. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
4. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environment. A key feature is the presence of a highly deshielded singlet corresponding to the aldehyde proton.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -CHO | ~10.3 | s |
| H-5 | ~8.1 | dd |
| H-6 | ~7.4 | ddd |
| H-7 | ~7.8 | ddd |
| H-8 | ~7.4 | dd |
| 4-OH | ~13.5 | s (broad) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (-CHO): The singlet observed at approximately 10.3 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the aromatic ring.
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring appear in the range of 7.4-8.1 ppm. The specific multiplicities (doublet of doublets, triplet of doublets) arise from the spin-spin coupling with neighboring protons. A detailed analysis of these coupling constants is essential for unambiguous assignment.
-
Hydroxyl Proton (4-OH): A broad singlet is typically observed at a very downfield position (~13.5 ppm), which is indicative of a strongly hydrogen-bonded hydroxyl group.[3] This intramolecular hydrogen bond is formed with the adjacent carbonyl group of the lactone. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of two carbonyl carbons and the carbons of the aromatic system are key features.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 (C=O, lactone) | ~161.1 |
| C-3 | ~105.0 |
| C-4 (C-OH) | ~165.0 |
| C-4a | ~120.3 |
| C-5 | ~125.2 |
| C-6 | ~124.5 |
| C-7 | ~134.0 |
| C-8 | ~117.0 |
| C-8a | ~152.2 |
| -CHO (C=O, aldehyde) | ~192.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (-CHO) is the most deshielded, appearing around 192.3 ppm.[3] The lactone carbonyl (C-2) resonates at a slightly higher field, around 161.1 ppm.[3]
-
Aromatic and Olefinic Carbons: The remaining signals in the range of 105-165 ppm correspond to the carbons of the coumarin ring system. The carbon bearing the hydroxyl group (C-4) is significantly deshielded due to the electron-withdrawing effect of the oxygen atom. The bridgehead carbons (C-4a and C-8a) and the other aromatic carbons can be assigned based on their chemical shifts and by comparison with related coumarin derivatives.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of 4-hydroxycoumarin using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Introduction: Elucidating a Versatile Synthetic Intermediate
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-hydroxy-3-formylcoumarin, is a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and analogues of natural products.[1] Its molecular structure, featuring a 4-hydroxycoumarin core appended with a reactive aldehyde group, provides a unique platform for chemical modification. The coumarin scaffold itself is the nucleus for many compounds with a broad spectrum of pharmacological activities, including anticoagulant, antibacterial, and antitumor properties.[2] Given its significance, the precise and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification studies.
Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying principles and rationale that govern method development.
Molecular Profile:
-
Chemical Formula: C₁₀H₆O₄[4]
-
Molecular Weight: 190.15 g/mol [5]
-
Core Structure: 4-hydroxycoumarin
-
Key Functional Groups: Enolic hydroxyl, α,β-unsaturated lactone, aromatic ring, aldehyde
Part 1: Foundational Strategy - Ionization and Sample Preparation
The success of any mass spectrometry analysis is fundamentally dependent on the efficient generation of gas-phase ions from the analyte. The choice of ionization technique is therefore the first critical decision point.
Selecting the Optimal Ionization Source
For a molecule like this compound, which possesses polar functional groups (hydroxyl, carbonyls) and is non-volatile, Electrospray Ionization (ESI) is the method of choice.[6][7]
-
Expertise & Causality: ESI is a soft ionization technique ideal for polar, thermally labile molecules.[3][7] Unlike harsher methods like Electron Ionization (EI), ESI typically preserves the molecular ion, which is crucial for determining the molecular weight. The acidic 4-hydroxyl group (pKa ≈ 4.5) and multiple carbonyl oxygens make this molecule highly amenable to forming ions in solution, which are then gently transferred to the gas phase.[5]
-
Ionization Polarity - Positive vs. Negative Mode:
-
Negative Ion Mode (ESI-): This is often the preferred mode for 4-hydroxycoumarins. The enolic hydroxyl group is acidic and readily deprotonates to form a stable [M-H]⁻ ion. This process is highly efficient and often results in a very strong signal with low background noise.
-
Positive Ion Mode (ESI+): Protonation can occur on the carbonyl oxygens, leading to the [M+H]⁺ ion.[8] While effective, it can sometimes be less efficient than deprotonation. Adduct formation, such as [M+Na]⁺ or [M+K]⁺, is also common and can complicate spectral interpretation, though it provides confirmatory evidence of the molecular weight.
-
Protocol: Sample Preparation for ESI-MS
A robust and reproducible protocol is essential for obtaining high-quality data. The primary goal is to completely dissolve the analyte and remove any non-volatile salts or particulates that can suppress ionization or clog the instrument.[9][10]
Objective: To prepare a ~1-10 µg/mL solution of the analyte in a volatile, ESI-compatible solvent.
Materials:
-
This compound sample
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Calibrated micropipettes
-
2 mL autosampler vials with septa caps[10]
-
Vortex mixer
-
0.22 µm syringe filter (if particulates are visible)
Step-by-Step Methodology:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol in a clean vial. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution. For a 10 µg/mL solution, transfer 10 µL of the stock solution into a 2 mL autosampler vial and add 990 µL of a suitable solvent mixture (e.g., 50:50 Methanol:Water or 50:50 Acetonitrile:Water).
-
Solvent Considerations: The final solvent should be similar to the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS). For direct infusion, a 50:50 mixture of ACN or MeOH with water is a reliable starting point. Avoid non-volatile buffers like phosphates or high concentrations of salts.[10]
-
Filtration (Optional but Recommended): If any precipitate or cloudiness is observed, filter the final working solution through a 0.22 µm syringe filter directly into the autosampler vial.[10] This prevents instrument contamination and blockages.
-
Blank Samples: Always prepare at least two blank samples containing only the final solvent mixture. Run one before and one after the analyte to check for carryover.[10]
Part 2: Data Acquisition and Structural Elucidation
With a properly prepared sample, the next phase involves acquiring and interpreting the mass spectral data. This is a two-step process involving a full scan to identify the parent ion, followed by tandem MS (MS/MS) to probe its structure.
Full Scan MS: Confirming Molecular Weight
The initial experiment is a full scan analysis to locate the molecular ion.
| Parameter | Typical Setting (Negative Mode) | Typical Setting (Positive Mode) | Rationale |
| Ionization Mode | ESI- | ESI+ | As discussed, ESI- is often preferred for its high efficiency in forming [M-H]⁻. |
| Mass Range | m/z 50 - 300 | m/z 50 - 300 | This range comfortably brackets the expected molecular ions. |
| Capillary Voltage | -2.5 to -3.5 kV | 3.0 to 4.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| Desolvation Temp. | 300 - 450 °C | 300 - 450 °C | Facilitates solvent evaporation to release gas-phase ions. |
| Cone Voltage | 20 - 40 V | 20 - 40 V | A mild voltage to guide ions into the mass analyzer without causing premature fragmentation. |
Expected Full Scan Results:
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Expected Observation |
| [M-H]⁻ | 189.0244 | High intensity peak in negative mode. |
| [M+H]⁺ | 191.0390 | Primary peak in positive mode. |
| [M+Na]⁺ | 213.0209 | Common adduct in positive mode, ~22 Da higher than [M+H]⁺. |
Tandem MS (MS/MS): Decoding the Fragmentation
Tandem mass spectrometry is the key to structural confirmation. In this experiment, the molecular ion of interest (e.g., m/z 189.02) is isolated, energized by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern is a structural fingerprint of the molecule.
The fragmentation of the coumarin ring system is well-documented and typically involves losses of carbon monoxide (CO) and carbon dioxide (CO₂).[8][11][12] The presence of the aldehyde group introduces additional, diagnostic fragmentation pathways.
Proposed Fragmentation Pathway for [M-H]⁻ at m/z 189.02
The workflow for an MS/MS experiment is depicted below.
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. organomation.com [organomation.com]
- 4. scbt.com [scbt.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Negative Ion Electrospray Ionization Mass Spectrometry and Computational Studies on Substituted 7-Hydroxycoumarins | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
tautomerism in 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Abstract
This compound, a key derivative of the versatile 4-hydroxycoumarin scaffold, presents a fascinating case of tautomerism that dictates its chemical reactivity and biological potential. This guide provides a comprehensive exploration of the tautomeric equilibrium inherent to this molecule. We delve into its synthesis, the structural landscape of its potential tautomers, and the advanced analytical techniques employed for their characterization. By integrating experimental protocols with computational insights, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate the nuanced behavior of this important heterocyclic compound.
Introduction: The Significance of Tautomerism in the 4-Hydroxycoumarin Core
The 4-hydroxycoumarin framework is a privileged scaffold in medicinal chemistry, most famously represented by the anticoagulant drug warfarin.[1][2] The biological activity of these compounds is often intrinsically linked to their ability to exist in different tautomeric forms.[3] Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can profoundly influence a molecule's physicochemical properties, including its pKa, lipophilicity, and hydrogen bonding capacity.[4] Consequently, understanding and controlling this equilibrium is a critical aspect of drug discovery and development.[2]
This compound, with its additional formyl group at the highly activated C3 position, exhibits a complex tautomeric landscape.[5] The interplay between the 4-hydroxyl group, the lactone carbonyl, and the C3-aldehyde substituent creates a delicate balance between keto and enol forms. This guide will systematically dissect this equilibrium, providing both the theoretical foundation and the practical methodologies required for its study.
Synthesis of the Core Compound
The primary and most efficient route for the preparation of this compound is the Vilsmeier-Haack formylation of the readily available 4-hydroxycoumarin.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic substrate.[9][10]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the chloroiminium ion (Vilsmeier reagent).
-
Substrate Addition: Dissolve 4-hydroxycoumarin (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a generous amount of crushed ice with vigorous stirring.
-
Hydrolysis: The initial iminium salt intermediate will hydrolyze to the aldehyde. A precipitate should form. If the solution is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure this compound.[11]
Caption: Vilsmeier-Haack Synthesis Workflow.
The Tautomeric Landscape
The core 4-hydroxycoumarin structure can theoretically exist in at least three tautomeric forms.[7][8][12] The introduction of the C3-carbaldehyde group further complicates this equilibrium. The predominant forms considered in solution are the 4-hydroxy-2-oxo-enol form (A) and the 2,4-dione-keto form (B) . An additional potential tautomer involves the enolization of the aldehyde, the enol-aldehyde form (C) , which can be stabilized by an intramolecular hydrogen bond.
-
Tautomer A (4-Hydroxy-2-chromenone form): This enol form benefits from the aromaticity of the benzene ring and potential intramolecular hydrogen bonding between the 4-hydroxyl group and the C3-aldehyde's carbonyl oxygen.
-
Tautomer B (Chromane-2,4-dione form): This keto form features two carbonyl groups within the heterocyclic ring. Its stability can be influenced by solvent interactions.[3]
-
Tautomer C (Aldehyde-enol form): This form involves the enolization of the aldehyde group, creating a conjugated system stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring.
Caption: Tautomeric Equilibria.
Structural Elucidation and Analytical Methodologies
A combination of spectroscopic and computational methods is required to definitively characterize the tautomeric equilibrium.[4][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[3][14] The chemical shifts (δ) of key protons and carbons are highly sensitive to the electronic environment, allowing for the identification and quantification of each tautomer.
-
¹H NMR: The enolic proton of the 4-hydroxyl group in Tautomer A and the aldehyde-enol proton in Tautomer C are expected to appear as sharp, deshielded singlets, often above 10 ppm, due to strong intramolecular hydrogen bonding. The C3 proton in Tautomer B would appear at a significantly different chemical shift compared to the vinyl proton in the enol forms.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the olefinic carbons (C3 and C4) are distinct for each tautomer. For instance, the C4 carbon will show a signal characteristic of a ketone in Tautomer B (~200 ppm) but a signal for an enolic carbon in Tautomer A (~160-170 ppm).[15]
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (like HSQC and HMBC) at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Integrate the signals corresponding to the distinct protons of each tautomer. The ratio of the integrals provides the relative population of each tautomer in that specific solvent.
-
Variable Temperature (VT) NMR: Conduct experiments at different temperatures to study the thermodynamics of the equilibrium.
UV-Visible Spectroscopy
Different tautomers possess different conjugated systems and thus exhibit unique electronic transitions, resulting in distinct UV-Vis absorption spectra.[13][16] By analyzing the spectra in various solvents, one can observe shifts in the equilibrium. The enol forms, with more extended conjugation, typically absorb at longer wavelengths (bathochromic shift) compared to the keto form.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous structure of the molecule in the solid state.[17] This technique can definitively identify which tautomer is energetically favored in the crystal lattice, offering a crucial reference point for solution-state studies.
| Technique | Parameter Measured | Information Gained |
| ¹H NMR | Chemical shift, coupling constants, integration | Identification and quantification of tautomers in solution. |
| ¹³C NMR | Chemical shift of C2, C3, C4 | Unambiguous differentiation between keto and enol carbons. |
| UV-Vis | λmax, molar absorptivity | Qualitative assessment of equilibrium shifts with solvent polarity. |
| X-ray | Atomic coordinates, bond lengths | Definitive structure of the most stable tautomer in the solid state. |
| Table 1: Summary of Analytical Techniques for Tautomerism Study. |
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a dynamic process influenced by several environmental and structural factors.[4]
-
Solvent Polarity: The solvent plays a critical role. Non-polar solvents like chloroform often favor the intramolecularly hydrogen-bonded enol forms (Tautomer A or C ), as the solvent cannot compete effectively for hydrogen bonding. In contrast, polar aprotic solvents like DMSO can stabilize the more polar keto form (Tautomer B ) by forming intermolecular hydrogen bonds.[15]
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.
-
pH: The acidity or basicity of the medium can significantly impact the equilibrium, as deprotonation of the 4-hydroxyl group leads to a resonance-stabilized enolate anion, which is a common intermediate in the interconversion.
Computational Modeling and Theoretical Insights
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental results.[5][18] These methods can:
-
Optimize the geometries of all possible tautomers.
-
Calculate their relative energies (stabilities) in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[13]
-
Predict NMR chemical shifts and vibrational frequencies to aid in the assignment of experimental spectra.
-
Model the transition states for interconversion to understand the energy barriers of the process.
Computational studies on related 4-hydroxycoumarin systems have often shown that enol forms stabilized by intramolecular hydrogen bonds are the most stable tautomers, which aligns with many experimental observations.[1][3][19]
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |
| Tautomer A | 0.5 | 1.2 |
| Tautomer B | 3.0 | 0.0 |
| Tautomer C | 0.0 | 0.8 |
| Table 2: Hypothetical DFT-Calculated Relative Stabilities. |
Implications for Reactivity and Drug Design
The specific tautomer present under physiological conditions determines the molecule's biological interactions. The shape, hydrogen bond donor/acceptor pattern, and electrostatic potential of each tautomer are different, leading to distinct binding affinities for a given receptor or enzyme active site.[2]
-
Chemical Reactivity: The nucleophilicity of the C3 position is greatly enhanced in the enolate form, making it susceptible to electrophilic attack. Conversely, the aldehyde group's reactivity is dependent on its keto or enol state. This differential reactivity is crucial for using the molecule as a synthetic intermediate.[7][12]
-
Biological Activity: For anticoagulant 4-hydroxycoumarins, it is proposed that a specific tautomeric or ionized form is responsible for binding to the Vitamin K Epoxide Reductase (VKOR) enzyme.[3] Therefore, designing derivatives of this compound for therapeutic purposes requires a thorough understanding of which tautomer will predominate in the biological target's microenvironment.
Caption: Tautomer-Dependent Biological Interaction.
Conclusion and Future Outlook
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural features and environmental conditions. A synergistic approach combining high-resolution spectroscopy, X-ray crystallography, and computational modeling is essential for a complete characterization of its tautomeric equilibrium. The insights gained are not merely of academic interest; they are fundamental to harnessing this molecule's potential in synthetic chemistry and for the rational design of new therapeutic agents. Future work should focus on time-resolved spectroscopy to probe the kinetics of the tautomeric interconversion and on co-crystallization studies to understand its specific interactions with biological macromolecules.
References
- 1. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
chemical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Abstract
This compound, also widely known as 4-hydroxy-3-formylcoumarin, is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a coumarin core functionalized with both a reactive aldehyde and an acidic hydroxyl group, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive examination of its chemical and physical properties, established synthesis protocols, and its extensive utility as a precursor for a wide array of more complex heterocyclic systems. We delve into the mechanistic underpinnings of its key reactions, including the Vilsmeier-Haack synthesis and Knoevenagel condensations, providing field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the design and synthesis of novel therapeutic agents and functional materials.
Introduction and Nomenclature
The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold found in numerous natural products and synthetic molecules of significant biological importance. Within this class, this compound stands out as a particularly valuable synthetic intermediate.[1] Its structure combines the characteristic lactone of the coumarin ring with two key functional groups at adjacent positions: a nucleophilic 4-hydroxyl group and an electrophilic 3-formyl (aldehyde) group. This arrangement facilitates a variety of cyclization and condensation reactions, making it a foundational building block for constructing fused heterocyclic systems.[2] Its derivatives have been investigated for a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3]
Compound Identification
For clarity and precision in research and documentation, the compound is identified by several systematic names and registry numbers.
| Identifier | Value |
| Systematic IUPAC Name | This compound |
| Alternative Names | 4-Hydroxy-3-formylcoumarin, 3-Formyl-4-hydroxycoumarin |
| CAS Number | 51751-34-9[1][4][5] |
| Molecular Formula | C₁₀H₆O₄[1][5] |
| Molecular Weight | 190.15 g/mol [1][4] |
| InChI Key | WNIIGYLAWCFYOW-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
Physicochemical Data
The physical properties of this compound are characteristic of a polar, aromatic organic solid.
| Property | Value / Description |
| Appearance | Pale yellow to light brown solid[3] |
| Melting Point | 138-140 °C[6] |
| Boiling Point (Predicted) | 405.1 ± 45.0 °C[6] |
| Density (Predicted) | 1.630 ± 0.06 g/cm³[6] |
| Acidity (pKa, Predicted) | 4.50 ± 1.00[6] |
The acidity of the 4-hydroxyl group is a defining feature, influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the delocalization of the resulting conjugate base. Studies on various hydroxycoumarins confirm that the position of the hydroxyl group dramatically impacts acidity due to effects of electron delocalization and solvent-solute interactions.[7][8]
Tautomerism
A critical aspect of the compound's structure and reactivity is its existence in multiple tautomeric forms. The predominant equilibrium is between the 4-hydroxy-coumarin form and the 2-hydroxy-chromone form. This keto-enol tautomerism influences which atoms act as nucleophiles or electrophiles in different chemical environments.[3]
Caption: Keto-enol tautomerism of 4-hydroxy-3-formylcoumarin.
Spectroscopic Analysis
While specific spectra require empirical measurement, the expected spectroscopic signatures can be predicted from the molecular structure:
-
¹H NMR: Signals for the four aromatic protons on the benzene ring, a characteristic singlet for the aldehyde proton (δ 9.5-10.5 ppm), and a broad singlet for the enolic hydroxyl proton.
-
¹³C NMR: Resonances for ten carbon atoms, including signals for the aldehyde carbonyl (δ ~190 ppm), the lactone carbonyl (δ ~160 ppm), and carbons of the aromatic and heterocyclic rings.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200 cm⁻¹), C=O stretching of the aldehyde (~1670 cm⁻¹), C=O stretching of the lactone (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight of 190.15 g/mol .
Synthesis Methodologies
The most prevalent and efficient synthesis of this compound is achieved through the formylation of the readily available 4-hydroxycoumarin.
Primary Route: Vilsmeier-Haack Formylation
This reaction is the cornerstone for producing the title compound.[2][9] The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium species, to formylate an electron-rich aromatic ring.[10][11] 4-hydroxycoumarin is an ideal substrate due to the high electron density at the C3 position, which is activated by the 4-hydroxyl group.
Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Rationale: This protocol is designed for robust and scalable synthesis. Phosphorus oxychloride (POCl₃) is used to activate N,N-dimethylformamide (DMF), creating the electrophilic Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions to prevent premature quenching of the reactive intermediates.
-
Materials:
-
4-Hydroxycoumarin (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
In a round-bottom flask, cool DMF in an ice bath to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition prevents a dangerous temperature spike.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-hydroxycoumarin to the flask.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it carefully onto crushed ice. Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive reagents.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure compound.
-
Alternative Route: Microwave-Assisted Synthesis
An alternative method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under microwave irradiation.[4] This approach aligns with green chemistry principles by often reducing reaction times and solvent usage.
Experimental Protocol: Microwave-Assisted Synthesis[4]
-
Rationale: Microwave energy accelerates the reaction, providing a rapid synthesis route. Trifluoroacetic acid serves as both the solvent and catalyst.
-
Materials:
-
4-Hydroxycoumarin (1 mmol)
-
Hexamethylenetetramine (HMTA) (3 mmol)
-
Trifluoroacetic acid (10 mL)
-
Microwave reactor
-
-
Procedure:
-
Dissolve 4-hydroxycoumarin and HMTA in trifluoroacetic acid in a microwave-safe vessel.
-
Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring.
-
Monitor the reaction by TLC.
-
After completion, treat the mixture with a hot 50% v/v sulfuric acid solution and reflux for 30 minutes. Causality: This acidic workup hydrolyzes the intermediate to release the aldehyde.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization.[4]
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it an exceptionally versatile reagent. The aldehyde group is a prime site for condensation and derivatization, while the enolic hydroxyl group and the coumarin ring system allow for further structural elaboration.
Reactions at the Aldehyde Group: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of this molecule, involving the reaction of the aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[12][13] This reaction is a powerful tool for C-C bond formation.[13]
Caption: General mechanism of the Knoevenagel condensation.
General Protocol: Knoevenagel Condensation[14]
-
Rationale: This protocol uses a catalytic amount of a weak base (like piperidine) to deprotonate the active methylene compound, generating a nucleophilic carbanion without causing self-condensation of the aldehyde.[12] Refluxing in a suitable solvent like ethanol drives the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)
-
Piperidine or Pyridine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol to remove residual catalyst and starting materials.
-
If necessary, the product can be further purified by recrystallization.
-
Role as a Precursor in Heterocyclic Synthesis
The true synthetic power of this molecule is realized in its use as a precursor for complex, fused heterocyclic systems. By engaging both the aldehyde and hydroxyl functionalities, chemists can construct novel ring systems with potential biological activities.
-
Synthesis of Chromeno[4,3-b]quinolines: An unexpected reaction with aryl isocyanides converts 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a derivative of the title compound) into chromeno[4,3-b]quinolin-6-ones.[15]
-
Synthesis of Chromenopyridines: Condensation reactions with compounds like chroman-2,4-dione can yield complex pentacyclic chromenopyridine structures.[16]
-
Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs. For instance, a one-pot reaction with an aromatic aldehyde and malononitrile can lead to the formation of various 2-amino-4H-chromene derivatives, which are themselves biologically interesting scaffolds.[17][18]
Caption: Synthetic utility workflow of the title compound.
Applications in Drug Discovery
The coumarin scaffold is a mainstay in medicinal chemistry, and derivatives of this compound are no exception. The ability to easily generate diverse libraries of related compounds makes it an attractive starting point for drug discovery campaigns.
-
Anticancer Activity: The core structure has been incorporated into novel compounds evaluated for their antitumor properties.[3] For example, some chromene sulfonamide hybrids have been designed as aromatase inhibitors and apoptosis enhancers for cancer therapy.[17]
-
Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant activity.[1] Furthermore, related chromone structures are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation.[19]
-
Enzyme Inhibition: The scaffold is used to design inhibitors for various enzymes. For instance, chromene derivatives have been synthesized and tested as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[17]
Conclusion
This compound is a compound of significant strategic importance in modern organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its adjacent hydroxyl and aldehyde groups, provides a robust platform for molecular innovation. Its proven utility as a precursor for diverse and complex heterocyclic scaffolds solidifies its role as a key building block for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its chemical properties, tautomeric nature, and reaction mechanisms is essential for any scientist aiming to exploit its full synthetic potential.
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. CAS 51751-34-9: this compound [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Origin of Remarkably Different Acidity of Hydroxycoumarins-Joint Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 19. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in different solvents
An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Foreword: Understanding Solubility as a Cornerstone of Development
In the realms of pharmaceutical development, medicinal chemistry, and materials science, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility, bioavailability, and ultimate application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is paramount. This guide focuses on this compound (also known as 4-hydroxy-3-formylcoumarin), a heterocyclic aldehyde with significant potential as a synthetic intermediate for novel therapeutics and functional materials.[1]
This document moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility of this specific coumarin derivative. We will explore the causality behind its solubility profile, detail robust experimental protocols for its determination, and provide the foundational knowledge necessary for its effective use in research and development.
Molecular Architecture and its Implications for Solubility
To predict and understand the solubility of this compound, we must first analyze its molecular structure. The molecule, with a formula of C₁₀H₆O₄ and a molecular weight of approximately 190.15 g/mol , possesses several key functional groups that dictate its interaction with solvents.[1][2][3]
-
4-Hydroxycoumarin Core: The foundational scaffold is a 4-hydroxycoumarin ring system. This moiety is characterized by a tautomeric equilibrium, existing predominantly in the 4-hydroxy-2-pyrone form.
-
Key Functional Groups:
-
Enolic Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a potent hydrogen bond donor.
-
Lactone Carbonyl (C=O) Group: The carbonyl group within the pyrone ring acts as a hydrogen bond acceptor.
-
Aldehyde (-CHO) Group: The formyl group at the C3 position introduces additional polarity and another potential hydrogen bond acceptor site.
-
Aromatic Benzene Ring: The fused benzene ring provides a nonpolar, hydrophobic region.
-
The interplay of these groups governs the molecule's ability to form intermolecular bonds with solvent molecules, which is the essence of dissolution. The dominant forces at play are strong intramolecular and intermolecular hydrogen bonds. Crystal structure analyses of related 4-hydroxycoumarin derivatives confirm the presence of strong hydrogen bonding between the 4-hydroxy group and the carbonyl group, which can influence crystal lattice energy and, consequently, solubility.[4][5][6] The presence of both hydrogen bond donors and acceptors, combined with a hydrophobic region, suggests a nuanced solubility profile, with a preference for polar organic solvents capable of disrupting the crystal lattice and engaging in hydrogen bonding.
Predicted and Observed Solubility Profile
While extensive quantitative solubility data for this compound is not widely published, a robust qualitative and semi-quantitative profile can be established based on the behavior of its parent compound, 4-hydroxycoumarin, and general chemical principles. The addition of the polar aldehyde group at the 3-position is expected to slightly enhance polarity compared to the parent structure.
For reference, 4-hydroxycoumarin exhibits the following solubility:
-
High Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol, with reported values around 30 mg/mL .[7]
-
Sparingly Soluble in aqueous buffers. For instance, its solubility is approximately 0.16 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[7]
-
Practically Insoluble in nonpolar solvents like hexane, due to the molecule's overall polarity.[8]
Based on this, the expected solubility for this compound is summarized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | These solvents act as strong hydrogen bond acceptors, effectively solvating the hydroxyl group and disrupting solute-solute interactions. |
| Polar Protic | Ethanol, Methanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, making them highly compatible with the compound's functional groups. |
| Nonpolar | Hexane, Toluene | Insoluble | The energy required to overcome the strong intermolecular hydrogen bonds in the solid compound is not compensated by the weak van der Waals forces that would form with nonpolar solvents. |
| Aqueous | Water, Buffered Solutions | Slightly to Sparingly Soluble | While the molecule has polar groups, the hydrophobic benzene ring limits solubility. The strong solute-solute hydrogen bonding within the crystal lattice is difficult for water to overcome efficiently.[7] |
Experimental Determination of Solubility: Protocols and Causality
To obtain precise, quantitative data, experimental determination is essential. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[9] An alternative, more rapid technique is the Solvent Addition Method .[10][11]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the most reliable as it measures the solubility of a compound once a true thermodynamic equilibrium has been established between the dissolved and undissolved solid forms.[4][12]
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation period (24-72 hours) with agitation ensures that the system reaches this equilibrium, overcoming kinetic barriers to dissolution.[12] Temperature control is critical as solubility is temperature-dependent.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, PBS buffer pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains is crucial for achieving saturation.
-
Solvent Addition: Add a precise, known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours. A 48 or 72-hour period is often preferred to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution using a chemically compatible syringe filter. Causality: This step is critical to ensure that only the dissolved compound is measured. Failure to completely remove solid particles will lead to an overestimation of solubility.
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor used.
-
Validation: It is recommended to perform the experiment in triplicate to ensure reproducibility.[4] The pH of aqueous samples should be measured before and after equilibration to check for any changes.[9]
Workflow for Equilibrium Solubility Determination
Caption: A step-by-step workflow for the Shake-Flask equilibrium solubility method.
Protocol 2: Kinetic Solubility Determination (Solvent Addition Method)
This method determines solubility by identifying the "clear point" where a suspension of a known amount of compound becomes a clear solution upon the continuous addition of a solvent.[10][11] It is faster than the equilibrium method but may sometimes overestimate solubility as it measures the point of dissolution rather than a true equilibrium state.
Causality: This technique operates by systematically decreasing the concentration of a suspension at a constant temperature until all solid material dissolves. The clear point is detected visually or instrumentally, and the solubility is calculated from the known initial mass of the solute and the total volume of solvent at that point. The rate of solvent addition is a critical parameter that can influence the result.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a known mass of the compound into a vial.
-
Initial Suspension: Add a small, initial volume of the solvent to create a suspension.
-
Solvent Titration: At a constant temperature, continuously add the solvent at a slow, controlled rate (e.g., using a syringe pump) while vigorously stirring the suspension.[11]
-
Clear Point Detection: Monitor the suspension until the last solid particles dissolve, resulting in a completely clear solution. This is the "clear point."
-
Calculation: Record the total volume of solvent added to reach the clear point. Calculate the solubility using the initial mass of the compound and the final total volume of the solvent.
Workflow for Solvent Addition Method
Caption: Logical flow of the solvent addition method for solubility determination.
Conclusion for the Researcher
The solubility of this compound is fundamentally governed by its capacity for strong hydrogen bonding, conferred by its 4-hydroxy and lactone carbonyl groups, and modulated by its overall polarity from the aldehyde function and the hydrophobicity of its aromatic core. While precise quantitative data remains elusive in the literature, a strong predictive framework based on its parent compound, 4-hydroxycoumarin, indicates high solubility in polar organic solvents like DMSO and ethanol, and limited solubility in aqueous and nonpolar media.
For drug development and formulation, this profile suggests that solubilization in aqueous media will likely require formulation strategies such as the use of co-solvents, surfactants, or pH modification. For synthetic chemists, its high solubility in common organic solvents facilitates its use as a versatile reactant. This guide provides the theoretical foundation and the practical, self-validating protocols necessary to precisely quantify the solubility of this compound, enabling its confident and effective application in advanced scientific research.
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7-Dimethylamino-4-Hydroxycoumarin and Derivatives: Enhanced β-Chain Hydrogen-Bonding - ProQuest [proquest.com]
- 12. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Characterization, and Crystalline Properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-hydroxy-3-formylcoumarin, stands as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and is a subject of significant interest for its potential therapeutic applications.[1] This guide provides a comprehensive technical overview of its synthesis, purification, and detailed characterization, with a particular focus on its crystalline properties. While a definitive single-crystal X-ray structure for this specific compound is not yet publicly available, this document consolidates data from closely related analogues to predict its structural attributes and offers a robust experimental framework for its crystallographic analysis. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of the 4-Hydroxycoumarin Scaffold
The coumarin nucleus, a benzopyran-2-one system, is a ubiquitous scaffold in a vast number of natural products and synthetic molecules of therapeutic importance.[2] The 4-hydroxycoumarin moiety, in particular, is renowned for its role in anticoagulant drugs such as warfarin.[3][4] The introduction of a formyl group at the 3-position, yielding this compound (CAS 51751-34-9), creates a highly versatile building block.[1] The aldehyde functionality, coupled with the inherent reactivity of the 4-hydroxycoumarin system, opens avenues for a multitude of chemical transformations, leading to novel compounds with potential biological activities, including antitumor effects against murine leukemia.[1][5]
Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR), predicting intermolecular interactions with biological targets, and informing the design of new drug candidates. This guide aims to provide the necessary theoretical and practical framework to achieve this for the title compound.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the formylation of 4-hydroxycoumarin. One effective method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under microwave irradiation, followed by acidic workup.[6]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
4-Hydroxycoumarin
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Sulfuric acid (50% v/v)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a microwave-safe vessel, dissolve 4-hydroxycoumarin (1 mmol) and hexamethylenetetramine (3 mmol) in trifluoroacetic acid (10 mL).
-
Subject the stirred mixture to microwave irradiation at 800 W for 3 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a 50% v/v hot solution of sulfuric acid to the reaction mixture.
-
Reflux the mixture for 30 minutes.[6]
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆O₄ | [6][7] |
| Molecular Weight | 190.15 g/mol | [6] |
| Appearance | Crystalline solid | |
| Melting Point | 139.2 °C (reported); 138-140 °C (range) | [6][8] |
| pKa (Predicted) | 4.50 ± 1.00 | [8] |
| Boiling Point (Predicted) | 405.1 ± 45.0 °C | [8] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring system, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the lactone and aldehyde, as well as signals for the aromatic and vinylic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group (broad), the lactone carbonyl (C=O) stretching, the aldehyde carbonyl (C=O) stretching, and C=C bonds of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated mass.
Crystallographic Analysis: An Evidence-Based Approach
While a published single-crystal X-ray diffraction study for this compound is not available, valuable insights can be gleaned from the crystal structures of closely related analogues. The fundamental planarity of the chromene ring system is a consistent feature.[9]
Comparative Crystallographic Data of Coumarin Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-hydroxy-3-methoxycarbonyl coumarin | Monoclinic | P2₁/c | 8.528 | 21.945 | 10.435 | 90.097 | [1] |
| 4-oxo-4H-chromene-3-carboxylic acid | Monoclinic | P2₁/c | 18.017 | 5.549 | 8.017 | 92.49 | [10] |
| 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde | Triclinic | P-1 | 7.0108 | 8.7716 | 11.1285 | 83.188 | [11] |
This comparative data suggests that the title compound is likely to crystallize in a monoclinic or triclinic system. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, and π-π stacking of the aromatic rings, are expected to play a significant role in the crystal packing.[9]
Experimental Protocol for Single Crystal Growth
The following protocol is a robust starting point for obtaining single crystals suitable for X-ray diffraction.
Methods:
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture like chloroform-hexane) at room temperature.[10][12]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Solvent Diffusion:
-
Dissolve the compound in a good solvent.
-
Carefully layer a miscible anti-solvent (a solvent in which the compound is poorly soluble) on top of the solution.
-
Allow the solvents to slowly mix, inducing crystallization at the interface.
-
Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Potential Applications in Drug Discovery
The structural motif of this compound is of considerable interest to medicinal chemists. Its demonstrated antitumor activity warrants further investigation.[5] The aldehyde group serves as a handle for the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the exploration of a broad chemical space to optimize biological activity. The planar nature of the coumarin ring facilitates intercalation with DNA or binding to flat hydrophobic pockets in enzymes. A detailed understanding of its crystal structure would provide invaluable information for computational studies, such as molecular docking, to predict binding modes and guide the rational design of more potent and selective therapeutic agents.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and crystallographic analysis of this compound. While the definitive crystal structure remains to be elucidated, the provided protocols and comparative data offer a solid foundation for researchers to pursue this goal. The synthesis is well-established, and the proposed crystallization and characterization workflows are based on proven methodologies for this class of compounds. The elucidation of the precise solid-state structure of this important synthetic intermediate will undoubtedly accelerate its application in the development of novel therapeutics.
References
- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-3-formylcoumarin | 51751-34-9 | FH67017 [biosynth.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 10. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
Methodological & Application
Protocol for the Synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Formylation
An Application Note for Medicinal and Synthetic Chemists
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary method described is the Vilsmeier-Haack reaction, a reliable and widely adopted formylation technique.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, purification methods, and characterization techniques to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
This compound, also known as 4-hydroxy-3-formylcoumarin, is a pivotal intermediate in organic synthesis. The coumarin scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting anticoagulant, antimicrobial, and anticancer properties.[3][4][5] The introduction of a formyl group at the C3 position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex heterocyclic systems.[2][6]
The most common and efficient method for this synthesis is the Vilsmeier-Haack reaction.[2][7] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-hydroxycoumarin, using a specialized electrophile known as the Vilsmeier reagent.[8] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide, typically phosphorus oxychloride (POCl₃).[7][8] The relatively mild conditions and high regioselectivity make it a superior choice for this transformation.
Reaction Mechanism: The Vilsmeier-Haack Pathway
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon susceptible to nucleophilic attack by the chloride ion. Subsequent elimination leads to the formation of the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of 4-hydroxycoumarin attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[8]
Safety and Hazard Management
CRITICAL: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Acutely toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[9] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][11][12] It is also corrosive to metals.[11]
-
PPE: Chemical-resistant gloves (Neoprene recommended), chemical splash goggles, face shield, and a lab coat are mandatory.[12] A vapor respirator may be required.[13]
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon). Additions should be performed slowly and dropwise using a syringe or dropping funnel. Keep away from water and moisture.[9][11] An eyewash station and safety shower must be readily accessible.[11][12]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Harmful in contact with skin or if inhaled. It is a suspected teratogen.
-
Handling: Use in a well-ventilated area and avoid breathing vapors.
-
Emergency Procedures:
-
Skin Contact (POCl₃): Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact (POCl₃): Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation (POCl₃): Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, dry sand). Do not use water.[13] For large spills, evacuate the area and follow emergency procedures.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Equiv. | Amount | Purity |
| 4-Hydroxycoumarin | 1076-38-6 | 162.14 g/mol | 1.0 | 10.0 g | ≥98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | ~10 | 50 mL | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 3.0 | 11.4 mL (18.9 g) | ≥99% |
| Crushed Ice | N/A | 18.02 g/mol | - | ~500 g | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - | As needed | Reagent Grade |
Required Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer bar
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Heating mantle with stirrer
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser topped with a drying tube.
-
Place the flask in an ice-water bath.
-
Add 50 mL of anhydrous DMF to the flask and allow it to cool to 0-5°C with gentle stirring.
-
Causality: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagents and the formation of byproducts.[6]
-
Slowly add 11.4 mL of POCl₃ dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Once the addition is complete, stir the resulting pale yellow to orange solution at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Addition of 4-Hydroxycoumarin
-
To the freshly prepared Vilsmeier reagent, add 10.0 g of 4-hydroxycoumarin in small portions over 20-30 minutes.
-
Causality: Portion-wise addition helps to control the reaction exotherm and ensures the starting material dissolves and reacts smoothly.
-
Maintain the temperature at 0-5°C during the addition. The mixture will become a thicker, reddish-brown slurry.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70°C using a heating mantle and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is complete when the spot corresponding to 4-hydroxycoumarin has disappeared.
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (1 L), prepare approximately 500 g of crushed ice.
-
CRITICAL: In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Causality: The hydrolysis of the reaction intermediate and quenching of excess Vilsmeier reagent is achieved by adding the mixture to ice-water. This precipitates the crude product, which has low solubility in water.
-
Continue stirring the resulting yellow suspension for 30-60 minutes to ensure complete precipitation.
-
Isolate the crude yellow solid by vacuum filtration using a Buchner funnel.
Step 5: Purification
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual DMF and acids.
-
Press the solid as dry as possible on the funnel.
-
Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 65-80%.
Product Characterization
The identity and purity of the final product should be confirmed by the following methods.
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: 138-140°C.[14]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3200 (broad, O-H stretch)
-
~1720-1700 (C=O stretch, lactone)
-
~1680-1660 (C=O stretch, aldehyde)
-
~1610, 1560 (C=C stretch, aromatic)
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz), δ (ppm):
-
~10.3 (s, 1H, -CHO)
-
~8.0-7.2 (m, 4H, Ar-H)
-
A broad singlet for the -OH proton may be observed, often at very low field, or it may exchange.
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz), δ (ppm):
-
~190 (CHO)
-
~165 (C=O, lactone)
-
~160 (C4-OH)
-
~155-115 (Aromatic carbons)
-
~110 (C3)
-
-
Mass Spectrometry (ESI-MS): m/z 189.0 [M-H]⁻ for C₁₀H₆O₄.
References
- 1. scite.ai [scite.ai]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. my.airliquide.com [my.airliquide.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
purification of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde by recrystallization
An In-Depth Guide to the Recrystallization of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive, field-proven guide for the purification of this compound, a vital precursor in the synthesis of diverse heterocyclic compounds and pharmacologically active agents.[1][2] Moving beyond a simple list of steps, this application note elucidates the fundamental principles behind the recrystallization process, empowering researchers to adapt and troubleshoot the protocol effectively. The methodologies described herein are designed to ensure high recovery of the target compound with exceptional purity, suitable for downstream applications in medicinal chemistry and materials science.
The Principle of Recrystallization: A Controlled Precipitation
Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will fully dissolve the target compound (and any soluble impurities) at an elevated temperature but will have limited capacity to dissolve it at lower temperatures.
The process involves dissolving the crude material in a minimum volume of a hot, appropriate solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a crystal lattice. This lattice structure is highly ordered and tends to exclude foreign molecules (impurities). Consequently, the impurities remain dissolved in the cold solvent, known as the mother liquor, and are subsequently separated by filtration. For coumarin derivatives, mixed solvent systems, such as aqueous ethanol or methanol, are often employed to achieve the ideal solubility profile.[3][4]
Essential Materials and Equipment
Chemicals:
-
Crude this compound
-
Reagent-grade Ethanol
-
Reagent-grade Methanol[5]
-
Reagent-grade Ethyl Acetate[5]
-
Reagent-grade 1,4-Dioxane[6]
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Heating mantle or stirring hotplate
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel and short-stemmed glass funnel
-
Buchner funnel and appropriately sized filter paper
-
Heavy-walled vacuum flask (side-arm flask)
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatulas and glass stirring rods
-
Drying oven or desiccator
Experimental Protocol: From Crude Solid to Pure Crystals
This protocol provides a step-by-step methodology for the purification process. The key to a successful recrystallization is patience, particularly during the cooling phase, to allow for the formation of large, well-defined crystals.
Step 1: Solvent System Selection The choice of solvent is the most critical variable. Ethanol or an aqueous ethanol mixture is a highly effective starting point for many coumarin derivatives.[4][5]
-
Procedure: Place a small amount (approx. 50 mg) of the crude material into a test tube. Add a few drops of the chosen solvent (e.g., ethanol).
-
Observation: If the compound dissolves immediately at room temperature, the solvent is likely too good, and recovery will be poor. If it is largely insoluble, heat the test tube gently.
-
Ideal Outcome: The compound should be sparingly soluble at room temperature but dissolve completely upon heating. Upon cooling the test tube, abundant crystal formation should be observed.
Step 2: Dissolution of the Crude Product
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar.
-
Cover the flask with a watch glass to prevent solvent evaporation and place it on a stirring hotplate.
-
Add the selected solvent (e.g., ethanol) portion-wise while heating and stirring, until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the yield upon cooling.
Step 3: Decolorization with Activated Charcoal (Optional)
-
If the hot solution is colored by impurities, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip) to the solution. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.
-
Stir and gently reheat the mixture for several minutes. The charcoal will adsorb the colored impurities.
Step 4: Hot Gravity Filtration (Conditional)
-
This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and a pre-fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.
-
Causality: Pre-warming the funnel and receiving flask prevents premature crystallization of the product on the cold glass surfaces, which would decrease the final yield. Quickly pour the hot solution through the filter paper.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop.
-
Expertise: Slow, undisturbed cooling is paramount. It allows for the methodical growth of large, pure crystals. Rapid cooling (e.g., by immediately placing the flask in an ice bath) will trap impurities and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 6: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus with a Buchner funnel and a side-arm flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the Buchner funnel.
-
Break the vacuum and gently wash the crystals on the filter paper with a small volume of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.
-
Reapply the vacuum to draw the wash solvent through, continuing for several minutes to partially dry the crystals.
Step 7: Drying the Purified Product
-
Carefully remove the filter paper and crystals from the funnel.
-
Spread the crystals on a pre-weighed watch glass and allow them to air-dry.
-
For complete drying, place the watch glass in a drying oven at a low temperature (e.g., 50-60°C) or in a desiccator under vacuum until a constant weight is achieved. The reported melting point of the pure compound is in the range of 138-140°C.[7]
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification protocol.
Summary of Potential Recrystallization Solvents
The table below summarizes suitable solvents for the recrystallization of this compound, based on protocols for similar coumarin structures.
| Solvent System | Rationale for Use | Typical Boiling Point (°C) | Expected Purity |
| Ethanol | Good general-purpose solvent for coumarins, offering a favorable solubility curve.[5] | 78°C | High |
| Methanol | Similar properties to ethanol, effective for many polar organic compounds.[5] | 65°C | High |
| Aqueous Ethanol | A mixed-solvent system that allows for fine-tuning of polarity and solubility to optimize yield and purity.[3][4] | Variable | Very High |
| Ethyl Acetate | A common, moderately polar solvent used for purification of reaction products.[5] | 77°C | Good to High |
| 1,4-Dioxane | Has been successfully used for recrystallizing related coumarin derivatives.[6] | 101°C | High |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution has become supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous batch. |
| Product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The rate of cooling is too fast. 3. The melting point of the solute is lower than the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and re-cool slowly. 2. Ensure cooling is gradual and undisturbed. 3. Select a lower-boiling point solvent. |
| Low recovery/yield of pure product. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The product has significant solubility in the cold solvent. 4. Too much cold solvent was used for washing. | 1. Use the absolute minimum volume of hot solvent required. 2. Ensure the filtration apparatus is pre-heated. 3. Cool the filtrate in the ice bath for a longer duration. 4. Use only a minimal amount of ice-cold solvent for the wash step. |
| Final product is still colored. | The colored impurity has solubility characteristics similar to the product. | Perform the optional decolorization step with activated charcoal before the crystallization phase. |
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Versatile Synthon: Application Notes on 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde in Heterocyclic Synthesis
Introduction: The Privileged Status of a Coumarin Aldehyde
In the landscape of synthetic organic chemistry, certain molecules distinguish themselves through their exceptional versatility and utility as building blocks for complex molecular architectures. 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a derivative of the ubiquitous 4-hydroxycoumarin scaffold, is a prime example of such a privileged synthon.[1][2] Its unique structural arrangement, featuring a reactive formyl group positioned vicinal to a phenolic hydroxyl and an α,β-unsaturated carbonyl system within the coumarin ring, endows it with a rich and diverse reactivity profile. This application note provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the construction of a variety of medicinally relevant heterocyclic systems. The compounds synthesized from this aldehyde often exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
The strategic importance of this aldehyde stems from its ability to participate in a multitude of chemical transformations, including Knoevenagel condensations, Michael additions, and multicomponent reactions.[1][4][5] These reactions pave the way for the synthesis of fused and spiro-heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and drug development.
Synthesis of the Core Synthon: this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][6][7] This formylation reaction introduces the aldehyde group at the C-3 position of the 4-hydroxycoumarin ring.
Protocol 1: Synthesis of this compound
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. This in situ generates the Vilsmeier reagent.
-
After the addition is complete, add 4-hydroxycoumarin in small portions to the reaction mixture.
-
Once the addition of 4-hydroxycoumarin is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes, and then heat it to 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 5% sodium bicarbonate solution.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Application in the Synthesis of Pyrano[3,2-c]chromene Derivatives
One of the most prominent applications of this compound is in the synthesis of pyrano[3,2-c]chromene derivatives. These reactions typically proceed through a domino Knoevenagel condensation-Michael addition-cyclization sequence.[1][8]
Mechanism of Pyrano[3,2-c]chromene Formation
The reaction is typically a three-component condensation involving an aromatic aldehyde, malononitrile (or other active methylene compounds), and 4-hydroxycoumarin (which in this context acts as the Michael donor after the initial Knoevenagel condensation between the aldehyde and malononitrile). The this compound can also be directly utilized in reactions with active methylene compounds.
Caption: Domino Knoevenagel-Michael-Cyclization for Pyrano[3,2-c]chromene Synthesis.
Protocol 2: Synthesis of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Substituted aromatic aldehyde
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture and stir at room temperature for 5-10 minutes.
-
To this reaction mixture, add 4-hydroxycoumarin (1 mmol) (Note: in this variation, 4-hydroxycoumarin is used directly. For using the pre-synthesized aldehyde, see the note below).
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Note on using this compound directly: In this case, the reaction would be a two-component synthesis with an active methylene compound.
-
In a round-bottom flask, dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base like piperidine.
-
Reflux the mixture and follow the workup procedure as described above.
| Entry | Aromatic Aldehyde (Ar) | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Chlorophenyl | 95 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 4-Nitrophenyl | 88 |
Table 1: Representative yields for the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles.
Synthesis of Pyridine and Quinoline Derivatives
The reactivity of the formyl group in this compound allows for its participation in condensation reactions with amines and active methylene compounds to construct pyridine and quinoline ring systems.[9] For instance, a reaction with an enamine or a β-ketoester in the presence of an ammonium source can lead to the formation of a fused pyridine ring.
Caption: Workflow for Chromeno[4,3-b]quinoline Synthesis.
An interesting application involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a derivative of our title compound) with aryl isocyanides to furnish chromeno[4,3-b]quinolin-6-ones in good yields.[10]
Application in the Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[11][12][13] this compound can be transformed into a suitable precursor for pyrazole synthesis. For instance, it can be converted to a chalcone-like intermediate which then undergoes cyclization with hydrazine.
Alternatively, the aldehyde can be first reacted with a hydrazine to form a hydrazone, which can then undergo further reactions to form the pyrazole ring. A more direct approach involves the reaction of 3-acetyl-4-hydroxycoumarin (derived from 4-hydroxycoumarin) with hydrazine derivatives.[12] Although not a direct use of the aldehyde, it highlights the synthetic accessibility of precursors for pyrazole synthesis from the 4-hydroxycoumarin core.
Protocol 3: Synthesis of a Pyrazole-fused Coumarin (Conceptual)
This protocol outlines a general strategy that could be adapted for pyrazole synthesis starting from the title aldehyde.
Materials:
-
This compound
-
An active methylene ketone (e.g., acetone, acetophenone)
-
Hydrazine hydrate or a substituted hydrazine
-
Base (e.g., piperidine, NaOH)
-
Acid catalyst (e.g., acetic acid, HCl)
-
Ethanol or other suitable solvent
Procedure:
-
Step 1: Knoevenagel Condensation: React this compound (1 mmol) with an active methylene ketone (1 mmol) in the presence of a basic catalyst (e.g., piperidine) in ethanol. Reflux the mixture to form the corresponding α,β-unsaturated ketone (a chalcone-like intermediate).
-
Step 2: Cyclization with Hydrazine: Isolate the intermediate from Step 1. Dissolve it in ethanol or acetic acid and add hydrazine hydrate (1 mmol).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the product with a suitable solvent and recrystallize to obtain the pure pyrazole-fused coumarin derivative.
Conclusion and Future Perspectives
This compound has unequivocally established itself as a cornerstone in the synthesis of diverse heterocyclic compounds. Its straightforward preparation and multifaceted reactivity make it an invaluable tool for synthetic and medicinal chemists. The protocols and mechanistic discussions provided herein serve as a guide for researchers aiming to exploit the synthetic potential of this versatile aldehyde. Future research in this area will likely focus on the development of novel multicomponent reactions, the exploration of asymmetric catalysis to generate chiral heterocyclic products, and the expansion of the biological applications of the synthesized compounds. The continued investigation into the chemistry of this remarkable synthon is poised to yield exciting discoveries in the fields of organic synthesis and drug discovery.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles via Reactions of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde with Active Methylene Compounds
Introduction: The Versatility of a Coumarin Synthon
4-Hydroxycoumarin and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Among its most useful derivatives is 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (also known as 4-hydroxy-3-formylcoumarin), a highly reactive trifunctional building block. Its structure, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and a Michael acceptor system within the coumarin ring, allows for a diverse range of chemical transformations.
This guide focuses on the reactions of this versatile aldehyde with active methylene compounds. These reactions, typically proceeding through a domino Knoevenagel condensation-Michael addition or related pathways, provide a powerful and efficient strategy for the one-pot synthesis of complex, fused heterocyclic systems. Of particular interest is the formation of pyrano[3,2-c]chromene derivatives, a class of compounds renowned for their significant therapeutic potential, including anticancer, anti-HIV, and antimicrobial activities.[3][4]
These application notes are designed for researchers, medicinal chemists, and drug development professionals, providing not only detailed, validated protocols but also the underlying mechanistic principles to empower rational experimental design and optimization.
Core Reaction Mechanism: A Domino Approach to Complexity
The primary pathway for the reaction between this compound and active methylene compounds (possessing a CH₂ group flanked by two electron-withdrawing groups) is a base-catalyzed domino reaction. The sequence is generally initiated by a Knoevenagel condensation, followed by an intramolecular cyclization.
The overall mechanistic workflow can be visualized as follows:
Caption: General workflow for the domino reaction.
A common and effective catalyst for this transformation is a weak organic base such as piperidine. The piperidine plays a dual role: it deprotonates the active methylene compound to generate the nucleophilic carbanion for the Knoevenagel condensation, and it can also facilitate the subsequent cyclization step.[5] The reaction proceeds through the formation of an iminium ion with the aldehyde, which increases its electrophilicity, followed by attack from the enolate of the active methylene compound.[5]
Application & Protocol 1: Synthesis of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
This protocol details a highly efficient, three-component reaction for synthesizing pyrano[3,2-c]chromene derivatives, which are known to possess a range of biological activities, including potential as anticancer agents.[3][6] The use of a recyclable nanocomposite catalyst and water as a solvent makes this a green and sustainable method.[3]
Reaction Scheme
General reaction for the synthesis of pyrano[3,2-c]chromene-diones.
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-Hydroxycoumarin (1.0 mmol)
-
Nano-catalyst (e.g., Fe₃O₄@SiO₂@dapsone-Cu MNPs, 0.05 g)[3]
-
Distilled Water (10 mL)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and the nanocomposite catalyst (0.05 g).[3]
-
Add 10 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:n-hexane (1:4).
-
Upon completion of the reaction (typically within 30-60 minutes), add a magnetic stir bar to the flask and place an external magnet against the side to immobilize the magnetic nanocatalyst.
-
Decant the supernatant liquid. For solid products, filter the reaction mixture.
-
Wash the separated catalyst with ethanol (2 x 10 mL) and dry it for reuse.
-
Collect the crude product. If the product precipitates from the solution, it can be collected by simple filtration.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[3,2-c]chromene derivative.
Data Summary
The efficiency of this reaction is demonstrated across various substituted aromatic aldehydes.
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | 4-NO₂-C₆H₄ | 25 | 95 | 203-205 |
| 2 | 4-Cl-C₆H₄ | 30 | 92 | 215-217 |
| 3 | C₆H₅ | 45 | 90 | 203-205 |
| 4 | 4-CH₃-C₆H₄ | 40 | 93 | 234-235 |
| 5 | 4-OCH₃-C₆H₄ | 50 | 88 | 251-252 |
| Data adapted from reference[3]. Yields refer to isolated products. |
Application & Protocol 2: Synthesis of Coumarin-3-Carboxylic Acid Esters
The reaction of this compound is not limited to cyano-activated methylene compounds. Malonic esters, such as diethyl malonate, can also be used. This reaction, a classic Knoevenagel condensation, leads to the formation of coumarin-3-carboxylic acid derivatives, which are valuable intermediates in organic synthesis and have shown anti-inflammatory activity.[7][8] The use of ultrasound irradiation can significantly accelerate the reaction.[8]
Reaction Scheme
Knoevenagel condensation to form a coumarin-3-carboxylic acid ester.
Experimental Protocol
Materials:
-
Substituted Salicylaldehyde (e.g., o-vanillin, 1 equivalent)
-
Diethyl malonate (1.2 equivalents)
-
Piperidine acetate (0.35 equivalents)
-
Lithium sulfate (0.10 equivalents)[8]
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place the salicylaldehyde (1 eq) and diethyl malonate (1.2 eq).
-
Add piperidine acetate (0.35 eq) and lithium sulfate (0.10 eq) as catalysts.[8]
-
Place the reaction mixture in an ultrasonic bath and irradiate at 50°C for approximately 15 minutes.[8]
-
Monitor the reaction to completion by TLC using an EtOAc/petroleum ether (1:8) eluent system.
-
Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by crystallization from an ethyl acetate/hexane mixture (1:1) to yield the pure coumarin derivative.
Mechanism Visualization
The piperidine-catalyzed Knoevenagel condensation is a cornerstone of C-C bond formation.
Caption: Key steps in the piperidine-catalyzed Knoevenagel condensation.
Drug Development Insights & Applications
The heterocyclic scaffolds synthesized through these reactions are of significant interest to the drug development community.
-
Anticancer Activity: Pyrano[3,2-c]chromenes have demonstrated potent anticancer activity.[6] They can induce apoptosis in cancer cells and arrest the cell cycle.[6] For example, certain derivatives have shown high cytotoxicity against HeLa and HepG2 cancer cell lines. The structural diversity achievable through these multicomponent reactions allows for the generation of large libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.[2][9]
-
Enzyme Inhibition: The coumarin core is a well-known pharmacophore that interacts with various enzymes.[9] The derivatives synthesized can be screened against a panel of clinically relevant enzymes. For instance, novel coumarin-based pyrano[3,2-c]chromenes have been identified as potent inhibitors of β-glucuronidase and carbonic anhydrase.[7]
-
Antimicrobial and Antiviral Agents: The fused heterocyclic systems often exhibit antimicrobial and antiviral properties. The ability to rapidly generate novel structures provides a valuable platform for discovering new leads against resistant bacterial strains or viral targets.[4]
Conclusion
The reaction of this compound with active methylene compounds represents a robust and versatile strategy for the synthesis of medicinally relevant heterocyclic compounds. The domino Knoevenagel condensation-intramolecular cyclization pathway offers an atom-economical and efficient route to complex molecules like pyrano[3,2-c]chromenes from simple starting materials. The protocols outlined here, utilizing both modern catalytic systems and green chemistry principles, provide a solid foundation for researchers to explore this rich area of chemistry. The significant biological activities of the resulting products underscore the importance of this synthetic methodology in the ongoing quest for novel therapeutic agents.
References
- 1. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]
- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]
- 3. Frontiers | Green Synthesis of New Category of Pyrano[3,2-c]Chromene-Diones Catalyzed by Nanocomposite as Fe3O4@SiO2-Propyl Covalented Dapsone-Copper Complex [frontiersin.org]
- 4. Multicomponent synthesis of pyrano[2,3-c]coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of Schiff base derivatives from 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
An in-depth guide to the synthesis, characterization, and application of Schiff base derivatives from 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, designed for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of the Coumarin Scaffold
Coumarin (2H-chromen-2-one) and its derivatives represent a privileged class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1] The 4-hydroxycoumarin core, in particular, is the foundational structure for widely used anticoagulant drugs like warfarin. The introduction of a formyl group at the C3 position yields this compound (also known as 3-formyl-4-hydroxycoumarin), a highly versatile and reactive building block.
This application note focuses on the synthesis of Schiff bases (imines) derived from this key precursor. Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound.[2][3] The resulting coumarin-Schiff base hybrids are of immense interest to the scientific community, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][4][5] This guide provides a comprehensive overview of the synthetic principles, detailed experimental protocols, and analytical characterization methods for these promising compounds, aiming to equip researchers in drug discovery with the necessary tools to explore this chemical space.
Part 1: The Chemistry of Synthesis
Reaction Principle: The Mechanism of Imine Formation
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the stable imine.[6][7]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[6]
-
Carbinolamine Formation: This attack leads to the formation of a transient, unstable zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral hemiaminal, also known as a carbinolamine.[7][8]
-
Acid-Catalyzed Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of a water molecule, driven by the lone pair of electrons from the nitrogen, results in the formation of the carbon-nitrogen double bond (imine).[8][9]
The reaction is reversible, and the removal of water can help drive the equilibrium towards the product.[7] The mild acidity of the reaction medium is crucial; excessively high acid concentrations would protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial step of the reaction.[8]
Core Reagents and Reaction Conditions
The beauty of this synthesis lies in its modularity. By varying the primary amine, a vast and diverse library of derivatives can be generated from a single aldehyde precursor.
| Component | Description & Examples | Rationale for Selection |
| Aldehyde Precursor | This compound | A planar, heterocyclic system with an active aldehyde group. The coumarin scaffold is a known pharmacophore. |
| Primary Amines | Aromatic: Substituted anilines (e.g., p-toluidine, 4-chloroaniline). Heterocyclic: Aminopyridines, aminothiazoles.[10] Others: Hydrazides, thiosemicarbazide, sulfanilamides.[4][5] | The choice of amine directly influences the final compound's steric and electronic properties, which in turn dictates its biological activity. |
| Solvent | Absolute Ethanol, Methanol | Protic solvents are excellent for dissolving the reactants and facilitating proton transfer steps in the mechanism.[4] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops are sufficient to protonate the carbinolamine's hydroxyl group, making it an excellent leaving group (H₂O) and accelerating the rate-determining dehydration step.[2][9] |
| Conditions | Reflux (typically 70-80°C), 4-12 hours | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. Reaction progress is easily monitored by TLC.[4] |
Part 2: Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis and purification of a representative coumarin-Schiff base derivative.
Protocol 1: Synthesis of 4-hydroxy-3-(((4-methylphenyl)imino)methyl)-2H-chromen-2-one
Materials and Reagents:
-
This compound (1.90 g, 10 mmol)
-
p-toluidine (1.07 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel GF254)
-
Mobile Phase for TLC (e.g., Ethyl acetate:Hexane, 3:7 v/v)
-
Buchner funnel and filter paper
-
Beakers and measuring cylinders
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
Amine Addition: To this clear solution, add p-toluidine (10 mmol) dissolved in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The causality here is to initiate the acid-catalyzed dehydration of the carbinolamine intermediate.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a stirring hotplate. Continue refluxing for 6 hours.
-
Reaction Monitoring: Periodically check the reaction's progress using TLC. Spot the starting materials and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new, distinct product spot.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form. If not, the solution can be placed in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Purification: Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C). For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-DMF mixture.
Part 3: Structural Characterization and Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base derivatives. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Spectroscopic & Analytical Data
The formation of the Schiff base is confirmed by the distinct changes observed in FT-IR and ¹H NMR spectra compared to the starting materials.
| Technique | Starting Aldehyde (Expected) | Starting Amine (Expected) | Schiff Base Product (Expected) | Rationale for Change |
| FT-IR (cm⁻¹) | ~1680 (C=O, aldehyde),~1720 (C=O, lactone) | ~3300-3400 (N-H stretch) | ~1615 (C=N, imine) ,~1720 (C=O, lactone) | Appearance of the characteristic C=N stretch and disappearance of the aldehyde C=O and amine N-H stretches confirm condensation.[2][11] |
| ¹H NMR (δ ppm) | ~10.0 (s, 1H, -CHO) | ~3.5-5.0 (br s, 2H, -NH₂) | ~8.5-9.5 (s, 1H, -CH=N-) | The downfield aldehyde proton signal is replaced by the characteristic azomethine proton signal in a similar region.[12][13] |
| Mass Spec. | M⁺ peak for C₁₀H₆O₄ | M⁺ peak for C₇H₉N | M⁺ peak for C₁₇H₁₃NO₃ | Confirms the molecular weight of the newly formed compound. |
| Melting Point | Varies | Varies | Sharp, defined range | A sharp melting point is a key indicator of the compound's purity.[14] |
Part 4: Applications in Drug Development & Research
The fusion of the coumarin nucleus with the azomethine linkage creates hybrid molecules with significant therapeutic potential. The specific biological activity is often tuned by the nature of the substituent derived from the primary amine.
-
Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity. Many coumarin-Schiff bases have demonstrated potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][15] The mechanism often involves interference with cell wall synthesis or disruption of cellular membranes.
-
Anticancer Therapeutics: These derivatives have been extensively evaluated for their cytotoxic activity against various cancer cell lines.[2][16] Their planar structure allows for potential intercalation with DNA, while other mechanisms may involve enzyme inhibition or induction of apoptosis.
-
Anti-inflammatory Drugs: Several derivatives have shown significant in vitro and in vivo anti-inflammatory activity, potentially by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[4][5]
-
Enzyme Inhibitors: By designing the amine component to mimic the natural substrate of an enzyme, these Schiff bases can act as potent inhibitors. A notable example is the development of acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease.[13][17]
Conclusion
The is a robust, efficient, and highly modular process. It provides researchers with a powerful platform for generating diverse molecular libraries for screening in drug discovery programs. The straightforward condensation reaction, coupled with the profound biological significance of the resulting coumarin-imine hybrids, ensures that this area will remain a fertile ground for innovation in medicinal chemistry. The protocols and analytical guidelines presented here offer a solid foundation for scientists to synthesize, validate, and explore the vast potential of these remarkable compounds.
References
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, spectroscopic and crystallographic investigation of Cobalt(III) schiff base complex with two perpendicular diamine coumarin ligands [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
- 15. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 16. A coumarin Schiff base and its Ag(i) and Cu(ii) complexes: synthesis, characterization, DFT calculations and biological applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Antimicrobial Screening of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. Infections caused by multidrug-resistant pathogens are becoming increasingly difficult to treat, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Coumarins, a class of naturally occurring benzopyranone derivatives, have long been recognized for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[3][4] Specifically, derivatives of 4-hydroxy-2-oxo-2H-chromene (4-hydroxycoumarin) have emerged as a promising scaffold in medicinal chemistry due to their significant biological potential.[3][5][6] The aldehyde functionality at the 3-position of the chromene ring offers a reactive site for the synthesis of a diverse library of derivatives, making this class of compounds particularly attractive for antimicrobial screening campaigns.
This guide provides a comprehensive overview of the essential protocols for the preliminary antimicrobial screening of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the search for novel antimicrobial agents. The methodologies detailed herein are grounded in established principles of microbiology and are designed to yield reliable and reproducible data.
Part 1: Foundational Screening Assays
The initial phase of antimicrobial screening aims to identify "hit" compounds that exhibit inhibitory activity against a panel of clinically relevant microorganisms. The two most common and effective preliminary assays are the agar well diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity
The agar well diffusion method is a widely used, cost-effective technique for the initial screening of antimicrobial compounds.[7] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate.[2][7]
Causality Behind Experimental Choices: This method is based on the principle that an antimicrobial agent will diffuse from a well through a solid agar medium, creating a concentration gradient. If the compound is effective, it will inhibit the growth of a lawn of bacteria, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. This assay is an excellent first-pass screen due to its simplicity and ability to test multiple compounds simultaneously.
Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[7]
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer.[2]
-
Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) on each plate.[9]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for most bacteria.[9]
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[9] A larger zone of inhibition indicates greater antimicrobial activity.
-
dot
References
- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. hereditybio.in [hereditybio.in]
Application Notes and Protocols for Evaluating the Anticancer Activity of Compounds Derived from 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycoumarins and their derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of pharmacological properties, including anticoagulant, anti-inflammatory, and notably, anticancer activities.[1] The 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde scaffold, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives with enhanced potency and selectivity against various cancer cell lines.[2] These compounds often exert their anticancer effects through multifaceted mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of key signaling pathways that are frequently dysregulated in cancer.[1][3]
This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the anticancer activity of compounds derived from this compound. It offers detailed, field-proven protocols for essential in vitro assays and a general framework for in vivo studies, designed to equip researchers with the necessary tools to investigate this promising class of anticancer agents.
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound is a crucial first step in exploring their therapeutic potential. The aldehyde group at the C3 position is highly reactive and allows for a variety of chemical modifications, leading to a library of novel compounds. A common synthetic approach involves the initial formylation of 4-hydroxycoumarin.
A typical synthesis involves reacting 4-hydroxy-2-oxo-2H-chromene with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at low temperatures, followed by hydrolysis to yield the 3-carbaldehyde derivative.[4] This intermediate can then be further modified. For instance, condensation reactions with various active methylene compounds or amines can be employed to generate a diverse set of derivatives.[4]
Generalized Synthetic Workflow:
The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of these anticancer agents.
Caption: A typical experimental workflow for the synthesis and evaluation of anticancer agents.
In Vitro Evaluation of Anticancer Activity
A crucial step in drug discovery is the in vitro assessment of the cytotoxic effects of newly synthesized compounds against various cancer cell lines. This section provides detailed protocols for commonly used assays.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized coumarin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO-treated cells) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the coumarin derivative for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Signaling Pathways
Derivatives of 4-hydroxycoumarin often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth and survival and is frequently hyperactivated in cancer.[7] Some coumarin derivatives have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.
Intrinsic Apoptosis Pathway
Many anticancer agents, including coumarin derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[8] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[8]
Caption: Induction of the intrinsic apoptosis pathway by coumarin derivatives.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of coumarin derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt.[6]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.
In Vivo Evaluation of Anticancer Efficacy
After promising in vitro results, the anticancer activity of the lead compounds should be evaluated in vivo using animal models, such as tumor xenografts in immunocompromised mice.
General Protocol for a Xenograft Mouse Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the coumarin derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Data Presentation
Quantitative data from in vitro and in vivo studies should be presented clearly for easy comparison.
Table 1: In Vitro Cytotoxicity of Exemplary Coumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative A | HCT-116 (Colon) | 8.9 |
| Derivative B | MCF-7 (Breast) | 12.5 |
| Derivative B | HCT-116 (Colon) | 15.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
| Doxorubicin (Control) | HCT-116 (Colon) | 1.2 |
Conclusion
The this compound scaffold provides a fertile ground for the development of novel anticancer agents. The protocols and methodologies outlined in this guide offer a robust framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of these promising compounds. A systematic approach, combining chemical synthesis with a battery of biological assays, is essential for identifying lead candidates with potent and selective anticancer activity and for elucidating their mechanisms of action. Further research in this area holds the potential to contribute significantly to the discovery of new and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols: Leveraging 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde in Advanced Fluorescence Studies
Abstract: The 4-hydroxycoumarin scaffold, specifically functionalized with a formyl group at the 3-position (4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde), represents a privileged starting point for the design of innovative fluorescent probes. Its inherent fluorescence, coupled with the reactive aldehyde group, allows for the straightforward synthesis of a diverse array of chemosensors. These sensors operate via mechanisms such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Michael addition, enabling the sensitive and selective detection of a wide range of biologically and environmentally significant analytes. This document provides an in-depth guide to the principles, applications, and detailed protocols for utilizing these versatile fluorophores in research and development settings.
Part 1: Fundamental Principles and Mechanism of Action
The utility of the this compound core lies in its tunable photophysical properties. The coumarin ring system is an excellent fluorophore, but the key to its application as a sensor is the strategic modification of the 3-formyl group. This aldehyde can be readily condensed with various amines (e.g., hydrazines, anilines) to form Schiff base derivatives. This modular synthesis allows for the introduction of specific analyte recognition moieties.
Upon binding to a target analyte, the electronic structure of the probe is altered, leading to a measurable change in its fluorescence output (either intensity, wavelength, or lifetime). A common sensing mechanism for metal ions is Chelation-Enhanced Fluorescence (CHEF).
Mechanism Spotlight: Chelation-Enhanced Fluorescence (CHEF)
In the unbound state, many Schiff base derivatives of this compound exhibit low fluorescence. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization, which quench the excited state. Upon chelation with a metal ion, the molecule's conformation becomes more rigid and planar. This rigidity suppresses the non-radiative decay pathways, closing the quenching channel and leading to a significant enhancement in fluorescence intensity.
Caption: General mechanism of Chelation-Enhanced Fluorescence (CHEF).
Part 2: Application Note - Selective Detection of Zinc Ions (Zn²⁺)
Introduction
Zinc is the second most abundant transition metal in the human body and plays critical roles in neurotransmission, gene expression, and enzyme function. Dysregulation of zinc homeostasis is implicated in several neurological disorders. Fluorescent probes derived from this compound offer a powerful tool for monitoring Zn²⁺ in biological systems. This protocol details the use of a Schiff base derivative for the fluorometric determination of Zn²⁺.
Principle
A probe is synthesized by condensing this compound with a hydrazine derivative containing a zinc-binding moiety, such as 2-hydrazinylpyridine. In a neutral aqueous-organic medium, the resulting probe exhibits weak fluorescence. Upon the addition of Zn²⁺, the probe coordinates with the ion, forming a stable complex. This binding event restricts C=N bond rotation and inhibits the PET process, leading to a dramatic "turn-on" fluorescence response that is highly selective for Zn²⁺ over other biologically relevant metal ions.
Experimental Protocol
Materials:
-
This compound derivative probe (e.g., synthesized from 2-hydrazinylpyridine)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Stock solutions of various metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Protocol Steps:
-
Probe Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in high-quality DMSO. Store this solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final concentration of 10 µM in HEPES buffer (10 mM, pH 7.4). A small percentage of DMSO (e.g., 1%) in the final solution is acceptable to ensure solubility.
-
Spectrometer Setup:
-
Set the excitation wavelength. This is typically determined by running an excitation scan first (for many coumarin derivatives, it is in the range of 380-420 nm).
-
Set the emission scan range (e.g., 430-600 nm).
-
Optimize the excitation and emission slit widths (e.g., 5 nm / 5 nm) to maximize signal without saturation.
-
-
Titration Experiment:
-
Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (this is the "0 equivalent" reading).
-
Add increasing amounts of a standard ZnCl₂ solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents) to the cuvette.
-
After each addition, mix gently and allow the solution to incubate for 2-5 minutes to ensure the binding equilibrium is reached.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study (Self-Validation):
-
To five separate cuvettes containing the 10 µM probe solution, add a significant excess (e.g., 10 equivalents) of potentially interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectrum for each.
-
In a final cuvette, add the same excess of interfering ions first, record the spectrum, and then add 2.0 equivalents of Zn²⁺. A robust probe will show a significant fluorescence increase only after the addition of Zn²⁺, demonstrating its selectivity.
-
Data Analysis and Interpretation
Plot the fluorescence intensity at the emission maximum (λ_em_max) against the concentration of Zn²⁺ added. The resulting titration curve can be used to determine the probe's binding stoichiometry (e.g., using a Job's plot) and to calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
Part 3: Application Note - Bio-imaging of Intracellular Thiols
Introduction
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining the cellular redox balance. Aberrant levels of these thiols are associated with various diseases, including cancer and neurodegenerative disorders. Probes derived from this compound can be designed to react specifically with thiols for their visualization in living cells.
Principle
The core aldehyde group of this compound is an electrophile. It can be further functionalized with a good leaving group or a Michael acceptor. Thiols, being potent nucleophiles, can attack this electrophilic center. For instance, a common strategy involves creating a derivative where the coumarin fluorescence is quenched. The nucleophilic addition of a thiol cleaves the quenching moiety or disrupts the quenching pathway, restoring the coumarin's bright fluorescence. This "turn-on" response provides a direct signal for the presence of biothiols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. This valuable synthetic intermediate is often prepared via the Vilsmeier-Haack formylation of 4-hydroxycoumarin. While the reaction is robust, it is not without its challenges, often leading to the formation of specific byproducts that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer:
Low yields in the Vilsmeier-Haack formylation of 4-hydroxycoumarin are most commonly attributed to two main factors: suboptimal reaction conditions and the formation of byproducts. Let's break down the potential causes and solutions.
Causality and Experimental Choices:
The Vilsmeier-Haack reaction involves the formation of a highly reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent is then attacked by the electron-rich 4-hydroxycoumarin. The success of this reaction hinges on the efficient formation and reaction of the Vilsmeier reagent, and the stability of the starting material and product under the reaction conditions.
Primary Causes of Low Yield:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in your glassware, solvents (especially DMF), or starting materials will quench the reagent, leading to a significant drop in yield.
-
Reagent Quality: The purity of your DMF and POCl₃ is critical. Over time, DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent. Similarly, POCl₃ can degrade, reducing its effectiveness.
-
Suboptimal Temperature Control: The reaction is typically carried out at low temperatures (0–5°C) during the addition of POCl₃ to DMF and the subsequent addition of 4-hydroxycoumarin.[1] Letting the temperature rise too high can lead to the formation of undesired side products and decomposition of the Vilsmeier reagent.
-
Formation of Byproducts: The most common reason for a complex reaction mixture (multiple TLC spots) and low yield of the desired product is the formation of specific byproducts. The two most prevalent are:
-
4-chloro-2-oxo-2H-chromene-3-carbaldehyde
-
bis(4-hydroxycoumarin-3-yl)methane derivatives
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: I have an unexpected byproduct with a mass spectrum suggesting the replacement of a hydroxyl group with chlorine. What is it and how can I avoid it?
Answer:
You have likely formed 4-chloro-2-oxo-2H-chromene-3-carbaldehyde . This is a known byproduct in the Vilsmeier-Haack reaction of 4-hydroxycoumarin.
Mechanism of Formation:
The formation of this chlorinated byproduct occurs when the hydroxyl group at the 4-position of the coumarin ring is substituted by a chlorine atom from the reaction medium. While the primary role of POCl₃ is to activate DMF to form the Vilsmeier reagent, under certain conditions, it can also act as a chlorinating agent for the hydroxyl group of the 4-hydroxycoumarin. This is more likely to occur with prolonged reaction times or at elevated temperatures.
Caption: Pathway to the chlorinated byproduct.
Preventative Measures:
-
Stoichiometry Control: Use the minimum effective amount of POCl₃. An excess of POCl₃ increases the likelihood of chlorination. A molar ratio of 1:1.5 to 1:2 of 4-hydroxycoumarin to POCl₃ is a good starting point.
-
Temperature Management: Strictly maintain a low temperature (0–5°C) throughout the addition of POCl₃ and the substrate.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to the reaction conditions.
Identification:
| Compound | Key Analytical Data |
| This compound | ¹H NMR (DMSO-d₆): δ ~10.0 (s, 1H, CHO), 7.2-8.1 (m, 4H, Ar-H), ~12.5 (br s, 1H, OH).MS (ESI-): m/z 189 [M-H]⁻.IR (KBr, cm⁻¹): ~3400 (O-H), ~1700 (C=O, lactone), ~1650 (C=O, aldehyde). |
| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | ¹H NMR (CDCl₃): δ ~10.3 (s, 1H, CHO), 7.3-7.8 (m, 4H, Ar-H). Note the absence of the broad OH peak.MS (EI): m/z 208/210 (M⁺, characteristic 3:1 isotopic pattern for Cl).IR (KBr, cm⁻¹): No broad O-H stretch, ~1720 (C=O, lactone), ~1680 (C=O, aldehyde). |
Question 3: My product appears to be contaminated with a higher molecular weight species. NMR suggests two coumarin moieties are present. What is this impurity?
Answer:
This is likely a bis(4-hydroxycoumarin-3-yl)methane derivative . These compounds are formed from the reaction of two molecules of 4-hydroxycoumarin with one molecule of an aldehyde. In this case, the aldehyde is your product, this compound.
Mechanism of Formation:
The formation of this dimeric byproduct is a classic example of a Knoevenagel condensation followed by a Michael addition.
-
Knoevenagel Condensation: The aldehyde group of your product reacts with a molecule of 4-hydroxycoumarin at the C3 position to form an intermediate.
-
Michael Addition: A second molecule of 4-hydroxycoumarin then acts as a nucleophile and attacks the activated double bond of the intermediate in a Michael-type 1,4-addition.
This reaction is often catalyzed by base, but can also occur under the acidic conditions of the Vilsmeier-Haack workup, especially if the reaction mixture is heated or allowed to stand for extended periods before purification.
Caption: Formation of the dimeric byproduct.
Preventative Measures:
-
Control Stoichiometry: Ensure that the formylating agent is in slight excess relative to the 4-hydroxycoumarin to drive the reaction towards the desired product and minimize the concentration of unreacted starting material available for dimerization.
-
Rapid Workup and Purification: Once the reaction is complete, quench it and proceed with extraction and purification without delay. Avoid prolonged heating during workup.
-
Purification: These dimeric byproducts are typically less soluble than the desired product. Recrystallization is often an effective method for their removal. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.
Identification:
| Compound | Key Analytical Data |
| bis(4-hydroxycoumarin-3-yl)methane derivative | ¹H NMR (DMSO-d₆): Absence of an aldehyde proton signal. Appearance of a new singlet around δ 6.0 ppm corresponding to the methine proton linking the two coumarin rings. Complex aromatic multiplets. Two broad singlets for the two hydroxyl groups.MS (ESI-): m/z corresponding to [2 x (4-hydroxycoumarin) + product aldehyde - 2H₂O - H]⁻.IR (KBr, cm⁻¹): Broad O-H stretch, C=O stretches for the lactones. Absence of a distinct aldehyde C=O stretch. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed experimental protocol for the synthesis of this compound?
A1: The following is a representative protocol for the Vilsmeier-Haack synthesis:
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Ice
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-salt bath to 0°C.
-
Add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-hydroxycoumarin (1 equivalent) in a minimum amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 5°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold sodium hydroxide solution to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Q2: How can I effectively purify the crude product to remove the byproducts?
A2: A combination of extraction and recrystallization is typically effective.
-
Acid-Base Extraction: The desired product, this compound, is acidic due to the enolic hydroxyl group. You can selectively extract it into a basic aqueous solution (e.g., dilute sodium bicarbonate), leaving less acidic or neutral impurities (like the chlorinated byproduct) in the organic layer. The product can then be precipitated by re-acidifying the aqueous layer.
-
Recrystallization: This is a powerful technique for removing both the chlorinated and dimeric byproducts. The desired product can often be recrystallized from ethanol, ethanol/water mixtures, or acetic acid. The dimeric byproducts are generally much less soluble and will either not dissolve or will precipitate out first upon cooling.
Q3: What is the role of each reagent in the Vilsmeier-Haack reaction?
A3:
-
4-Hydroxycoumarin: The substrate, an electron-rich aromatic compound that undergoes electrophilic substitution.
-
N,N-Dimethylformamide (DMF): The source of the formyl group (-CHO).
-
Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent.
References
Technical Support Center: Optimizing Duff Reaction Conditions for 4-Hydroxycoumarin Formylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of 4-hydroxycoumarin. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Duff reaction to synthesize 3-formyl-4-hydroxycoumarin, a critical building block for various bioactive molecules and anticoagulants.[1][2][3] We understand the nuances and challenges of this synthesis and have compiled this resource to provide field-proven insights, troubleshooting solutions, and optimized protocols.
Section 1: Understanding the Reaction - The 'Why' Behind the 'How'
A foundational understanding of the reaction mechanism and substrate reactivity is paramount for effective troubleshooting and optimization.
1.1 The Duff Reaction Mechanism: Formylating an Activated Nucleophile
The Duff reaction is an electrophilic aromatic substitution that formylates highly activated aromatic rings, such as phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] In the case of 4-hydroxycoumarin, the reaction does not occur on the benzene ring but rather on the highly nucleophilic C3 position, which is activated by the enolate system.
The reaction proceeds through several key steps:
-
Formation of the Electrophile: Under acidic conditions, HMTA becomes protonated and decomposes to generate an electrophilic iminium ion (H₂C=N⁺R₂).[6][7]
-
Nucleophilic Attack: The electron-rich C3 carbon of 4-hydroxycoumarin attacks the iminium ion. The tautomeric nature of 4-hydroxycoumarin, existing in equilibrium between keto and enol forms, makes the C3 position a potent nucleophile.[2][8]
-
Intermediate Formation: This attack forms an aminomethyl intermediate.[9]
-
Hydrolysis: The reaction mixture is then hydrolyzed with acid, which converts the intermediate into the final 3-formyl-4-hydroxycoumarin aldehyde.[10][11]
Caption: Figure 1: Simplified Duff Reaction Mechanism at C3 of 4-Hydroxycoumarin.
1.2 Why is 4-Hydroxycoumarin a Challenging Substrate?
While the Duff reaction is effective, its application to 4-hydroxycoumarin is often plagued by moderate to low yields.[12] This is due to several factors:
-
Substrate Stability: 4-hydroxycoumarin and its formylated product can be sensitive to the high temperatures and strongly acidic conditions often required, leading to decomposition and the formation of tarry byproducts.
-
Reactivity Balance: The C3 position is highly reactive, but achieving the right balance of conditions to promote formylation without causing degradation is a delicate process.
-
Alternative Reactions: Other formylation methods exist, such as the Vilsmeier-Haack reaction, which involves refluxing with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] While sometimes more efficient, this method uses harsher reagents. Another alternative involves using triethyl orthoformate under microwave irradiation, which can yield quantitative results.[13]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the Duff formylation of 4-hydroxycoumarin in a direct question-and-answer format.
Q: My reaction yields are consistently low (<30%) or I'm getting no product at all. What are the primary causes and how can I fix this?
A: This is the most frequent challenge. Low or no yield typically points to issues with reagents, stoichiometry, or reaction conditions.
-
Cause 1: Reagent Quality & Stoichiometry: HMTA can degrade over time. Ensure you are using high-purity, dry HMTA. The molar ratio of reagents is critical. An excess of HMTA is generally required to drive the reaction.
-
Solution: Use fresh, anhydrous HMTA. Start with a molar ratio of at least 2:1 (HMTA : 4-hydroxycoumarin) and consider increasing it to 3:1.[14]
-
Cause 2: Inadequate Acid Catalyst/Solvent: Glacial acetic acid is a common solvent and catalyst, but its acidity may not be sufficient for optimal electrophile generation, especially with less reactive substrates.
-
Solution: Replace glacial acetic acid with trifluoroacetic acid (TFA). TFA is a stronger acid and can significantly increase reaction rates and yields, often allowing for lower reaction temperatures.[14][15]
-
Cause 3: Insufficient Temperature or Reaction Time: The Duff reaction is thermally driven and requires sufficient energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture reaches and maintains the target temperature (typically 80-120°C).[5] If using acetic acid, a higher temperature (~110°C) may be needed. With TFA, you may achieve better results at a lower temperature (~70-85°C).[14] Monitor the reaction by TLC; if starting material persists after several hours, consider extending the reaction time or cautiously increasing the temperature.
| Parameter | Standard Condition (Acetic Acid) | Optimized Condition (TFA) | Rationale |
| HMTA:Substrate Ratio | 2:1 | 3:1 | A higher ratio of the formylating agent can improve conversion.[14] |
| Acid/Solvent | Glacial Acetic Acid | Trifluoroacetic Acid (TFA) | TFA is a stronger acid, promoting faster electrophile generation and often leading to higher yields.[14][15] |
| Temperature | 100-120 °C | 70-90 °C | TFA's higher reactivity allows for lower, less destructive temperatures. |
| Reaction Time | 4-8 hours | 2-5 hours | The reaction is typically faster in TFA. |
Q: I am observing a significant amount of unreacted 4-hydroxycoumarin at the end of the reaction. What should I do?
A: This indicates an incomplete reaction. Beyond the solutions for low yield, consider the following:
-
Cause: Inefficient Heating: Uneven or insufficient heating can lead to incomplete conversion.
-
Solution: Use an oil bath with vigorous stirring to ensure uniform heat distribution throughout the reaction vessel. More advanced techniques can also be highly effective. Microwave-assisted synthesis has been shown to dramatically reduce reaction times while providing comparable or even improved yields.[15][16] A typical microwave protocol might involve heating at 800W for 3-5 minutes in TFA.[14]
Q: My main product is contaminated with a dark, tarry substance. How can I prevent this and purify my product?
A: Tar formation is a sign of product or starting material decomposition due to harsh conditions.
-
Cause: Overheating or Prolonged Reaction Time: Exposing the reaction mixture to excessively high temperatures or for too long can cause polymerization and degradation.
-
Solution (Prevention):
-
Use the lowest effective temperature. This is a key advantage of using TFA over acetic acid.[14]
-
Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to a reasonable extent. Do not let it run unnecessarily for extended periods.
-
-
Solution (Purification):
-
Work-up: After acidic hydrolysis, filter the crude solid.
-
Recrystallization: The most effective method for purifying 3-formyl-4-hydroxycoumarin is often recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane can be used to isolate the pure product.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal acid catalyst for this reaction? Acetic acid, trifluoroacetic acid (TFA), or something else? A: While glacial acetic acid is traditional, trifluoroacetic acid (TFA) is often superior for this specific transformation.[14] It increases the rate of reaction, allowing for lower temperatures and shorter reaction times, which minimizes the formation of degradation byproducts. Some protocols also mention the use of boric acid in glycerol, though this is less common for coumarin substrates.[7][17]
Q: What is the ideal molar ratio of 4-hydroxycoumarin to hexamine (HMTA)? A: An excess of HMTA is almost always beneficial. A starting point of 2 equivalents of HMTA to 1 equivalent of 4-hydroxycoumarin is common. However, studies have shown that increasing this ratio to 3:1 can lead to higher yields, particularly when using TFA as the solvent.[14]
Q: Can microwave irradiation improve the reaction? What are the recommended settings? A: Yes, microwave-assisted synthesis is an excellent optimization strategy.[15][16] It provides rapid, uniform heating that can drastically reduce reaction times from hours to minutes. For 4-methylumbelliferone, a related substrate, yields of 64% were achieved under 800W microwave treatment for 3 minutes in TFA.[14] A similar approach should be effective for 4-hydroxycoumarin, but optimization may be required. Note that for some unsubstituted coumarins, microwave heating can lead to resinification, so careful initial trials are necessary.[14]
Q: Are there better alternatives to the Duff reaction for formylating 4-hydroxycoumarin? A: Yes, depending on your laboratory capabilities and tolerance for different reagents.
-
Vilsmeier-Haack Reaction: This involves treating 4-hydroxycoumarin with a Vilsmeier reagent (typically generated from POCl₃ and DMF).[2][18] It is a powerful formylation method but uses more hazardous reagents.
-
Orthoformate Method: Reacting 4-hydroxycoumarin with triethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), especially under microwave irradiation, can provide quantitative yields and represents a very efficient alternative.[13]
Section 4: Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.
4.1 Protocol 1: Standard Duff Reaction in Acetic Acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxycoumarin (1.0 eq).
-
Add glacial acetic acid (approx. 10 mL per gram of substrate).
-
Add hexamethylenetetramine (HMTA) (2.0 eq).
-
Heat the mixture to 110-120°C in an oil bath with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC (e.g., 3:7 ethyl acetate:hexane). The reaction typically takes 4-8 hours.
-
Once complete, cool the mixture to room temperature.
-
Add an equal volume of 2M hydrochloric acid and heat the mixture at 60°C for 30 minutes to hydrolyze the intermediate.
-
Cool the mixture in an ice bath. The crude product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
4.2 Protocol 2: Optimized Duff Reaction using Trifluoroacetic Acid (TFA)
-
To a round-bottom flask with a reflux condenser and magnetic stirrer, add 4-hydroxycoumarin (1.0 eq).
-
Add hexamethylenetetramine (HMTA) (3.0 eq).
-
Carefully add trifluoroacetic acid (TFA) (approx. 5-8 mL per gram of substrate) in the fume hood. The addition may be exothermic.
-
Heat the mixture to 70-85°C in an oil bath with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC. The reaction is often complete within 2-5 hours.[14]
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture over crushed ice.
-
Add 2M hydrochloric acid and stir for 30 minutes to ensure complete hydrolysis.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Purify by recrystallization from ethanol.
Section 5: Visualizing the Workflow
A systematic approach is key to successful troubleshooting. The following workflow can guide your optimization efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the Duff reaction using boric acid? | Filo [askfilo.com]
- 8. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 13. sciepub.com [sciepub.com]
- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. studylib.net [studylib.net]
- 17. scholarworks.uni.edu [scholarworks.uni.edu]
- 18. ijpcbs.com [ijpcbs.com]
troubleshooting low yield in 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde synthesis
Technical Support Center: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during this synthetic procedure. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is critical. This resource combines established chemical principles with practical, field-tested advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 4-hydroxycoumarin.[1][2] This reaction, while effective, can be sensitive to a number of parameters that may lead to diminished yields. Below, we address the most common issues and provide actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Several factors can contribute to a low yield in the Vilsmeier-Haack formylation of 4-hydroxycoumarin. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the work-up procedure.
-
Reagent Quality:
-
DMF (Dimethylformamide): The purity of DMF is paramount. Over time, DMF can decompose into dimethylamine and formic acid.[3] Dimethylamine can react with the Vilsmeier reagent, leading to the formation of byproducts and reducing the concentration of the active formylating agent.
-
POCl₃ (Phosphorus oxychloride): This reagent is highly reactive and sensitive to moisture. Hydrolysis of POCl₃ will deactivate it and can introduce unwanted side reactions. Always use a fresh, unopened bottle or a properly stored and sealed bottle of POCl₃.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent (the electrophile) from DMF and POCl₃ is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5°C) during the addition of POCl₃ to DMF to prevent degradation of the reagent and control the reaction rate.[4]
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of the Vilsmeier reagent is often used to ensure complete formylation of the 4-hydroxycoumarin. However, a large excess can lead to the formation of undesired byproducts.
-
-
Work-up Procedure:
-
Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[5][6] Incomplete hydrolysis will result in a lower yield of the desired product. Ensure that the reaction mixture is quenched with a sufficient amount of ice-cold water or a dilute acid solution and stirred for an adequate amount of time to allow for complete conversion.
-
Q2: I am observing the formation of a significant amount of an unknown byproduct. What could it be and how can I avoid it?
The most common byproduct in this reaction is the result of side reactions involving the Vilsmeier reagent or the starting material.
-
Possible Side Reactions:
-
Reaction with Impurities: As mentioned, impurities in the DMF can react with the Vilsmeier reagent.
-
Double Formylation: While less common with 4-hydroxycoumarin due to the deactivating effect of the first formylation, double formylation can occur under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).[7]
-
Polymerization/Decomposition: At elevated temperatures, both the starting material and the product can be susceptible to polymerization or decomposition, leading to a complex mixture of byproducts.
-
-
Strategies for Minimizing Byproducts:
-
Use High-Purity Reagents: Always use anhydrous DMF and fresh POCl₃.
-
Strict Temperature Control: Maintain the recommended temperature throughout the reaction.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts.
-
Q3: The purification of my final product is proving difficult. What is the recommended procedure?
Purification of this compound can typically be achieved through recrystallization.
-
Recrystallization Protocol:
-
After the work-up, the crude product is usually a solid.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Common solvents for recrystallization of this compound include ethanol, ethyl acetate, or a mixture of solvents.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Troubleshooting Purification:
-
Oily Product: If the product oils out during recrystallization, it may be due to the presence of impurities. In this case, a column chromatography purification may be necessary. A silica gel column with a mixture of ethyl acetate and hexane as the eluent is often effective.
-
Poor Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal if available.
-
Experimental Protocols & Methodologies
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent batches.
Materials:
-
4-Hydroxycoumarin
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 4-hydroxycoumarin in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the 4-hydroxycoumarin solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring (typically 2-4 hours).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.
-
The solid product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can then be purified by recrystallization.
Visualizing the Workflow & Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that these are representative values and may vary.
| Parameter | Typical Value | Expected Yield | Reference |
| Method 1: Vilsmeier-Haack | |||
| 4-Hydroxycoumarin:DMF:POCl₃ | 1 : 3 : 1.5 (molar ratio) | 60-75% | [1] |
| Temperature | 0°C to Room Temp | ||
| Reaction Time | 2-4 hours | ||
| Method 2: Duff Reaction | |||
| 4-Hydroxycoumarin:HMTA:TFA | 1 : 3 (molar ratio) in TFA | ~65% | [4][8] |
| Conditions | Microwave, 800W, 3 min |
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (also known as 4-hydroxy-3-formylcoumarin). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we address common purification challenges and provide practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of 4-hydroxycoumarin.[1][2][3] While the synthesis is relatively straightforward, the purification of the crude product can be a significant hurdle. Common issues include the removal of unreacted starting materials, colored byproducts inherent to the Vilsmeier-Haack reaction, and managing the compound's potential instability. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your purification workflow.
FAQ 1: My crude product is a persistent yellow/brown color. How can I decolorize it?
Answer:
Discoloration is a frequent issue when using the Vilsmeier-Haack reaction, which can generate colored byproducts.[3] Here’s a systematic approach to decolorize your product:
-
Activated Carbon Treatment: This is the most common and effective method for removing colored impurities.
-
Protocol:
-
Dissolve your crude product in a suitable hot solvent (e.g., ethanol or acetone) in which the product is highly soluble at elevated temperatures.
-
Add a small amount of activated carbon (approximately 1-2% w/w of your crude product) to the hot solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over.
-
Gently reflux the mixture for 10-15 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization in the funnel.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
-
-
Solvent Selection for Recrystallization: The choice of recrystallization solvent can also impact the final color. Solvents like ethanol or mixtures such as chloroform-hexane are often effective.[4] Experimenting with different solvent systems is recommended if discoloration persists.
FAQ 2: I'm struggling to remove unreacted 4-hydroxycoumarin from my final product. What's the best approach?
Answer:
Unreacted 4-hydroxycoumarin is a common impurity due to incomplete formylation. Its similar polarity to the product can make separation by simple recrystallization challenging.
-
Aqueous Base Wash: The key to separating the acidic 4-hydroxycoumarin from the less acidic product is to exploit their pKa difference.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. The more acidic 4-hydroxycoumarin will be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and then concentrate it under reduced pressure.
-
The resulting solid can then be further purified by recrystallization.
-
-
-
Column Chromatography: If the base wash is insufficient, flash column chromatography is a reliable method.
-
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal solvent system should be determined by TLC analysis beforehand.
-
-
Workflow for Purification of Crude this compound
Caption: General purification workflow for crude this compound.
FAQ 3: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of the cooling solution as a liquid instead of a solid. This is often due to a high concentration of impurities or a solvent in which the product is too soluble.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.
-
Adjusting the Solvent System: If oiling persists, your solvent may be too good. Try a solvent pair (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and acetone/hexane.[5]
FAQ 4: Is this compound stable? What are the best storage conditions?
Answer:
The aldehyde group in your compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over long periods. The ortho-hydroxy group can offer some protection against metabolic breakdown, but care should still be taken.[6]
-
Short-term Storage: Store the purified solid in a tightly sealed vial in a refrigerator.
-
Long-term Storage: For long-term storage, it is advisable to keep the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and in a freezer to minimize degradation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture on a hot plate with stirring until it dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, treat it with activated carbon as described in FAQ 1.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
TLC is an indispensable tool for monitoring the progress of your purification.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV light (254 nm): Both the product and 4-hydroxycoumarin are UV active.
-
Potassium permanganate (KMnO₄) stain: Can help visualize non-UV active impurities.
-
Data Presentation: Solvent Systems for Recrystallization
| Solvent/Solvent System | Suitability for 4-hydroxycoumarin derivatives | Reference |
| Ethanol | Good for general purification and can be used after a base wash. | [7] |
| Acetone | Another good polar solvent for recrystallization. | [8] |
| Chloroform/Hexane | A solvent/anti-solvent system that can be effective for removing certain impurities. | [4] |
| Aqueous Methanol/Ethanol | Mixed solvent systems useful for fine-tuning solubility. | [9] |
Causality and Self-Validation
The purification strategies outlined above are based on fundamental chemical principles. The acid-base extraction works because of the differing acidities of the product and the 4-hydroxycoumarin starting material, providing a chemical basis for their separation. Recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.
Your purification protocol is self-validating through the use of analytical techniques. TLC should show the disappearance of impurity spots (e.g., the spot corresponding to 4-hydroxycoumarin) and the emergence of a single, clean spot for your product. The melting point of the purified product should be sharp and consistent with the literature value (around 138-140 °C).[10] For absolute confirmation of purity and structure, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.
Logical Relationship of Purification Steps
Caption: Decision-making flowchart for the purification of this compound.
References
- 1. Recrystallization [wiredchemist.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis & Purification of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Welcome to the technical support guide for the synthesis and purification of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. This molecule, a key derivative of 4-hydroxycoumarin, serves as a vital precursor in the development of novel heterocyclic compounds and pharmacologically active agents.[1][2] Its purity is paramount for successful downstream applications.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to address the common challenges encountered during synthesis, providing evidence-based solutions and explaining the chemical principles behind them.
Troubleshooting Guide: From Crude Reality to Pure Product
This section addresses specific experimental issues in a direct question-and-answer format. The predominant synthetic route discussed is the Vilsmeier-Haack formylation of 4-hydroxycoumarin, a robust but nuanced reaction.[3][4][5]
Q1: My final product is a brownish or off-white solid, not the expected pale-yellow crystals. What are the likely impurities?
A1: This is a very common issue, typically stemming from two sources:
-
Polymeric By-products: The Vilsmeier-Haack reaction, while effective, can generate highly reactive intermediates. If the reaction temperature is not strictly controlled, especially during the exothermic formation of the Vilsmeier reagent (from DMF and POCl₃), side reactions can lead to the formation of colored, high-molecular-weight tars.[6] These by-products are often difficult to remove.
-
Residual Starting Material: Incomplete conversion will leave unreacted 4-hydroxycoumarin in your crude product. While 4-hydroxycoumarin is a white solid, its presence can interfere with the crystallization of the desired product, leading to an impure appearance.
Solution Pathway:
-
Strict Temperature Control: The initial formation of the Vilsmeier reagent should be performed at 0-5°C with slow, dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[1][7] This minimizes the exothermic decomposition that leads to tar formation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-hydroxycoumarin starting material. An incomplete reaction is a primary source of impurities.[8]
-
Purification Strategy: If colored impurities are present, consider treating a solution of the crude product with a small amount of activated charcoal before recrystallization. Be aware that this can sometimes reduce your overall yield. For removing unreacted 4-hydroxycoumarin, a wash with a dilute sodium bicarbonate solution can be effective, as the acidic starting material will be deprotonated and dissolve in the aqueous phase.[6]
Q2: The yield of my reaction is consistently low. What are the critical parameters to check?
A2: Low yields in this synthesis often point to issues with reagents, reaction conditions, or workup procedures.
-
Reagent Quality & Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is fresh.[6][9] Impurities or degradation of these reagents will significantly hinder the formation of the active Vilsmeier reagent. The molar ratio of reagents is also critical; an excess of the Vilsmeier reagent is typically used to drive the reaction to completion.
-
Reaction Temperature & Time: While initial reagent mixing must be cold, the subsequent reaction with 4-hydroxycoumarin may require heating to proceed at a reasonable rate.[3][4] The optimal temperature and time are substrate-dependent and should be determined empirically, often ranging from room temperature to a gentle reflux.[7] Insufficient reaction time will result in incomplete conversion.
-
Inefficient Hydrolysis: The reaction initially forms an iminium salt intermediate. This must be fully hydrolyzed during the aqueous workup to yield the final aldehyde product.[10][11] Ensure the reaction mixture is poured into a sufficient volume of ice-cold water and stirred vigorously for an adequate period to allow for complete hydrolysis before filtration.
Q3: I'm observing a significant amount of unreacted 4-hydroxycoumarin in my crude product (confirmed by ¹H NMR/TLC). How can I drive the reaction to completion?
A3: This indicates that the electrophilic substitution on the 4-hydroxycoumarin ring is not efficient. 4-Hydroxycoumarin is an electron-rich heterocycle, making it a good substrate, but conditions must be optimized.[10][12]
Corrective Actions:
-
Increase Reagent Stoichiometry: Ensure at least 2-3 equivalents of the pre-formed Vilsmeier reagent are used relative to the 4-hydroxycoumarin. This stoichiometric excess helps to shift the equilibrium towards the product.
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned duration, extend the reaction time (e.g., in 1-2 hour increments) until the starting material spot has disappeared or is significantly diminished.
-
Increase Reaction Temperature: If extending the time is ineffective, a modest increase in temperature (e.g., from room temperature to 40-50°C) can increase the reaction rate.[7] However, be cautious, as higher temperatures also increase the risk of side-product formation.[1]
Q4: During workup, I'm getting an oily or tarry substance instead of a solid precipitate. What's causing this and how can I fix it?
A4: Oiling out during workup is a frustrating but solvable problem. It usually happens when the product's melting point is low or when impurities are present that act as a solvent for the product, preventing crystallization.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: As mentioned in Q2, incomplete hydrolysis of the iminium intermediate can lead to oily products. Ensure vigorous stirring in a large volume of ice water.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation and promote crystallization.
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the mixture. This seed crystal will provide a template for further crystallization.
-
Solvent Trituration: If the oil persists, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble but the oily impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. This can often wash away the impurities and induce the product to solidify.
Q5: My purification by recrystallization is not effective; the purity doesn't improve significantly. What are the best solvent systems and techniques?
A5: Effective recrystallization relies on selecting a solvent system where the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Recommended Solvents & Techniques:
-
Solvent Selection: For this compound, common and effective recrystallization solvents include 1,4-dioxane, ethanol, or a mixture of acetic acid and ethanol.[6][13][14][15]
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
If the solution is colored, this is the stage to add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the solution has reached room temperature, place it in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack formylation of 4-hydroxycoumarin? A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11] In the second stage, the electron-rich C3 position of the 4-hydroxycoumarin ring acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde.[16]
Q2: Are there alternative, milder methods for this synthesis? A2: Yes. One notable alternative involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine (HMTA) in trifluoroacetic acid, often facilitated by microwave irradiation.[1][8] This method can offer shorter reaction times but requires specialized equipment.
Q3: What are the key characterization techniques and expected spectral data for the pure product? A3: A pure sample of this compound should be a pale-yellow solid with a melting point in the range of 138-140°C.[17]
-
¹H NMR: Expect signals for the four aromatic protons (multiplets, ~7.3-7.8 ppm), a sharp singlet for the aldehyde proton (~10.2 ppm), and a broad singlet for the enolic hydroxyl group.[14][18]
-
IR (Infrared Spectroscopy): Look for characteristic absorption bands corresponding to the hydroxyl group (broad, ~3100-3400 cm⁻¹), the lactone carbonyl (strong, ~1700 cm⁻¹), and the aldehyde carbonyl (strong, ~1670-1700 cm⁻¹).[14][18]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 190.15 g/mol .[17]
Data Summary
The following table provides a summary of typical reaction parameters for the Vilsmeier-Haack synthesis.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Starting Material | 4-Hydroxycoumarin | Purity should be >98%. Ensure it is dry.[9] |
| Reagents | Anhydrous DMF, Fresh POCl₃ | Moisture sensitivity is high.[6] |
| Stoichiometry | 1 : 2-3 (4-Hydroxycoumarin : Vilsmeier Reagent) | Excess formylating agent drives the reaction to completion. |
| Temperature | 0-5°C for reagent mixing; RT to 50°C for reaction | Initial cooling prevents tar formation; subsequent heating may be needed for conversion.[1][7] |
| Reaction Time | 2-6 hours | Monitor by TLC for complete consumption of starting material.[8] |
| Workup | Quenching on ice-cold water | Ensures complete hydrolysis of the iminium intermediate.[16] |
| Purification | Recrystallization (e.g., from Ethanol or Dioxane) | Essential for removing residual starting material and by-products.[6][14] |
| Typical Yield | ~60-75% | Highly dependent on reaction scale and optimization. |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-salt bath to 0°C.
-
Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 4-hydroxycoumarin (1 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 500 mL of crushed ice with vigorous stirring.
-
Continue stirring for 1 hour as the yellow product precipitates.
-
Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a vacuum oven.
-
Characterize the final product by melting point, NMR, and IR spectroscopy to confirm purity.[18]
Visualizations
Caption: Workflow for Synthesis and Purification.
Caption: Simplified Vilsmeier-Haack Mechanism.
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 4-hydroxycoumarin with formylating agents
Welcome to the technical support center for the formylation of 4-hydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: The Nuances of Formylating 4-Hydroxycoumarin
4-Hydroxycoumarin is a privileged scaffold in medicinal chemistry, serving as a precursor to a vast array of biologically active molecules, most notably anticoagulants. The introduction of a formyl group at the C3 position is a critical step in the synthesis of many of these derivatives. However, the inherent reactivity of the 4-hydroxycoumarin nucleus, particularly its ability to exist in tautomeric forms, often leads to undesired side reactions. This guide provides a structured approach to understanding and mitigating these challenges.
The ambident nucleophilic character of the 4-hydroxycoumarin anion, with reactivity at both the C3 carbon and the oxygen of the hydroxyl group, is the primary source of side reactions during formylation.[1] The choice of formylating agent, reaction conditions, and substrate substituents all play a crucial role in directing the reaction towards the desired C3-formylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of 4-hydroxycoumarin is giving a low yield of the desired 3-formyl product. What are the likely causes and how can I improve it?
A1: The Vilsmeier-Haack reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds, including 4-hydroxycoumarin.[2][3][4][5] Low yields of 3-formyl-4-hydroxycoumarin often stem from several critical factors:
-
Incomplete Formation or Degradation of the Vilsmeier Reagent: The Vilsmeier reagent, the active electrophile, is moisture-sensitive. Any water in the reaction medium will quench the reagent, leading to a significant drop in yield.[6]
-
Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or the product.
-
Incorrect Stoichiometry: The molar ratio of 4-hydroxycoumarin to the Vilsmeier reagent is crucial. An insufficient amount of the reagent will result in incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Vilsmeier-Haack yields.
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (10 eq.), add phosphorus oxychloride (1.5 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 4-hydroxycoumarin (1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7.
-
The precipitated solid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure 3-formyl-4-hydroxycoumarin.
Q2: I am observing a significant amount of an O-formylated byproduct in my reaction. How can I favor C3-formylation over O-formylation?
A2: The formation of the O-formylated product, 4-coumarinyl formate, is a common side reaction due to the nucleophilic character of the hydroxyl group.[1] The regioselectivity between C- and O-formylation is highly dependent on the reaction conditions and the nature of the formylating agent.
Key Factors Influencing C/O Selectivity:
| Factor | Favors C3-Formylation | Favors O-Formylation | Rationale |
| Formylating Agent | Vilsmeier-Haack Reagent, Duff Reagent | Formic Acid, Acetic Formic Anhydride | The bulky Vilsmeier reagent shows a preference for the sterically more accessible C3 position. Less hindered reagents can more easily access the hydroxyl group. |
| Base | Strong, non-nucleophilic bases (e.g., NaH) | Weaker, nucleophilic bases (e.g., pyridine, triethylamine) | Strong bases fully deprotonate the hydroxyl group, increasing the electron density on the C3 carbon through resonance, thus enhancing its nucleophilicity. |
| Solvent | Aprotic, non-polar solvents | Protic or polar aprotic solvents | Non-polar solvents can favor the aggregation of the phenoxide, potentially shielding the oxygen and promoting C-alkylation/acylation. |
| Temperature | Higher temperatures | Lower temperatures | O-formylation is often kinetically favored, while C-formylation can be thermodynamically more stable. Higher temperatures can allow for rearrangement of the O-formylated product to the C-formylated product in some cases. |
Troubleshooting Strategy:
To enhance C3-selectivity, employing the Vilsmeier-Haack conditions is generally the most reliable approach.[7][8][9] If you are using other formylating agents and observing O-formylation, consider switching to the Vilsmeier-Haack protocol.
Caption: Factors influencing C3 vs. O-formylation of 4-hydroxycoumarin.
Q3: Can I use the Duff or Reimer-Tiemann reaction for the formylation of 4-hydroxycoumarin? What are the potential pitfalls?
A3: While the Duff and Reimer-Tiemann reactions are classic methods for the ortho-formylation of phenols, their application to 4-hydroxycoumarin can be problematic.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid).[10] While it can effect ortho-formylation, for highly activated systems, di-formylation can be a significant side reaction if multiple ortho positions are available.[10] In the case of 4-hydroxycoumarin, the primary concern is often low reactivity or the formation of complex mixtures and polymeric materials due to the harsh acidic conditions and high temperatures.[10]
-
Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base to generate dichlorocarbene as the electrophile.[11][12] It is highly selective for the ortho-position of phenols.[11] However, the strongly basic conditions can lead to the opening of the lactone ring in the coumarin system, resulting in the formation of unwanted byproducts. Furthermore, the reaction often suffers from moderate yields.
Recommendation:
For the specific formylation of 4-hydroxycoumarin at the C3 position, the Vilsmeier-Haack reaction is generally more reliable and higher-yielding than the Duff or Reimer-Tiemann reactions.[7][8][9]
Mechanistic Insights: The Vilsmeier-Haack Pathway
Understanding the mechanism of the Vilsmeier-Haack reaction is key to troubleshooting. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich 4-hydroxycoumarin.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 4-hydroxycoumarin.
The initial step is the reaction of DMF with POCl₃ to form the chloroiminium ion, also known as the Vilsmeier reagent.[3][4] This potent electrophile is then attacked by the nucleophilic C3 position of 4-hydroxycoumarin. The resulting iminium ion intermediate is stable until aqueous work-up, at which point it is hydrolyzed to yield the final aldehyde product.[3]
Concluding Remarks
The successful formylation of 4-hydroxycoumarin is a cornerstone for the synthesis of numerous valuable compounds. By understanding the underlying chemical principles and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for addressing common challenges, with a strong emphasis on the Vilsmeier-Haack reaction as the most robust method for achieving high yields of the desired 3-formyl-4-hydroxycoumarin.
References
- 1. sciepub.com [sciepub.com]
- 2. Vilsmeier haack rxn | PPTX [slideshare.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
effect of reaction time and temperature on 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde yield
Technical Support Center: Synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
A Guide to Optimizing Reaction Parameters and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your results through a deeper understanding of the reaction dynamics.
The primary and most effective method for synthesizing this valuable compound is the Vilsmeier-Haack formylation of 4-hydroxycoumarin.[1][2] This reaction, while reliable, is sensitive to several parameters, chief among them being reaction temperature and time. This guide will address the most common questions and issues related to these critical variables.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm new to this synthesis. Can you explain the fundamental mechanism of the Vilsmeier-Haack reaction for 4-hydroxycoumarin?
A1: Understanding the "Why" Behind the Reaction.
Absolutely. A solid grasp of the mechanism is crucial for effective troubleshooting. The Vilsmeier-Haack reaction is a powerful method for formylating (adding a -CHO group to) electron-rich aromatic compounds.[3] 4-hydroxycoumarin is an excellent substrate due to the electron-donating nature of its phenolic hydroxyl group, which activates the molecule for electrophilic attack.
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion. This species, {ClCH=N(CH₃)₂}⁺, is the active formylating agent known as the Vilsmeier reagent .[4]
-
Electrophilic Attack: The electron-rich C3 position of 4-hydroxycoumarin acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2] This is the key bond-forming step.
-
Hydrolysis: The resulting iminium ion intermediate is unstable in the presence of water. During the aqueous work-up, it is rapidly hydrolyzed to yield the final aldehyde product, this compound.[3][4]
Q2: My reaction yield is consistently low. How should I adjust the temperature and reaction time for optimal results?
A2: Balancing Kinetics and Stability.
This is the most common challenge and highlights the critical interplay between temperature and time. There is no single "perfect" setting; the optimum is a window that must be determined empirically.
-
The Role of Temperature:
-
Initiation (0 °C): The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. It is crucial to perform this initial step at 0 °C to control the reaction rate and prevent potential degradation of the reagents.[5] Adding the 4-hydroxycoumarin at this low temperature also ensures a controlled start to the main reaction.
-
Progression (Heating/Reflux): After the initial combination, the mixture must be heated to provide the necessary activation energy for the electrophilic attack to proceed at a reasonable rate. Many protocols call for refluxing the mixture.[1][2] However, excessive or prolonged heating can lead to the formation of dark, tarry byproducts due to decomposition, thereby reducing the yield of the desired product.
-
-
The Role of Reaction Time:
-
Monitoring is Key: The single most important practice for optimizing reaction time is diligent monitoring by Thin Layer Chromatography (TLC).
-
Finding the Sweet Spot: A short reaction time may result in incomplete conversion of the starting material. Conversely, an excessively long reaction time, even at a seemingly appropriate temperature, can promote the formation of byproducts and decrease the final isolated yield.[5] The reaction is typically complete when TLC analysis shows the disappearance of the 4-hydroxycoumarin spot.
-
Data-Driven Optimization: To optimize the yield, a Design of Experiments (DoE) approach is recommended. The following table illustrates a hypothetical optimization study. By systematically varying temperature and time, you can identify the optimal conditions for your specific laboratory setup.
| Entry | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | 25 (Room Temp) | 6 | 15% | Incomplete conversion of starting material. |
| 2 | 50 | 4 | 45% | Significant starting material remains. |
| 3 | 80 | 2 | 75% | Good conversion, clean reaction profile. |
| 4 | 80 | 4 | 88% | Optimal. Near-complete conversion, minimal byproducts. |
| 5 | 80 | 6 | 82% | Increased byproduct formation observed on TLC. |
| 6 | 100 (Reflux) | 2 | 85% | Faster reaction but more side products than Entry 4. |
| 7 | 100 (Reflux) | 4 | 70% | Significant decomposition and darkening of the mixture. |
This table presents illustrative data to demonstrate the optimization concept.
Q3: I'm observing a dark color and multiple spots on my TLC plate. What are the common causes of byproduct formation?
A3: Troubleshooting Undesired Side Reactions.
Observing byproducts is a clear sign that one or more reaction parameters are suboptimal. Here are the most common culprits and their solutions:
-
Reagent Purity:
-
Issue: The Vilsmeier-Haack reaction is sensitive to moisture and impurities. DMF, in particular, can decompose over time to form dimethylamine and formic acid.[6] Dimethylamine can react with the Vilsmeier reagent, quenching it and leading to side reactions.
-
Solution: Always use anhydrous DMF from a freshly opened bottle or distill it before use. Ensure your POCl₃ is of high purity and has not been exposed to atmospheric moisture.
-
-
Incorrect Stoichiometry:
-
Issue: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A large excess can promote side reactions with the product or solvent.
-
Solution: Use a slight excess (typically 1.5 to 3 equivalents) of both DMF and POCl₃ relative to the 4-hydroxycoumarin.[5] This ensures enough active reagent is present to drive the reaction to completion without being grossly excessive.
-
-
Improper Temperature Control:
-
Issue: As discussed in Q2, adding reagents at room temperature or heating the mixture too aggressively can cause uncontrolled exothermic reactions, leading to degradation and polymerization.
-
Solution: Strictly adhere to a temperature-controlled protocol: prepare the Vilsmeier reagent at 0 °C, add the substrate, and then gradually heat the mixture to the target temperature while monitoring.
-
-
Inefficient Work-up:
-
Issue: The hydrolysis of the intermediate iminium salt is a critical final step. Incomplete hydrolysis or overly harsh (e.g., strongly acidic or basic) conditions during work-up can damage the final product.
-
Solution: The standard and most reliable method is to pour the cooled reaction mixture slowly into a beaker of crushed ice or ice-cold water with vigorous stirring.[5] This ensures rapid and controlled hydrolysis of the intermediate and quenching of any remaining reagents. The product often precipitates as a solid that can be collected by filtration.
-
Q4: Can you provide a validated, step-by-step experimental protocol?
A4: A Self-Validating Workflow.
This protocol integrates the best practices discussed above. The key to its trustworthiness is the inclusion of a monitoring step (TLC), which allows you to validate the reaction's progress in real-time.
Detailed Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-hydroxycoumarin (1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 4-hydroxycoumarin spot is no longer visible (typically 2-4 hours).
-
Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
References
- 1. scite.ai [scite.ai]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for the Formylation of 4-Hydroxycoumarin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-formyl-4-hydroxycoumarin. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on the 4-hydroxycoumarin scaffold. Here, we provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) on Catalyst & Method Selection
This section addresses high-level questions to guide your initial experimental design.
Q1: What are the most common and effective methods for the C3-formylation of 4-hydroxycoumarin?
A1: The formylation of 4-hydroxycoumarin predominantly targets the highly nucleophilic C3 position. The three most established methods are:
-
Vilsmeier-Haack Reaction: This is the most widely reported and often highest-yielding method. It employs a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
-
Duff Reaction: This method uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., glycerol, acetic acid). It is a classic method for the ortho-formylation of phenols and is applicable here due to the enolic nature of 4-hydroxycoumarin.[3][4]
-
Orthoformate Method: This approach utilizes an orthoformate, such as triethyl orthoformate, typically with an acid catalyst like p-toluenesulfonic acid (p-TSA). Modern variations often employ microwave irradiation to achieve quantitative yields rapidly.[5]
Q2: How do I select the best formylation method for my specific needs?
A2: Your choice depends on available equipment, scale, desired yield, and tolerance for harsh reagents.
-
For Highest Yield & Reliability: The Vilsmeier-Haack reaction is generally the most robust and high-yielding method for producing 3-formyl-4-hydroxycoumarin.[1][6]
-
For Greener Chemistry & Speed: The microwave-assisted orthoformate method offers a solvent-free alternative with a quantitative yield and very short reaction times, making it an excellent choice for rapid synthesis and process optimization.[5]
-
For Classic Phenol Formylation: The Duff reaction is a viable, albeit often lower-yielding, alternative if the reagents for the other methods are unavailable. Its mechanism is complex, and yields can be modest.[4][7]
Q3: Why does formylation occur at the C3 position and not on the phenolic oxygen (O-formylation)?
A3: 4-Hydroxycoumarin exists in tautomeric equilibrium, with a significant contribution from the 4-hydroxy-2H-chromen-2-one form. The C3 position is part of a β-dicarbonyl-like system, making its proton highly acidic and the corresponding C3 carbanion a very soft and reactive nucleophile. Electrophilic attack by the formylating agent overwhelmingly favors this C-nucleophile over the harder oxygen nucleophile, leading to selective C-acylation.[6][8]
Comparative Overview of Formylation Methods
| Method | Reagents/Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃ / DMF | Reflux, 2-4 hours | 85-95% | High yield, reliable, well-documented.[1][2] | Uses corrosive and hazardous POCl₃; requires careful aqueous workup. |
| Duff Reaction | Hexamethylenetetramine / Acid (Glycerol or Acetic Acid) | 140-160 °C, 5-10 hours | 40-60% | Uses readily available, less hazardous reagents.[4] | Generally lower yields, longer reaction times, high temperatures required.[4] |
| Orthoformate | Triethyl orthoformate / p-TSA | Microwave, 600W, 2-5 min | ~100% | Extremely fast, quantitative yield, solvent-free.[5] | Requires access to a microwave reactor for optimal results. |
Part 2: In-Depth Protocols & Troubleshooting Guides
This section provides detailed experimental procedures and solutions to common problems encountered during synthesis.
Method 1: The Vilsmeier-Haack Reaction
This is the gold-standard method for this transformation. The key to success lies in the careful preparation of the Vilsmeier reagent and moisture-free conditions.
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3-4 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: Add 4-hydroxycoumarin (1 eq.) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7. The product will precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from ethanol or acetic acid to obtain pure 3-formyl-4-hydroxycoumarin.[1][2]
-
Q: My reaction failed to proceed or gave a very low yield. What went wrong?
-
A: Check for Moisture: The Vilsmeier reagent is extremely sensitive to water. Ensure your DMF is anhydrous and all glassware is oven-dried. Moisture will quench the reagent and halt the reaction.[9]
-
A: Reagent Quality: POCl₃ can degrade over time. Use a fresh bottle or a recently opened one.
-
A: Insufficient Temperature: While the initial formation of the reagent is done at low temperature, the electrophilic substitution on the coumarin ring requires heating. Ensure the reaction reaches the target temperature of 80-90 °C.
-
-
Q: The workup is exothermic and difficult to control. How can I manage it?
-
A: Slow & Cold Quenching: Always pour the reaction mixture onto a large excess of crushed ice, not the other way around. This helps dissipate the heat generated during the hydrolysis of excess POCl₃. Perform this step slowly in a well-ventilated fume hood.
-
Caption: Vilsmeier-Haack formylation mechanism.
Method 2: The Duff Reaction
This method is an alternative for phenol formylation that avoids phosphorus-based reagents.
-
Setup: In a round-bottom flask, mix 4-hydroxycoumarin (1 eq.) and hexamethylenetetramine (hexamine, 2 eq.).
-
Solvent/Catalyst: Add glycerol or glacial acetic acid to the mixture to act as both solvent and acidic catalyst.
-
Reaction: Heat the mixture to 150-160 °C for 6-8 hours. The reaction mixture will typically turn dark.
-
Hydrolysis: Cool the mixture and add an equal volume of dilute hydrochloric acid (2M). Heat the mixture at reflux for an additional 30 minutes to hydrolyze the intermediate imine.
-
Isolation: Cool the solution. The product may precipitate or require extraction with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[4][7]
-
Q: The reaction yield is very low. How can I improve it?
-
A: Ensure Anhydrous Conditions: Although the final step is aqueous hydrolysis, the initial condensation requires largely anhydrous conditions to proceed efficiently.
-
A: Optimize Temperature and Time: The Duff reaction is slow and requires high temperatures. Ensure you are maintaining the target temperature for a sufficient duration. A trial run with extended heating (e.g., 10-12 hours) might show improvement.[4]
-
Caption: Simplified Duff reaction mechanism.
Part 3: General Troubleshooting Workflow
When an experiment yields unexpected results, a systematic approach is crucial. Use this decision tree to diagnose common issues in the formylation of 4-hydroxycoumarin.
Caption: General troubleshooting decision tree.
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isolation of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Prepared by the Office of Senior Application Scientists
This guide provides in-depth troubleshooting and procedural answers for researchers encountering challenges during the work-up and isolation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. The content is structured to address specific experimental issues, explain the underlying chemical principles, and offer validated solutions.
Troubleshooting Guide: Isolating Your Product
This section addresses common problems encountered after the synthesis reaction, particularly following the Vilsmeier-Haack formylation of 4-hydroxycoumarin.
Question 1: After pouring my Vilsmeier-Haack reaction mixture (DMF/POCl₃) into ice water, it formed a thick, unmanageable paste instead of a filterable precipitate. What went wrong and how can I fix it?
Answer:
This is a frequent issue stemming from incomplete hydrolysis of the Vilsmeier intermediate or premature product oiling. The Vilsmeier-Haack reaction forms a reactive electrophilic iminium species, often called the Vilsmeier reagent.[1] The work-up's primary goal is to hydrolyze this intermediate to the desired aldehyde.
-
Causality: A thick paste or oil forms when the concentration of the crude product is too high in the quench solution, or if the hydrolysis is incomplete, leaving behind sticky intermediates. The exotherm from quenching a concentrated reaction mixture can also cause the product to "oil out" instead of precipitating as a solid.
-
Immediate Corrective Actions:
-
Dilute and Stir: Add significantly more cold water or crushed ice to the mixture while stirring vigorously. This will decrease the concentration and help dissipate heat, often promoting the formation of a solid.
-
Extend Hydrolysis Time: Allow the slurry to stir in the cold aqueous environment for an extended period (1-2 hours). This ensures the complete conversion of any remaining chloro-iminium intermediates to the aldehyde.
-
pH Adjustment: The solution will be highly acidic. While the product is generally stable, careful neutralization with a mild base like sodium bicarbonate solution can sometimes aid precipitation. Monitor the pH closely to avoid deprotonating the acidic 4-hydroxyl group, which would increase water solubility.
-
-
Preventative Measures for Future Experiments:
-
Use a larger volume of ice water for the initial quench (e.g., 10-20 times the volume of the reaction mixture).
-
Add the reaction mixture to the ice water slowly and portion-wise, allowing the temperature to remain low and controlled.
-
Question 2: My final yield is significantly lower than reported in the literature. Where could I be losing my product?
Answer:
Low yields can be attributed to several stages of the synthesis and work-up process.
-
Incomplete Reaction: The formylation reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting 4-hydroxycoumarin spot is consumed.[2]
-
Loss During Hydrolysis & Extraction: 4-hydroxycoumarin and its derivatives are acidic due to the enolic 4-hydroxyl group. During work-up, particularly if the pH is raised, a portion of the product can deprotonate and dissolve in the aqueous phase as its carboxylate-like salt, leading to significant loss. It is generally advised to keep the solution acidic during the initial precipitation. If an extraction is performed, ethyl acetate is a suitable solvent.[3]
-
Transfer Losses: The product can be sticky, leading to physical loss on glassware during transfers. Ensure all vessels are rinsed with the recrystallization solvent to recover adhered material.
-
Improper Recrystallization:
-
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals, which may be lost during filtration.
-
Choosing the wrong solvent: The ideal solvent should dissolve the product when hot but very little when cold.
-
Question 3: My crude product is a persistent oil or waxy solid that refuses to crystallize. How can I solidify it for purification?
Answer:
Oiling out is common when impurities are present, as they can disrupt the formation of a crystal lattice.
-
Step 1: Trituration: Stir or grind the oil/wax with a solvent in which the desired product is insoluble but the impurities are soluble. For this compound, cold diethyl ether or a hexane/ethyl acetate mixture is a good starting point. This process washes away soluble impurities, often leaving the product as a solid powder.
-
Step 2: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cold, supersaturated solution to initiate crystallization.
-
Solvent System Adjustment: If using a mixed solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexane), try slowly adding the "anti-solvent" (the one it's less soluble in) to the saturated solution until turbidity persists, then warm slightly to clarify and cool slowly.
-
Question 4: My isolated product is dark brown, not the expected pale yellow or white. What does this mean and can I fix it?
Answer:
A dark color typically indicates the presence of polymeric or degradation byproducts, often arising from excessive heat or prolonged reaction times.
-
Decolorization during Recrystallization: This issue can often be resolved during the purification step.
-
Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent (see table below).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Caution: This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Allow the clear, colorless filtrate to cool slowly to obtain pure crystals.
-
Experimental Workflow Visualization
The following diagram outlines the general work-up and isolation procedure after a Vilsmeier-Haack reaction.
Caption: General work-up and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the exact purpose of pouring the Vilsmeier-Haack reaction mixture into ice water?
This critical step, known as quenching, serves three main functions:
-
Hydrolysis: It rapidly hydrolyzes the electrophilic Vilsmeier intermediate (an α-chloro iminium salt) to the final aldehyde product.[1]
-
Exotherm Control: The hydrolysis is highly exothermic. Using a large volume of ice water absorbs this heat, preventing potential side reactions or degradation of the product.
-
Precipitation: this compound has low solubility in cold water, causing it to precipitate out of the solution, which provides an effective first step of purification and isolation from the water-soluble solvent (DMF).
Q2: How do I select the best solvent for recrystallization?
The principle of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A systematic approach is best:
-
Solubility Testing: Place a small amount of your crude product in several test tubes. Add a small volume of a different potential solvent to each.
-
Observe: Note the solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat: Gently heat the test tubes. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Cool: Cool the solutions to room temperature and then in an ice bath. The best solvent will be the one from which the compound crystallizes out in high recovery.
The following table summarizes common solvents used for coumarin derivatives.
| Solvent System | Solubility Profile & Common Use | Potential Issues |
| Ethanol | Good general-purpose solvent. Often used with water as an anti-solvent. | May retain some product in solution upon cooling, slightly reducing yield. |
| Acetic Acid | Has been used effectively for related coumarin structures.[4] | Can be difficult to remove completely from the final product; requires thorough drying. |
| 1,4-Dioxane | A powerful solvent, useful for less soluble compounds.[5] | High boiling point; requires vacuum to remove effectively. Peroxide formation risk. |
| Ethyl Acetate / Hexane | A common mixed-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy. | Requires careful addition of hexane to avoid "oiling out" the product. |
Q3: What is the proper procedure for drying the purified product?
To obtain an accurate yield and a solvent-free sample for analysis, the product must be thoroughly dried.
-
Air Drying: The filtered crystals can be left in a fume hood on a watch glass covered with perforated parafilm to slowly evaporate the solvent.
-
Vacuum Desiccator: For more efficient drying, place the sample in a desiccator containing a drying agent (e.g., Drierite®, P₂O₅) under vacuum. This is the most common and effective lab-scale method.
-
Vacuum Oven: If trace amounts of high-boiling solvents (like acetic acid or DMF) are suspected, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C, well below the melting point of ~139 °C[3]) is recommended.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Welcome to this in-depth technical guide on the synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide provides a comparative analysis of the most common synthetic methodologies, offering insights into the underlying mechanisms, detailed experimental protocols, and a critical evaluation of each approach to assist researchers in selecting the optimal method for their specific needs.
Introduction to this compound
This compound, also known as 3-formyl-4-hydroxycoumarin, is a versatile intermediate. Its structural features, including the coumarin core, a hydroxyl group, and a reactive aldehyde function, make it a sought-after precursor for the synthesis of a wide array of derivatives with interesting biological activities and material properties. The strategic placement of the formyl group at the C3 position of the 4-hydroxycoumarin scaffold opens avenues for diverse chemical transformations, leading to novel anticoagulants, anticancer agents, and fluorescent probes. This guide will explore three prominent synthetic routes to this important molecule: the Vilsmeier-Haack reaction, the Duff reaction, and the reduction of 3-cyanocoumarins.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In the context of 4-hydroxycoumarin, this reaction offers a direct route to the desired product.
Reaction Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the electron-rich C3 position of 4-hydroxycoumarin. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
Materials:
-
4-Hydroxycoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium acetate solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-hydroxycoumarin (1.0 equivalent) in DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6.5 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution to pH 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.
Note: This is a general procedure and may require optimization based on specific laboratory conditions.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct formylation method. | Use of hazardous and corrosive POCl₃. |
| Generally proceeds with good regioselectivity. | The Vilsmeier reagent is a weak electrophile, requiring an activated substrate. |
| Mild reaction conditions. | Can be difficult to scale up due to the exothermic nature of reagent formation. |
Method 2: The Duff Reaction
The Duff reaction is another classical method for the formylation of phenols and other electron-rich aromatic compounds, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5]
Reaction Mechanism
The reaction is believed to proceed through the formation of an iminium ion from the protonation and subsequent ring-opening of HMTA. This electrophile then attacks the aromatic ring of 4-hydroxycoumarin. An intramolecular redox reaction follows, leading to an intermediate that, upon acidic hydrolysis, yields the final aldehyde product.[5]
Caption: Mechanism of the Duff Reaction.
Experimental Protocol (Microwave-Assisted)
Materials:
-
4-Hydroxycoumarin
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
50% v/v Sulfuric acid
-
Ethyl acetate
Procedure:
-
In a microwave-safe vessel, dissolve 4-hydroxycoumarin (1 mmol) and hexamethylenetetramine (3 mmol) in trifluoroacetic acid (10 mL).
-
Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, treat the reaction mixture with a 50% v/v hot solution of sulfuric acid and reflux for 30 minutes.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[6]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of highly corrosive POCl₃. | Often results in low to moderate yields.[5] |
| Can be performed under microwave irradiation for faster reaction times. | The reaction mechanism is complex and can lead to side products. |
| HMTA is a relatively inexpensive and stable reagent. | May require harsh acidic conditions for hydrolysis. |
Method 3: Reduction of 3-Cyanocoumarins
This two-step approach involves the initial synthesis of a 3-cyanocoumarin derivative, which is then reduced to the corresponding aldehyde. This method can offer high yields and is a viable alternative to direct formylation.
Reaction Mechanism
The first step is a Knoevenagel condensation of a salicylaldehyde with malononitrile to form the 3-cyanocoumarin. The subsequent reduction of the nitrile to an aldehyde can be achieved using various reducing agents. A particularly effective method employs Raney nickel in formic acid. The mechanism involves the catalytic hydrogenation of the nitrile to an imine, which is then hydrolyzed to the aldehyde.
Caption: Synthesis via Reduction of 3-Cyanocoumarin.
Experimental Protocol
Step 1: Synthesis of 2-Oxo-2H-chromene-3-carbonitrile
-
This intermediate is readily synthesized via Knoevenagel condensation of the appropriate salicylaldehyde with malononitrile.
Step 2: Reduction to 2-Oxo-2H-chromene-3-carbaldehyde Materials:
-
2-Oxo-2H-chromene-3-carbonitrile
-
Raney nickel (activated)
-
Formic acid (80-90%)
Procedure:
-
In a round-bottom flask, dissolve the 2-oxo-2H-chromene-3-carbonitrile (11.3 mmol) in formic acid (30 mL, 80-90%) with stirring at 80-90 °C.
-
Carefully add activated Raney nickel to the hot solution.
-
Continue stirring at this temperature for 1.5-2 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude aldehyde as a yellow solid.
-
The product can be purified by crystallization from ethanol.[7]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields are often reported for the reduction step. | This is a two-step synthesis. |
| Avoids harsh formylating agents. | Raney nickel is pyrophoric and requires careful handling.[8] |
| The starting 3-cyanocoumarins are readily accessible. | The use of formic acid at elevated temperatures requires caution. |
Comparative Analysis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Reduction of 3-Cyanocoumarins |
| Starting Material | 4-Hydroxycoumarin | 4-Hydroxycoumarin | 2-Oxo-2H-chromene-3-carbonitrile |
| Key Reagents | DMF, POCl₃ | HMTA, Acid | Raney Ni, Formic Acid |
| Reported Yield | Good to excellent | Low to moderate (65% reported for microwave)[6] | High[7] |
| Reaction Time | ~6.5 hours | ~3 minutes (microwave) to several hours | ~1.5 - 2 hours |
| Temperature | 0 °C to room temperature | 800 W (microwave) or elevated temperatures | 80-90 °C |
| Key Hazards | Corrosive POCl₃, exothermic reaction | Strong acids, potential for side reactions | Pyrophoric Raney Ni, hot formic acid |
Senior Application Scientist's Recommendation
The choice of synthetic method for this compound is contingent upon the specific requirements of the research, including scale, available equipment, and safety considerations.
-
For high yield and purity on a laboratory scale, the reduction of 3-cyanocoumarins is highly recommended. This method consistently provides excellent yields, and the starting materials are readily available. However, researchers must be proficient in handling pyrophoric catalysts like Raney nickel.
-
The Vilsmeier-Haack reaction is a reliable and direct method, particularly suitable for researchers familiar with handling phosphorus oxychloride. Its mild reaction conditions are an advantage, but careful control of the initial exothermic reaction is crucial, especially when scaling up.
-
The Duff reaction, especially the microwave-assisted protocol, offers a rapid synthesis route. While the yields may not be as high as the cyanocoumarin reduction, it avoids the use of POCl₃ and may be suitable for rapid library synthesis where maximizing yield is not the primary concern.
Ultimately, a careful evaluation of the pros and cons of each method, coupled with a thorough risk assessment, will guide the discerning researcher to the most appropriate synthetic strategy.
Spectroscopic Data for this compound
-
Molecular Formula: C₁₀H₆O₄[9]
-
Molecular Weight: 190.16 g/mol [9]
-
Melting Point: 132–134 °C[7]
-
¹H NMR (CDCl₃, δ): 7.38–7.43 (m, 1H), 7.68–7.75 (m, 2H), 8.16 (dd, 1H, J = 8.0, 1.6 Hz), 8.57 (s, 1H), 10.35 (s, 1H).[7]
-
¹³C NMR (DMSO-d₆, δ): 102.2, 113.1, 116.5, 117.9, 124.8, 134.8, 153.2, 157.9, 160.7, 188.9.[7]
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H, C=O (lactone and aldehyde), and C=C (aromatic) stretching.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. scbt.com [scbt.com]
A Comparative Analysis of the Antimicrobial Efficacy of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Derivatives and Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, derivatives of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a class of coumarins, have emerged as a focal point of research due to their significant antimicrobial potential. This guide provides a comprehensive comparison of the in-vitro antimicrobial activity of these coumarin derivatives against that of standard antibiotics, supported by experimental data and established methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The Imperative for New Antimicrobial Agents
The diminishing efficacy of conventional antibiotics has created a critical need for new compounds with unique mechanisms of action. Derivatives of this compound have shown promise, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. Their versatile chemical scaffold allows for modifications that can enhance their potency and spectrum of activity.
Mechanisms of Action: A Tale of Two Chemistries
The antimicrobial efficacy of any compound is fundamentally linked to its mechanism of action. Here, we explore the distinct ways in which 4-hydroxycoumarin derivatives and standard antibiotics exert their effects.
4-Hydroxycoumarin Derivatives: A Multi-Targeted Approach
While the precise mechanisms for all 4-hydroxycoumarin derivatives are still under active investigation, a primary mode of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By interfering with these processes, the coumarin derivatives effectively halt bacterial proliferation. Some studies also suggest that these compounds can disrupt bacterial cell wall synthesis, further contributing to their antimicrobial effect. The 4-hydroxy group and the aldehyde at the 3-position of the chromene ring are thought to be critical for this activity.
Caption: Putative mechanism of action for 4-hydroxycoumarin derivatives.
Standard Antibiotics: Well-Defined Pathways
The mechanisms of standard antibiotics are well-characterized and typically fall into several major classes:
-
β-Lactams (e.g., Penicillin): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan.
-
Fluoroquinolones (e.g., Ciprofloxacin): Similar to the proposed mechanism of coumarin derivatives, fluoroquinolones target DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.
-
Tetracyclines (e.g., Tetracycline): These agents inhibit protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.
Caption: Mechanisms of action for common classes of standard antibiotics.
Comparative Antimicrobial Activity: The Data
The following tables summarize the in-vitro antimicrobial activity of various this compound derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | 62.5 | 125 | 250 | >500 |
| Derivative A (with bromo-substituent) | 31.25 | 62.5 | 125 | 250 |
| Derivative B (with nitro-substituent) | 15.6 | 31.25 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |
| Penicillin G | 0.06 | >128 | >128 | NA |
| Amphotericin B | NA | NA | NA | 0.25 |
Note: Data is a composite from various literature sources and is for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Zone of Inhibition in mm
| Compound (Disk Content) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| This compound (30 µg) | 18 | 20 | 15 | 14 |
| Derivative C (with chloro-substituent) (30 µg) | 22 | 24 | 18 | 17 |
| Streptomycin (10 µg) | 25 | 28 | 22 | 20 |
| Cefalexin (30 µg) | 28 | 30 | 25 | 23 |
Note: Zone of inhibition is dependent on the disk content and diffusion properties of the compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compounds and standard antibiotics
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
comparing the anticancer efficacy of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde derivatives with doxorubicin
An In-Depth Comparative Guide to the Anticancer Efficacy of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Derivatives and Doxorubicin
Introduction: The Quest for Potent and Safer Anticancer Agents
For decades, doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy, widely used to treat a range of hematological and solid tumors.[1][] Its potent anticancer activity is undisputed; however, its clinical application is often hampered by severe side effects, most notably dose-dependent cardiotoxicity, and the development of drug resistance.[1][3] These limitations have fueled a persistent search for novel anticancer agents that offer comparable or superior efficacy with an improved safety profile.
In this context, heterocyclic compounds have emerged as a promising area of research. Among them, coumarins (1,2-benzopyrones) and their derivatives are of significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[4][5] Specifically, derivatives of this compound, a key coumarin scaffold, have demonstrated notable cytotoxic effects against various cancer cell lines, positioning them as compelling alternatives or adjuncts to conventional chemotherapy.[6][7]
This guide provides a comprehensive, data-driven comparison of the anticancer efficacy of this compound derivatives against the clinical standard, doxorubicin. We will delve into their mechanisms of action, compare their in vitro potency through experimental data, and provide detailed protocols for the key assays used in their evaluation.
Comparative Analysis of Anticancer Mechanisms
The efficacy of an anticancer drug is fundamentally linked to its mechanism of action. While both doxorubicin and coumarin derivatives induce cancer cell death, they often engage different molecular pathways.
Doxorubicin: A Multi-Pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted, primarily involving three established mechanisms[][3][8]:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[1][] It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks and ultimately triggering programmed cell death (apoptosis).[1][8]
-
Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that cause extensive oxidative damage to cellular components like lipids, proteins, and DNA.[1][3]
-
Induction of Multiple Cell Death Pathways: Beyond apoptosis, doxorubicin can induce other forms of cell death, including senescence and autophagy, contributing to its pleiotropic effects.[8]
Recent research has also highlighted its role in modulating ceramide synthesis, a class of lipids involved in apoptosis and growth arrest.[1][9]
4-Hydroxycoumarin Derivatives: Targeted Induction of Apoptosis and Cell Cycle Arrest
The anticancer mechanisms of 4-hydroxycoumarin derivatives are diverse and depend on their specific chemical structures.[4][10] However, several common themes have emerged:
-
Induction of Apoptosis: Many derivatives are potent inducers of apoptosis, often mediated through the intrinsic (mitochondrial) pathway. This involves modulating the expression of Bcl-2 family proteins (down-regulating anti-apoptotic Bcl-2 and up-regulating pro-apoptotic Bax) and activating caspase-9.[4][11]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[4]
-
Modulation of Signaling Pathways: Some derivatives have been shown to interfere with critical signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[10]
-
Inhibition of Angiogenesis and Tubulin Polymerization: Certain coumarins can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and can destabilize microtubules, which are crucial for cell division.[10][12][13]
Caption: Figure 1: Comparative Mechanisms of Action
In Vitro Anticancer Efficacy: A Head-to-Head Comparison
The most direct measure of a compound's anticancer potential in a laboratory setting is its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
The following table summarizes published IC50 values for doxorubicin and various chromene/coumarin derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin (Reference) | MCF-7 | Breast | 0.1 - 8.3 | [14][15] |
| HepG2 | Liver | 1.3 - 12.2 | [14][16] | |
| HT-29 | Colon | ~0.1 - 0.5 | General Literature | |
| A549 | Lung | 0.13 - >20 | [17] | |
| HeLa | Cervical | 2.9 | [14] | |
| Chromene Derivative 1 | T47D | Breast | 8.8 | [12][13] |
| (Compared to Doxorubicin) | T47D | Breast | 9.8 | [12][13] |
| Chromene Derivative 2 | HT-29 | Colon | Higher than Doxorubicin | [18] |
| Chromene Derivative 3 | HepG2 | Liver | Higher than Doxorubicin | [18] |
| Chromene Derivative 4 | MCF-7 | Breast | Higher than Doxorubicin | [18] |
| 4-hydroxycoumarin deriv. 115 | SMMC-7721 | Liver | 6.0 | [19] |
| Bel-7402 | Liver | 8.0 | [19] | |
| Chromene-N-imidazolo deriv. | HCT-116 | Colon | 1.08 | [12] |
| HepG-2 | Liver | 1.98 | [12] | |
| A-549 | Lung | 2.42 | [12] | |
| MCF-7 | Breast | 1.89 | [12] |
Analysis of Efficacy Data: The data reveals a complex picture. Doxorubicin generally exhibits potent, sub-micromolar to low-micromolar activity across a broad spectrum of cancer cell lines.[14] However, its efficacy can vary significantly, with some cell lines showing high resistance (e.g., A549 with IC50 > 20 µM in some studies).[14]
Several chromene derivatives demonstrate remarkable potency. For instance, one sulfonamide-bearing chromene derivative showed a lower IC50 value (8.8 µM) than doxorubicin (9.8 µM) in T47D breast cancer cells.[12][13] Furthermore, a novel flavanone-chromene conjugate exhibited potent activity in the low micromolar range (1.08–2.42 µg/mL which needs conversion to µM) across four different cell lines, including colon, liver, lung, and breast cancer.[12] While some synthesized chromenes showed higher potency than doxorubicin against specific cell lines like HT-29 (colon) and HepG2 (liver), others were less effective.[18] This highlights the critical role of the specific chemical substitutions on the coumarin scaffold in determining anticancer activity.
Experimental Methodologies: The Foundation of Efficacy Assessment
The reliability of the comparative data presented above depends entirely on standardized and well-executed experimental protocols. Below are step-by-step methodologies for the core assays used to evaluate anticancer efficacy.
Caption: Figure 2: General Experimental Workflow for Efficacy Testing
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.[11][20]
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxycoumarin derivatives and doxorubicin. Replace the old media with media containing the various drug concentrations. Include untreated cells as a negative control and a media-only well as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours, protected from light. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Annexin V-FITC / Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently labeled Annexin V.[23][24] PI, a nucleic acid dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[23]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds and doxorubicin at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[25]
-
Staining: Add Annexin V-FITC and PI solution to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[26] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[27] This step permeabilizes the cells.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a PBS solution containing RNase A to ensure that only DNA is stained. Incubate for 15-30 minutes.[27]
-
PI Staining: Add propidium iodide solution to the cells.
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[28]
Discussion and Future Perspectives
This guide demonstrates that while doxorubicin remains a potent, broad-spectrum anticancer agent, derivatives of this compound represent a highly promising class of compounds with significant cytotoxic potential. The key takeaway is not that one class is universally superior to the other, but that specific coumarin derivatives can exhibit exceptional potency against certain cancer types, in some cases exceeding that of the clinical standard.[12][13][18]
The multifaceted mechanisms of action of these coumarin derivatives, including apoptosis induction and cell cycle arrest, offer multiple avenues for therapeutic intervention.[4] Their synthetic tractability allows for the creation of large libraries of compounds, enabling extensive structure-activity relationship (SAR) studies to optimize for both potency and selectivity, potentially leading to drugs with a wider therapeutic window and fewer side effects than doxorubicin.
Future research should focus on several key areas:
-
In Vivo Studies: Promising derivatives identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetics, and, crucially, their toxicity profiles compared to doxorubicin.
-
Mechanism Elucidation: For the most potent compounds, detailed mechanistic studies are needed to identify their precise molecular targets.
-
Combination Therapies: The synergistic effects of combining coumarin derivatives with established drugs like doxorubicin should be explored, which could allow for lower, less toxic doses of conventional chemotherapy.[29]
References
- 1. remedypublications.com [remedypublications.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]
- 6. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 7. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. static.igem.org [static.igem.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. nanocellect.com [nanocellect.com]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde scaffold. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical backbone for the creation of novel therapeutic agents. By understanding the intricate connections between molecular structure and biological function, we can rationally design more potent and selective compounds.
The 4-hydroxy-2-oxo-2H-chromene, commonly known as 4-hydroxycoumarin, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] The introduction of a carbaldehyde group at the C3 position offers a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. This guide will objectively compare the performance of various analogs, supported by experimental data, to illuminate the path toward designing next-generation therapeutics.
The Versatile this compound Scaffold
The core structure, this compound, possesses key features that contribute to its biological activity. The 4-hydroxy group can act as a hydrogen bond donor and is often crucial for interaction with biological targets. The conjugated system of the chromene ring and the lactone carbonyl group contribute to the planarity of the molecule, facilitating intercalation into DNA or binding to enzyme active sites. The aldehyde group at the C3 position is a key point for derivatization, allowing for the synthesis of a wide range of analogs, including Schiff bases, hydrazones, and other heterocyclic systems.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the chromene ring and modifications of the 3-carbaldehyde group.
Antimicrobial Activity
Derivatives of the 4-hydroxycoumarin scaffold have demonstrated significant potential as antimicrobial agents. The SAR in this context often revolves around the lipophilicity and electronic properties of the substituents.
Key Insights:
-
Gram-Positive vs. Gram-Negative Activity: Many newly synthesized derivatives show promising activity against Gram-positive bacteria like Bacillus and Staphylococcus species, while their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is often limited.[4][5][6] This difference is likely due to the more complex outer membrane of Gram-negative bacteria, which acts as a barrier to drug penetration.
-
Influence of Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens, on the benzene ring can enhance antimicrobial activity. For example, a bromo-substituted bis(4-hydroxycoumarin) derivative showed excellent activity against S. aureus.[6]
-
Modifications at the C3 Position: Condensation of the 3-carbaldehyde with various amines or hydrazines to form Schiff bases or hydrazones can lead to compounds with potent antimicrobial properties. These modifications can increase the molecule's ability to interact with microbial targets.
Comparative Data for Antimicrobial Activity:
| Compound/Analog | Modification | Test Organism | Activity (e.g., Zone of Inhibition, MIC) | Reference |
| Analog A | 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus | Inhibition zone: 34.5 mm | [6] |
| Analog B | 3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin) | S. aureus | Inhibition zone: 24.0 mm | [6] |
| Analog C | Unspecified 4-hydroxycoumarin derivative | Gram-positive bacteria | Significant growth inhibition | [4][5] |
| Analog D | Unspecified 4-hydroxycoumarin derivative | Gram-negative bacteria | No significant activity | [4][5] |
Enzyme Inhibition
The this compound scaffold has been explored for its potential to inhibit various enzymes implicated in disease.
Key Insights:
-
Cholinesterase and β-Secretase Inhibition (Alzheimer's Disease): Derivatives of a related furochromone carbaldehyde scaffold have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), key enzymes in the pathology of Alzheimer's disease.[7]
-
Electron-withdrawing groups, such as fluorine, on a phenyl substituent at the 2-position of the furan ring of furochromone carbaldehydes can lead to moderate AChE and BChE inhibition.[7]
-
Conversion of the carbaldehyde to a hydrazone derivative, particularly with a trifluoromethylphenyl group, can significantly enhance inhibitory activity against both cholinesterases and BACE-1.[7] The fluorine atoms are thought to engage in hydrogen and halogen bonding interactions with enzyme residues.[7]
-
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (Inflammation): The same series of furochromone derivatives also exhibited inhibitory activity against COX-2 and LOX enzymes, which are involved in inflammatory pathways.[7]
-
Electron-donating groups at the para-position of the phenyl substituent generally lead to better COX-2 inhibition compared to meta-substituted analogs.[7]
-
Comparative Data for Enzyme Inhibitory Activity (Furochromone Analogs):
| Compound | R Group (Position 2) | Target Enzyme | IC50 (µM) | Reference |
| 2c | 4-Fluorophenyl | COX-2 | 15.8 | [7] |
| 2e | 4-Chlorophenyl | COX-2 | 18.6 | [7] |
| 2f | 4-Methoxyphenyl | COX-2 | 13.7 | [7] |
| 2i | Cyclohex-1-en-1-yl | COX-2 | 12.1 | [7] |
| 3b (Hydrazone) | 3-Fluorophenyl | AChE | 10.4 | [7] |
| 3b (Hydrazone) | 3-Fluorophenyl | BChE | 7.7 | [7] |
| 3e (Hydrazone) | 4-Chlorophenyl | AChE | 5.4 | [7] |
| 3e (Hydrazone) | 4-Chlorophenyl | BChE | 9.9 | [7] |
| 3e (Hydrazone) | 4-Chlorophenyl | BACE-1 | 13.6 | [7] |
Anticancer Activity
The chromene scaffold is a recurring motif in compounds with potent anticancer activity. The mechanism of action can vary, including the induction of apoptosis and inhibition of key cancer-related pathways.
Key Insights:
-
Substitution on the Benzene Ring: Halogen or methoxy group substitution at the C-6 position of the chromene scaffold has been shown to improve anticancer potency.[1][8]
-
Heterocyclic Modifications: The incorporation of various heterocyclic rings through modification of the core structure can lead to potent anticancer agents. For instance, novel heterocyclic incorporated 4H-benzo[h]chromenes have shown high anticancer activity with IC50 values in the sub-micromolar to low micromolar range.[1]
-
Azo-Substituted Chromenes: Azo-substituted chromene derivatives have demonstrated significant anticancer potency against various cancer cell lines, including HCT-116, MCF-7, and HepG-2, with some compounds exhibiting IC50 values as low as 0.3 µg/mL.[1][8]
Comparative Data for Anticancer Activity (Chromene Analogs):
| Compound | Modification | Cancer Cell Line | IC50 | Reference |
| Analog E (Azo-chromophore) | Azo-substituted 4H-chromene | HCT-116, MCF-7, HepG-2 | 0.3 to 2 µg/mL | [1][8] |
| Analog F (Benzo[h]chromene) | Heterocyclic incorporated | Various | 0.7 to 3.0 µg/mL | [1] |
| Analog G (Hydantoin derivative) | 6-bromo-2-methyl-2H-chromene core | A549, K562, MCF-7 | 10.6 to 25.2 µM | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays.
Synthesis of this compound
The parent scaffold is commonly synthesized via the Vilsmeier-Haack reaction.
Step-by-Step Protocol:
-
To a solution of 4-hydroxycoumarin in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and stir until a solid precipitate forms.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
For a more detailed synthetic procedure, refer to Karteek et al., where a microwave-assisted method using hexamethylenetetramine and trifluoroacetic acid is also described.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
The inhibitory activity against AChE can be determined using a modified Ellman's method.
Step-by-Step Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.
-
Add the acetylcholinesterase enzyme solution and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts.
Key SAR Trends for Enhanced Biological Activity
Caption: Key structural modifications leading to enhanced biological activities.
General Workflow for Synthesis and Biological Evaluation
Caption: A typical workflow for the development of novel analogs.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of new therapeutic agents with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight several key principles for the rational design of more potent and selective analogs. Future research should focus on a more systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating comparative data for a wide range of biological targets. The use of computational modeling and in silico screening can further aid in the identification of promising lead compounds for further development. By combining synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of these versatile compounds can be unlocked.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 4. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for Coumarin Compounds
Introduction: The Imperative for Rigorous Validation in Coumarin Antimicrobial Research
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are a focal point in the search for novel antimicrobial agents.[1][2] Their wide spectrum of biological activities, including antibacterial and antifungal properties, makes them promising candidates for drug development.[1][3][4] However, the journey from a promising in vitro result to a clinically relevant finding is paved with rigorous validation. The unique physicochemical properties of natural products like coumarins, such as hydrophobicity and potential for non-specific interactions, present distinct challenges in antimicrobial susceptibility testing (AST).[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate antimicrobial assay results for coumarin compounds, ensuring data integrity, reproducibility, and meaningful interpretation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Part 1: Foundational Antimicrobial Susceptibility Testing Methodologies
The cornerstone of validating antimicrobial activity lies in the selection and meticulous execution of appropriate assays. This section details the principles and protocols for three fundamental methods: Broth Microdilution, Agar Diffusion, and Time-Kill Kinetics.
1.1 Broth Microdilution Assay: Quantifying Inhibitory Concentrations (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12] This quantitative method is crucial for comparing the potency of different coumarin derivatives and for establishing a baseline for further assays.
The "Why": Causality in Protocol Design
-
Serial Dilution: A two-fold serial dilution series is critical for precisely identifying the MIC value.[10] This logarithmic scaling allows for the testing of a wide range of concentrations to pinpoint the exact point of growth inhibition.
-
Standardized Inoculum: The use of a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), is paramount for reproducibility.[13][14] A variable starting number of bacteria would lead to inconsistent MIC values.
-
Positive and Negative Controls: Including a growth control (no compound) and a sterility control (no bacteria) is a self-validating step. The growth control ensures the bacteria are viable and the medium supports growth, while the sterility control confirms the medium is not contaminated. A standard antibiotic control (e.g., Ciprofloxacin) provides a reference for assay performance.[15]
-
Solvent Considerations: Due to the often hydrophobic nature of coumarins, a suitable solvent like Dimethyl Sulfoxide (DMSO) is necessary for initial stock solution preparation.[6] However, the final concentration of the solvent in the assay must be kept at a non-inhibitory level (typically ≤1%) to avoid false-positive results. A solvent control (bacteria + solvent at the highest concentration used) is essential to confirm the solvent itself does not inhibit microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Coumarin Stock Solution: Dissolve the coumarin compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[16]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the coumarin compound in Mueller-Hinton Broth (MHB) or another suitable broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the coumarin dilutions. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Growth Control: 100 µL of broth + 100 µL of inoculum.
-
Sterility Control: 200 µL of uninoculated broth.
-
Solvent Control: 100 µL of broth with the highest concentration of solvent used + 100 µL of inoculum.
-
Positive Control: A standard antibiotic with a known MIC for the test organism.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the coumarin compound at which there is no visible growth (turbidity).[17]
1.2 Agar Diffusion Assays: A Qualitative Assessment of Antimicrobial Activity
Agar diffusion methods, including the disk diffusion (Kirby-Bauer) and agar well diffusion assays, provide a qualitative or semi-quantitative assessment of antimicrobial activity.[5][18] These methods are particularly useful for initial screening of a large number of compounds.
The "Why": Understanding Diffusion and Inhibition
-
Principle of Diffusion: The antimicrobial agent diffuses from a point source (disk or well) into the agar, creating a concentration gradient. If the organism is susceptible, a zone of inhibition will form where the concentration of the compound is sufficient to prevent growth.[19]
-
Agar Well vs. Disk Diffusion: For hydrophobic compounds like many coumarins, the agar well diffusion method is often preferred over the disk diffusion method.[5][20] This is because hydrophobic compounds may not readily diffuse from a paper disk into the aqueous agar medium. Placing the compound directly into a well can facilitate better diffusion.[20]
-
Standardization is Key: The size of the inhibition zone is influenced by several factors, including the inoculum density, agar depth, and incubation conditions. Adherence to standardized protocols, such as those from CLSI, is crucial for obtaining reproducible results.[21]
Experimental Protocol: Agar Well Diffusion
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and uniformly spread it over the surface of the MHA plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a fixed volume (e.g., 50-100 µL) of the coumarin solution (at a known concentration) into each well. A solvent control and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
1.3 Time-Kill Kinetics Assay: Differentiating Bacteriostatic vs. Bactericidal Activity
While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between agents that simply stop bacteria from multiplying (bacteriostatic) and those that actively kill them (bactericidal).[22][23] The time-kill kinetics assay provides this crucial information by monitoring the rate of bacterial killing over time.[24][25]
The "Why": The Dynamics of Microbial Death
-
Defining Bactericidal vs. Bacteriostatic: A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum within a specified time (usually 24 hours).[13][24] A bacteriostatic agent maintains the initial inoculum level or causes a <3-log10 reduction.[22][24]
-
Concentration and Time Dependence: Time-kill assays can reveal whether the antimicrobial effect is primarily dependent on the concentration of the compound or the duration of exposure. This information is vital for understanding the potential in vivo efficacy.[22]
-
Essential Controls: A growth control (no compound) is critical to ensure the bacteria are in the exponential growth phase during the assay.
Experimental Protocol: Time-Kill Kinetics
-
Inoculum Preparation: Prepare a bacterial culture in the early to mid-logarithmic phase of growth. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing the bacterial suspension and the coumarin compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control without the compound.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask/tube. Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and then count the colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the coumarin compound and the growth control.
Part 2: Data Presentation and Interpretation
Objective and clear data presentation is fundamental to the validation process. This section provides examples of how to structure and interpret the data obtained from the assays described above.
2.1 Summarizing MIC and MBC Data
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[10][13] It is determined by subculturing from the clear wells of the MIC assay onto agar plates. The MBC/MIC ratio is a useful indicator of bactericidal activity; a ratio of ≤4 is typically considered bactericidal.[13][22]
Table 1: Comparative Antimicrobial Activity of Coumarin Derivatives Against Staphylococcus aureus ATCC 29213
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Coumarin A | 16 | 32 | 2 | Bactericidal |
| Coumarin B | 32 | >256 | >8 | Bacteriostatic |
| Coumarin C | 8 | 16 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
2.2 Visualizing Time-Kill Kinetics
A graphical representation of the time-kill data provides an immediate and clear understanding of the compound's bactericidal or bacteriostatic nature.
Figure 1: Time-Kill Curve for Coumarin A against S. aureus ATCC 29213
Caption: Time-kill kinetics of Coumarin A against S. aureus.
Part 3: Advanced Validation and Mechanistic Insights
Beyond the foundational assays, a deeper validation of antimicrobial activity involves exploring potential synergistic interactions and understanding the mechanism of action.
3.1 Synergy Testing with Conventional Antibiotics
Coumarin compounds may not always exhibit potent standalone activity but can act as adjuvants, enhancing the efficacy of conventional antibiotics.[26][27] Synergy testing, often performed using the checkerboard method, can identify such valuable interactions. A Fractional Inhibitory Concentration (FIC) index of ≤0.5 is typically indicative of synergy.
3.2 Investigating the Mechanism of Action
Understanding how a coumarin compound exerts its antimicrobial effect is a critical step in its development as a therapeutic agent. Potential mechanisms for coumarins include:
-
Disruption of the cell membrane: The lipophilic nature of some coumarins can lead to interactions with and disruption of the bacterial cell membrane.[3]
-
Inhibition of DNA gyrase: Some coumarins have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[28]
-
Generation of Reactive Oxygen Species (ROS): Certain coumarins can induce oxidative stress within bacterial cells, leading to damage of cellular components.[3]
Figure 2: Potential Antimicrobial Mechanisms of Coumarin Compounds
Caption: Putative antimicrobial mechanisms of action for coumarin compounds.
Conclusion: A Pathway to Robust and Reliable Findings
The validation of antimicrobial assay results for coumarin compounds is a multi-faceted process that demands a rigorous and systematic approach. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, incorporating appropriate controls, and critically evaluating the data, researchers can ensure the integrity and reproducibility of their findings. Moving beyond simple screening to quantify inhibitory and bactericidal concentrations, and exploring synergistic potential and mechanisms of action, will pave the way for the successful development of this promising class of natural products into effective antimicrobial therapies.
References
- 1. ijsart.com [ijsart.com]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. mdpi.com [mdpi.com]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ESCMID: EUCAST [escmid.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. emerypharma.com [emerypharma.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. advancechemjournal.com [advancechemjournal.com]
- 17. idexx.com [idexx.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. chainnetwork.org [chainnetwork.org]
- 22. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 24. emerypharma.com [emerypharma.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Selectivity of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in Biological Assays
In the landscape of drug discovery, the promise of a novel small molecule is often tempered by the critical question of its selectivity. 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a derivative of the versatile 4-hydroxycoumarin scaffold, has garnered significant interest for its diverse biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This broad spectrum of activity, while promising, necessitates a rigorous evaluation of its cross-reactivity to understand its therapeutic potential and potential off-target effects fully. This guide provides a comprehensive framework for researchers to conduct and interpret cross-reactivity studies of this compound, ensuring scientific integrity and fostering a deeper understanding of its molecular interactions.
The Imperative of Selectivity Profiling
The 4-hydroxycoumarin core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[5][6] While this compound's primary mechanism of action may be under investigation for a specific indication, its structural motifs suggest the potential for interactions with other proteins, leading to off-target effects.[7][8] A thorough cross-reactivity assessment is, therefore, not merely a supplementary exercise but a cornerstone of its preclinical development. It allows for the identification of potential liabilities, informs on structure-activity relationships (SAR) for designing more selective analogs, and provides a clearer picture of the compound's safety profile.[9][10]
Designing a Cross-Reactivity Panel: A Multi-pronged Approach
Given the reported pleiotropic effects of coumarin derivatives, a well-conceived cross-reactivity panel should encompass a diverse set of targets. This panel should not be arbitrary but rather based on the known biological activities of the scaffold and structurally related compounds.
A logical starting point is to investigate targets associated with the known activities of 4-hydroxycoumarins:
-
Coagulation Cascade: As 4-hydroxycoumarin derivatives are famously known as vitamin K antagonists, assessing the activity against Vitamin K epoxide reductase (VKOR) is paramount.[1]
-
Inflammatory Pathways: Given the reported anti-inflammatory effects, a panel of key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX-1 and COX-2) and Lipoxygenases (5-LOX), is essential.[8][11]
-
Protein Kinases: The coumarin scaffold has been shown to interact with the ATP-binding site of various kinases.[8] A broad kinase panel screen is therefore crucial to identify any unintended kinase inhibition, which could lead to a range of cellular effects.[12][13][14]
-
Cell Proliferation and Apoptosis Pathways: In light of the anticancer potential, evaluating the compound against key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins) is warranted.[15][16]
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study:
Caption: A workflow for assessing the cross-reactivity of a test compound.
Experimental Protocols: Ensuring Rigor and Reproducibility
The following are detailed protocols for key assays in the cross-reactivity panel. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Kinase Selectivity Profiling via Radiometric Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Rationale: Radiometric assays, such as the HotSpot™ assay, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and sensitive measure of kinase activity.[14][17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock to obtain a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: In a 96-well plate, add the reaction buffer, the specific recombinant kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the wells. Include a known inhibitor for each kinase as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its potential targets in a cellular context.
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding. This provides evidence of direct interaction within the complex environment of a cell.[18]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the cellular proteins.
-
Temperature Gradient: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
The following diagram illustrates the principle of the Cellular Thermal Shift Assay:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Data Presentation and Interpretation: A Comparative Analysis
To facilitate a clear comparison of the compound's activity across different targets, the quantitative data should be summarized in a structured table.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Specific Target | Assay Type | IC50 (µM) |
| Primary Target | Target X | Enzymatic | 0.5 |
| Coagulation | VKORC1 | Enzymatic | > 100 |
| Inflammation | COX-1 | Enzymatic | 15.2 |
| COX-2 | Enzymatic | 5.8 | |
| 5-LOX | Enzymatic | 25.1 | |
| Kinases | Kinase A | Radiometric | 8.9 |
| Kinase B | Radiometric | > 50 | |
| Kinase C | Radiometric | 12.3 | |
| Cell Proliferation | Caspase-3 | Fluorometric | > 100 |
| Bcl-2 | Binding | > 100 |
Interpreting the Data:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of its primary target (Target X) with an IC50 of 0.5 µM. The compound shows moderate activity against COX-2, suggesting a potential for anti-inflammatory effects, but with a selectivity window of over 10-fold compared to its primary target. The weaker inhibition of COX-1 is a favorable characteristic, potentially indicating a reduced risk of gastrointestinal side effects.
The compound exhibits some off-target activity against Kinase A and Kinase C, although at concentrations significantly higher than its primary target IC50. This information is critical for guiding further SAR studies to improve selectivity. The lack of activity against VKORC1 suggests a departure from the classic anticoagulant mechanism of many 4-hydroxycoumarins.
Conclusion: A Pathway to Informed Drug Development
A thorough and well-designed cross-reactivity study is indispensable for the successful development of any small molecule therapeutic, and this compound is no exception. By employing a multi-faceted approach that includes broad panel screening and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This profile is not an endpoint but a critical dataset that informs on potential mechanisms of action, predicts potential side effects, and guides the rational design of more selective and efficacious drug candidates. The methodologies and frameworks presented in this guide provide a robust starting point for researchers to confidently navigate the complex but rewarding path of drug discovery.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. sciepub.com [sciepub.com]
- 6. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 8. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Derivatives: Bridging the In Vitro-In Vivo Gap
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of derivatives synthesized from 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple data summary to explore the causal relationships behind experimental choices, the rationale for specific assays, and the critical challenge of translating promising laboratory findings into effective preclinical results. We will dissect the journey of these versatile compounds from initial screening to their evaluation in biological systems, offering a clear perspective on their therapeutic potential.
Introduction: The Versatile Chromene Scaffold
The 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one) scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The introduction of a carbaldehyde (formyl) group at the C-3 position creates this compound, a highly reactive and versatile intermediate.[4] This aldehyde group serves as a synthetic handle for creating a diverse library of derivatives, most notably through the formation of Schiff bases, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.[2][5]
However, the path from a petri dish to a preclinical model is fraught with challenges. High potency in an in vitro assay does not guarantee success in vivo. This guide aims to illuminate this transition, comparing the laboratory performance of these derivatives with their efficacy in living organisms and providing the experimental context needed to interpret the data.
Section 1: The Proving Ground: In Vitro Efficacy
In vitro testing is the critical first step in drug discovery, offering a rapid, cost-effective method to screen large numbers of compounds and identify "hits" with promising biological activity. These assays are conducted in a controlled environment, typically targeting a specific enzyme, receptor, or cell line.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the therapeutic target. For 4-hydroxycoumarin derivatives, activities are commonly assessed in four key areas:
-
Antioxidant Activity: The phenolic moiety in 4-hydroxycoumarins suggests a potential to scavenge free radicals.[6][7] Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are chosen for their simplicity and reliability in quantifying this potential.[8]
-
Anti-inflammatory Activity: Inflammation involves complex pathways, including the action of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9] Direct enzymatic inhibition assays are used to screen for compounds that can block these key inflammatory mediators.[10][11]
-
Antimicrobial Activity: To assess antibacterial or antifungal potential, broth microdilution or agar disk diffusion methods are employed against a panel of relevant pathogens, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12][13]
-
Anticancer Activity: The cytotoxic potential of derivatives is evaluated using cell viability assays, like the MTT assay, on various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[14][15] This initial screen identifies compounds that can inhibit cancer cell proliferation.[16][17]
Workflow for In Vitro Screening
The process follows a logical progression from broad screening to more specific mechanistic studies to identify the most promising lead candidates for in vivo testing.
Caption: General workflow for in vitro screening and lead identification.
Quantitative In Vitro Data Summary
The following table summarizes representative in vitro data for various this compound derivatives reported in the literature. This allows for a direct comparison of potency across different biological targets.
| Derivative Type | Assay | Target | Result (IC₅₀ / Activity) | Reference |
| Substituted 4-Hydroxycoumarins | DPPH Radical Scavenging | Free Radicals | IC₅₀ = 0.05 mmol/L for 4-hydroxy-6-methoxy-2H-chromen-2-one | [6][8][18] |
| Substituted 4-Hydroxycoumarins | ABTS Radical Scavenging | Free Radicals | Multiple derivatives showed activity comparable or greater than Trolox (IC₅₀ = 34.34 µmol/L) | [6][8] |
| Furochromone Carbaldehydes | Acetylcholinesterase (AChE) Inhibition | AChE Enzyme | IC₅₀ = 15.2 µM for 3-fluorophenyl substituted derivative | [19] |
| Schiff Base Derivatives | Antibacterial | S. aureus | Zone of Inhibition = 26.5 ± 0.84 mm | [13] |
| Chromene Sulfonamide Hybrids | Anticancer (Cytotoxicity) | T47D Breast Cancer Cells | IC₅₀ = 8.8 µM for most potent compound (Doxorubicin IC₅₀ = 9.8 µM) | [15] |
| Chromeno[2,3-d]pyrimidinones | Anticancer (Cytotoxicity) | TNBC Breast Cancer Cells | IC₅₀ in the low micromolar range | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system for assessing antioxidant capacity, grounded in established methodologies.[6][8]
Objective: To determine the free radical scavenging activity of 4-hydroxycoumarin derivatives.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless/yellowish diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compounds (derivatives) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol or other suitable solvent as a blank.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Preparation: Prepare a stock solution of the test compound and the positive control. Serially dilute to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Initiation: Add 100 µL of the test compound solution (or control/blank) to the corresponding wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photodegradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.
Section 2: The Real-World Test: In Vivo Efficacy
In vivo studies are essential to determine if a compound's in vitro activity translates into a therapeutic effect in a complex living system. These experiments provide critical information on a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
The In Vitro-In Vivo Disconnect: ADMET
A major reason for the failure of promising in vitro candidates is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A compound may be highly potent in a test tube but can fail in vivo if it is:
-
Not absorbed into the bloodstream.
-
Rapidly metabolized by the liver into an inactive form.
-
Unable to reach the target tissue in sufficient concentrations.
-
Toxic to the organism.
For instance, studies have shown that increasing the lipophilicity of coumarin derivatives by creating esters can improve bioavailability and, consequently, enhance in vivo anti-inflammatory activity compared to the parent compound.[21]
Causality in Model Selection
The choice of an animal model is critical for relevance to human disease.
-
Anti-inflammatory Models: The carrageenan-induced paw edema model in rats or mice is a standard for evaluating acute anti-inflammatory activity.[21][22] Carrageenan injection induces a localized, reproducible inflammatory response, allowing for the quantification of a drug's ability to reduce swelling. For chronic inflammation, models like adjuvant-induced arthritis are used.[10][11]
-
Anticancer Models: Tumor growth inhibition is often assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. A more rapid alternative is the Chick Chorioallantoic Membrane (CAM) model , which can be used to evaluate a compound's effect on tumor growth and angiogenesis.[20]
Workflow for In Vivo Anti-inflammatory Study
This workflow outlines the key steps in a typical preclinical efficacy study, ensuring robust and reproducible data.
Caption: Workflow for a carrageenan-induced paw edema in vivo study.
Quantitative In Vivo Data Summary
This table presents representative in vivo data, demonstrating the efficacy of certain derivatives in established disease models.
| Derivative Type | Animal Model | Endpoint | Result | Reference |
| Coumarin Mannich Base (Compound 10) | Adjuvant-induced arthritis in rats | Arthritis Suppression | Showed protective properties against arthritis | [10][11] |
| Synthetic Coumarin Esters | Formalin-induced hind paw edema in rats | Edema Inhibition | Compound 6 showed activity comparable to Celecoxib | [21] |
| Synthetic Coumarin Derivatives | Carrageenan-induced paw edema in rats | Edema Inhibition | Significant reduction in inflammatory cytokines (TNF-α, IL-6, IL-1β) | [22] |
| Chromeno[2,3-d]pyrimidinones | Chick Chorioallantoic Membrane (CAM) | Tumor Growth | Significant tumor regression after 4 days | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol is a standard and self-validating system for assessing acute anti-inflammatory activity in vivo.[21]
Objective: To evaluate the acute anti-inflammatory effect of 4-hydroxycoumarin derivatives in rats.
Principle: The injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The early phase (0-1.5 h) is mediated by histamine and serotonin, while the late phase (after 1.5 h) is mediated by prostaglandins and involves neutrophil infiltration. Measuring the reduction in paw swelling (edema) in treated animals compared to controls indicates anti-inflammatory activity.
Animals: Wistar or Sprague-Dawley rats (150-200g). All procedures must be approved by an Institutional Animal Ethics Committee.
Materials:
-
Test compounds and a standard drug (e.g., Indomethacin or Celecoxib).
-
Vehicle for dissolving compounds (e.g., 0.5% Carboxymethyl cellulose).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Plethysmometer for measuring paw volume.
Methodology:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle).
-
Group II: Standard Drug (e.g., Indomethacin 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test Compound at different doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.), typically 60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
The increase in paw volume is calculated as: (Paw volume at time t) - (Initial paw volume).
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to design derivatives that are potent in vitro and effective in vivo. This requires a deep understanding of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).
-
Lipophilicity: As mentioned, modulating lipophilicity is key. A compound must be soluble enough to be formulated but lipophilic enough to cross cell membranes. This property impacts both in vitro cell permeability and in vivo absorption.[21]
-
Metabolic Stability: The coumarin ring can be metabolized (e.g., by hydroxylation). SAR studies often focus on adding substituents that block these metabolic "soft spots" to increase the compound's half-life in vivo.
-
Mechanism of Action: A compound with strong in vitro antioxidant activity might show efficacy in an in vivo inflammation model because reactive oxygen species play a major role in the inflammatory cascade.[9] This mechanistic link is crucial for rational drug design.
The Drug Discovery and Development Funnel
This diagram illustrates the progressive and selective journey of a compound from initial synthesis to preclinical candidate, highlighting the transition from high-throughput in vitro screening to resource-intensive in vivo evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 15. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Potential of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde Derivatives
In the relentless pursuit of novel therapeutic agents, the coumarin scaffold has emerged as a privileged structure in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1] Among its numerous derivatives, those stemming from 4-hydroxy-2-oxo-2H-chromene, commonly known as 4-hydroxycoumarin, have garnered significant attention for their antioxidant properties.[2][3] This guide provides an in-depth comparative analysis of the antioxidant potential of a specific subclass: 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde and its derivatives. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for the evaluation of their antioxidant capacity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of these promising compounds.
The 4-Hydroxycoumarin Core: A Foundation for Antioxidant Activity
The antioxidant prowess of 4-hydroxycoumarin derivatives is intrinsically linked to their chemical architecture. The phenolic hydroxyl group at the C4 position is a key player, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating radical chain reactions.[3][4] The presence of the α,β-unsaturated lactone ring also contributes to the molecule's ability to delocalize electrons, stabilizing the resulting phenoxyl radical.[5]
However, the true versatility of the 4-hydroxycoumarin scaffold lies in the potential for chemical modification at various positions, particularly at the C3 position. The introduction of a carbaldehyde group at C3 creates a unique starting point for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their antioxidant and other biological activities.[6]
Structure-Activity Relationship: Decoding the Determinants of Potency
The antioxidant capacity of this compound derivatives is not static; it is profoundly influenced by the nature and position of substituents on the coumarin ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent antioxidant agents.
-
Substitution on the Benzene Ring: The introduction of electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH₃) groups on the benzene ring, particularly at the C6 and C7 positions, has been shown to enhance antioxidant activity.[3][7] These groups can increase the electron density on the aromatic ring, facilitating hydrogen atom donation from the C4-hydroxyl group. Conversely, the presence of electron-withdrawing groups (EWGs) may diminish the radical scavenging capacity.[4]
-
Derivatization of the 3-Carbaldehyde Group: The aldehyde functionality at the C3 position offers a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic adducts. These modifications can significantly impact the molecule's antioxidant profile by introducing additional radical scavenging sites or by altering its electronic properties and lipophilicity.
Below is a diagram illustrating the core structure of this compound and key positions for modification.
Caption: Core structure and key modification sites of this compound.
Comparative Evaluation of Antioxidant Activity
The antioxidant potential of this compound derivatives is typically assessed using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays provide a quantitative measure of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant potency.
The following table summarizes the antioxidant activity of selected 4-hydroxycoumarin derivatives, including some with modifications at the C3 position, compiled from various studies. This allows for a direct comparison of their radical scavenging capabilities against standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).
| Compound | Substitution Pattern | DPPH IC₅₀ (mmol/L) | ABTS IC₅₀ (µmol/L) | Reference |
| 4a | 4-hydroxy-6-methoxy | 0.05 | > Trolox (34.34) | [3] |
| 4g | - | > BHT (0.58) | Comparable to Trolox | [3] |
| 4h | - | > BHT (0.58) | - | [3] |
| 4i | - | > BHT (0.58) | - | [3] |
| 4k | - | > BHT (0.58) | - | [3] |
| 4l | - | > BHT (0.58) | Comparable to Trolox | [3] |
| Ascorbic Acid | Standard | 0.06 | - | [3] |
| BHT | Standard | 0.58 | - | [3] |
| Trolox | Standard | - | 34.34 | [3] |
Note: Data for specific this compound derivatives is often presented in broader studies on 4-hydroxycoumarins. The table reflects the type of comparative data available in the literature.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the DPPH and ABTS radical scavenging assays, which are fundamental in the evaluation of the antioxidant potential of this compound derivatives.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[8]
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle at 4°C to prevent degradation.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox, or BHT) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or the standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant compound reduces the ABTS•+, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant's concentration and potency.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of various concentrations of the test compounds or a standard antioxidant to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the reaction mixture at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value from a plot of inhibition percentage versus concentration.
-
Concluding Remarks for the Research Professional
The this compound scaffold represents a promising platform for the development of novel antioxidant agents. The inherent radical scavenging ability of the 4-hydroxycoumarin core, coupled with the synthetic versatility of the 3-carbaldehyde group, provides a rich chemical space for exploration. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the informed selection and evaluation of derivatives with enhanced antioxidant potential. Future investigations should continue to explore the synthesis of diverse derivatives and employ a battery of antioxidant assays to gain a comprehensive understanding of their mechanisms of action. A thorough exploration of the structure-activity relationships will undoubtedly pave the way for the design of next-generation antioxidants with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 7. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
For professionals in research and drug development, meticulous handling of chemical reagents is paramount, extending from the moment of acquisition to their final disposal. This guide provides a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 51751-34-9), a versatile building block in synthetic chemistry.[1][2][3] Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to ensure a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a compound is the foundation of its safe handling. This compound, also known as 4-hydroxy-3-formylcoumarin, belongs to the coumarin family and possesses two key reactive functional groups: a phenolic hydroxyl group and an aromatic aldehyde.
Known Hazards:
-
Irritation: The compound is classified as an irritant.[3][4] It can cause skin, eye, and respiratory irritation.[4][5][6][7]
-
Toxicity: While specific toxicological data is limited, related 4-hydroxycoumarin derivatives are used as anticoagulants. The aldehyde group itself can be reactive and potentially harmful.[8] Therefore, exposure should be minimized.
-
Reactivity: The compound can react with oxidizing agents. The aldehyde functional group is electrophilic and can react with nucleophiles.[1][8]
| Property | Value | Source |
| CAS Number | 51751-34-9 | [1][3] |
| Molecular Formula | C₁₀H₆O₄ | [1][2] |
| Molecular Weight | 190.15 g/mol | [3] |
| Appearance | Off-white to yellow solid | [7] |
| Primary Hazards | Skin, eye, and respiratory irritant | [4][6][7] |
Regulatory Framework: The Legal Mandate for Safety
Disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[9] Laboratories are considered hazardous waste generators and must comply with rules for waste identification, labeling, storage, and disposal.[10][11]
-
OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan.[9][12] This includes establishing policies and procedures for safe handling and disposal of hazardous materials to protect workers.[13][14]
Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will have specific protocols that must be followed.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this compound, including waste preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][15]
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[15]
-
Body Protection: A standard laboratory coat.
-
The Disposal Workflow: A Decision-Based Approach
The appropriate disposal path depends on the quantity of waste, the capabilities of your laboratory, and institutional policies. The following workflow provides a logical decision-making process.
Caption: Disposal decision workflow for this compound.
This is the most common, safest, and universally compliant method. It involves segregating the chemical waste for pickup by your institution's EHS department or a licensed hazardous waste contractor.[16]
Step-by-Step Protocol:
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top cap. Do not use metal containers.
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a clean spatula. Avoid creating dust.[15]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should also be placed in this container.
-
Solutions: Collect solutions in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly state the words "Hazardous Waste" and identify the contents.[16] Your EHS office will provide the proper tags, which typically require you to list all chemical constituents by name.
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[11][16] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times except when adding waste.[17][18]
-
Store in secondary containment (e.g., a plastic tub) to prevent spills.
-
-
Pickup: Once the container is full or you are finished with the process, submit a waste collection request to your EHS office.[17]
For small quantities, chemical deactivation can be an effective way to reduce the hazard profile of the waste, although this must be approved by your institution's EHS office.[16][19] The primary target for deactivation is the reactive aldehyde group. A common and effective method for neutralizing aldehydes is treatment with sodium bisulfite (NaHSO₃) or a related reagent like sodium pyrosulfite.[20]
Causality: The nucleophilic sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a stable, non-hazardous bisulfite adduct, effectively neutralizing the aldehyde's reactivity.
Step-by-Step Protocol (for dilute aqueous solutions <1%):
-
Preparation: In a chemical fume hood, place the beaker containing the dilute aldehyde solution on a stir plate with a magnetic stir bar.
-
Reagent Preparation: Prepare a fresh 10% (w/v) solution of sodium bisulfite in water.
-
Neutralization: Slowly add the sodium bisulfite solution to the stirring aldehyde waste. Use a 1.5 to 2-fold molar excess of bisulfite relative to the aldehyde to ensure the reaction goes to completion.
-
Scientific Insight: This reaction can be exothermic. Slow addition is critical to maintain temperature control.
-
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete adduct formation.
-
Verification (Self-Validating Step):
-
pH Check: The resulting solution may be acidic. Neutralize the solution by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.
-
Aldehyde Test: Use a commercially available aldehyde test strip to confirm that the concentration of free aldehyde is below the acceptable limit for drain disposal, as determined by your local wastewater authority. This verification step is critical for compliance.[21]
-
-
Disposal:
-
If and only if verification is successful and you have explicit permission from your EHS office and local sewer authority, the neutralized solution may be eligible for drain disposal with copious amounts of water.[16][21]
-
If the deactivation cannot be verified, the treated solution must be collected as hazardous waste following Method 1 .
-
Important: Never attempt to treat concentrated solutions or the pure solid compound without a specific, validated, and EHS-approved protocol. The standard procedure (Method 1) is always the default for bulk quantities.
Spill and Emergency Procedures
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency line.
-
Containment (for minor spills):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.[15]
-
Wash the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and EHS office.
By adhering to these scientifically-backed procedures, you not only ensure regulatory compliance but also actively contribute to a safer and more sustainable research environment.
References
- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. epa.gov [epa.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. vumc.org [vumc.org]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. acs.org [acs.org]
- 20. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 21. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
